molecular formula C4H7N<br>CH3CH2CH2CN<br>C4H7N B089842 Butyronitrile CAS No. 109-74-0

Butyronitrile

Cat. No.: B089842
CAS No.: 109-74-0
M. Wt: 69.11 g/mol
InChI Key: KVNRLNFWIYMESJ-UHFFFAOYSA-N
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Description

Molar volumes of vapor-deposited butyronitrile glasses have been studied as a function of deposition temperature. Reactions of this compound with high-temperature water at 330°C and pressures ranging from 128 to 2600bar were investigated.>This compound (Propyl cyanide, Butane nitrile, BN) is a linear cyanide. This compound (BN) glasses were fabricated by vapor deposition. The relationship between molar volume and deposition temperature for BN glasses has been investigated. Its reaction with high-temperature water (Temperature = 330°C and Pressure range = 128-2600bar) has been reported to afford butanamide, butyric acid and ammonia. It undergoes selective reduction in the presence of LiOH promoted Co-based Raney-catalysts to afford n-butylamine.>This compound appears as a clear colorless liquid. Flash point 76°F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.>This compound is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by a propyl group.

Properties

IUPAC Name

butanenitrile
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InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3
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InChI Key

KVNRLNFWIYMESJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC#N
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Molecular Formula

C4H7N, Array
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DSSTOX Substance ID

DTXSID1026823
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Molecular Weight

69.11 g/mol
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Physical Description

Butyronitrile appears as a clear colorless liquid. Flash point 76 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals., Liquid, Colorless liquid with a sharp, suffocating odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]
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Boiling Point

244 °F at 760 mmHg (USCG, 1999), 117.5 °C @ 760 mm Hg, 116-118 °C, 244 °F
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Flash Point

62 °F (USCG, 1999), 17 °C, 76 (24 °C) °F (OPEN CUP), 62 °F
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Solubility

3 % at 77 °F (NIOSH, 2023), Miscible with alc, ether, dimethylformamide, Sol in benzene, In water, 33,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 3, (77 °F): 3%
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Density

0.7936 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8091 @ 0 °C/4 °C, Density of saturated air: 1.07 @ 38.4 °C (air= 1), Relative density (water = 1): 0.8, 0.81
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Vapor Density

2.4 (Air= 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

20.68 mmHg (USCG, 1999), 19.5 [mmHg], Vapor pressure: 10 mm Hg @ 15 °C; 40 mm Hg @ 38 °C, 19.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg
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Impurities

Water 0.09%; alkalinity 0.22 meq/g
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Color/Form

Colorless liquid

CAS No.

109-74-0
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Melting Point

-171 °F (USCG, 1999), -112 °C, -170 °F
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

butyronitrile chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyronitrile: Chemical Properties and Structure Elucidation

Introduction

This compound (C₄H₇N), also known as butanenitrile or propyl cyanide, is a colorless liquid organic compound.[1] It is characterized by a sharp, suffocating odor.[2] This nitrile is miscible with most polar organic solvents and slightly soluble in water.[1][3] Industrially, it serves as a precursor in the synthesis of other chemicals, notably the poultry drug amprolium.[1][2] This guide provides a detailed overview of its chemical properties, safety protocols, and the analytical techniques used for its structure elucidation, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a clear, colorless liquid that is less dense than water.[2] Its vapors are heavier than air, and it is considered highly flammable.[2][4]

PropertyValueReference(s)
Molecular Formula C₄H₇N[2][3]
Molecular Weight 69.11 g/mol [2][4][5]
IUPAC Name Butanenitrile[2]
CAS Registry Number 109-74-0[3][5]
Boiling Point 115-117 °C (244 °F) at 760 mmHg[3][4]
Melting Point -112 °C (-171 °F)[3][4]
Density 0.794 g/mL at 25 °C[3]
Water Solubility 33,000 mg/L at 25 °C (3% at 77°F)[2][4]
Flash Point 17 °C (62 °F)[4][6]
Refractive Index (n20/D) 1.384[3]
Vapor Pressure 20.68 mmHg[4]
Autoignition Temperature 501 °C (910 °F)[4][7]
Explosive Limit 1.6% (v/v)[3]

Safety and Handling

This compound is a hazardous substance that requires careful handling to prevent exposure. It is highly flammable and can be fatal if swallowed, inhaled, or in contact with skin. Combustion of this compound produces toxic oxides of nitrogen.[2]

Precautions for Safe Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[6][7]

  • Keep away from open flames, sparks, and other sources of ignition.[6][8]

  • Use explosion-proof electrical equipment and non-sparking tools.[6][8]

  • Ground and bond containers during material transfer to prevent static discharge.[7][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]

  • Avoid contact with skin and eyes.[6]

Conditions for Safe Storage:

  • Store in a cool, dry, well-ventilated, and fireproof area.[6][7]

  • Keep containers tightly closed.[7]

  • Store separately from strong oxidants, strong reducing agents, strong acids, and strong bases.[3][6]

Synthesis of this compound

The primary industrial method for producing this compound is the ammoxidation of n-butanol.[1]

Reaction: C₃H₇CH₂OH + NH₃ + O₂ → C₃H₇CN + 3 H₂O[1]

Laboratory-scale synthesis can also be achieved through the ammonolysis of butanol or the dehydrogenation of butylamine over a molybdenum nitride (Mo₂N) catalyst.[9] At 573 K, these reactions can produce this compound with nearly 100% yield.[9]

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow involves analyzing the output from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_workflow Logical Workflow for Structure Elucidation Sample This compound Sample IR FT-IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Connectivity MS Mass Spectrometry (EI-MS) Sample->MS Molecular Weight & Fragmentation Analysis Spectra Analysis IR->Analysis NMR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the synthesis and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band is the characteristic nitrile (C≡N) stretch.

Expected IR Data:

  • C≡N stretch: A sharp, intense peak around 2245 cm⁻¹.

  • sp³ C-H stretch: Strong peaks in the range of 2800-3000 cm⁻¹.

  • Instrument: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies corresponding to the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

Expected ¹H NMR Data (in CDCl₃):

  • ~2.34 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrile group (-CH₂-CN). The triplet is due to coupling with the adjacent methylene protons.[10]

  • ~1.70 ppm (sextet, 2H): Protons on the central methylene group (-CH₂-). The sextet arises from coupling with the two adjacent proton groups (2 on one side, 3 on the other, n+1 rule applies sequentially).[10]

  • ~1.08 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃). The triplet is due to coupling with the adjacent methylene protons.[10]

G cluster_coupling ¹H NMR Spin-Spin Coupling in this compound struct H₃C- -CH₂- -CH₂-CN c1_protons Protons at C1 (α to CN) ~2.34 ppm c2_protons Protons at C2 ~1.70 ppm c3_protons Protons at C3 ~1.08 ppm c1_protons->c2_protons J-coupling (gives triplet for C1, contributes to sextet for C2) c2_protons->c3_protons J-coupling (gives triplet for C3, contributes to sextet for C2)

Caption: ¹H NMR spin-spin coupling relationships in this compound.

The ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

  • ~119 ppm: Nitrile carbon (-C≡N).

  • ~19 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).

  • ~18 ppm: Central methylene carbon (-CH₂-).

  • ~13 ppm: Terminal methyl carbon (-CH₃).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire both the ¹H and ¹³C spectra.

  • Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicities (for ¹H) of the signals are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak at m/z = 69, corresponding to the molecular weight of this compound.[11]

  • Major Fragment Ions: The most abundant fragment is often observed at m/z = 41, resulting from the loss of an ethyl radical (•CH₂CH₃). Other significant fragments may appear at m/z = 29 (ethyl cation) and m/z = 27.[10]

G cluster_fragmentation Key EI-MS Fragmentation of this compound M [CH₃CH₂CH₂C≡N]⁺˙ m/z = 69 (Molecular Ion) F41 [CH₂C≡N]⁺ m/z = 41 (Base Peak) M->F41 - •CH₂CH₃ F29 [CH₃CH₂]⁺ m/z = 29 M->F29 - •CH₂CN

Caption: Primary fragmentation pathways of this compound in EI-MS.

  • Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system or with a direct injection port.

  • Sample Introduction: A small amount of the liquid sample is injected into the instrument. If using GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which is analyzed to determine the molecular weight and identify characteristic fragments.

References

n-Butyronitrile: A Technical Guide to its Physical Properties for Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of n-butyronitrile, a versatile solvent utilized in various scientific and industrial applications, including pharmaceutical development. Understanding these properties is critical for informed solvent selection, process optimization, and ensuring safe laboratory and manufacturing practices.

Core Physical and Chemical Properties

n-Butyronitrile, also known as butanenitrile or propyl cyanide, is a colorless liquid with a characteristic sharp odor.[1] Its chemical formula is C₄H₇N, and it possesses a nitrile functional group which imparts polarity to the molecule.[2] This polarity influences its solubility in water and other polar solvents.[2] The following tables summarize the key physical properties of n-butyronitrile, providing a range of reported values to account for variations in experimental conditions and sources.

Table 1: General and Thermal Properties of n-Butyronitrile

PropertyValueSource(s)
Molecular Weight69.11 g/mol [3][4][5]
Boiling Point115-118 °C[1][3][6][7]
Melting Point-112 °C[1][3][6]
Flash Point16-24.4 °C[3][5]
Autoignition Temperature488-501 °C[5][7]

Table 2: Physical and Optical Properties of n-Butyronitrile

PropertyValueSource(s)
Density0.791-0.795 g/mL at 20-25 °C[1][3][6]
Viscosity0.57 mPa·s at 20 °C[8]
Refractive Index1.383-1.385 at 20 °C[3][4]
Surface Tension28.1 mN/m at 20 °C[9]
Vapor Pressure23 mmHg at 25 °C[1][6]
Vapor Density2.4 (air = 1)[1][6]

Table 3: Solubility and Electrical Properties of n-Butyronitrile

PropertyValueSource(s)
Solubility in Water3 g/100mL at 25 °C (Slightly soluble)[7]
Solubility in Organic SolventsMiscible with benzene, alcohol, ether, and dimethylformamide[1][6][10]
Dielectric Constant20.7 at 21 °C
Dipole Moment3.5 - 4.07 D[2]
logP (Octanol/Water Partition Coefficient)0.401 at 30 °C

Table 4: Safety Information for n-Butyronitrile

PropertyValueSource(s)
NFPA 704 DiamondHealth: 3, Flammability: 3, Instability: 0[11]
Lower Explosive Limit1.65%[11]

Experimental Protocols for Property Determination

The accurate determination of the physical properties of solvents like n-butyronitrile is crucial for their effective application. Standardized experimental protocols ensure consistency and comparability of data. Below are summaries of widely accepted methodologies for determining key physical properties.

Boiling Point: The boiling point of organic liquids can be determined using methods outlined by organizations such as ASTM. A common principle involves heating the liquid in a flask equipped with a condenser and a calibrated thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as the temperature at which the liquid and its vapor are in equilibrium under a continuous and steady reflux.

Density: The density of liquids is accurately measured using a digital density meter, following a standard test method such as ASTM D4052 .[8][12][13] This method involves introducing a small volume of the liquid sample into an oscillating U-tube.[10][12][13] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[10][13] This frequency change is then used, in conjunction with calibration data, to determine the density of the liquid at a specific temperature.[10][13]

Viscosity: The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer, as described in ASTM D445 .[3][6][11][14][15] The method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a precisely controlled temperature.[6][14] The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[6][14]

Refractive Index: The refractive index of hydrocarbon liquids and other transparent liquids is measured using a refractometer according to ASTM D1218 .[2][5][9][16][17] This test method provides an accurate measurement of the refractive index to four decimal places.[2][9][16][17] The procedure can be performed using either a manual optical-mechanical instrument or an automatic digital instrument at a controlled temperature, typically 20°C or 25°C.[2][9][16][17]

Flash Point: The flash point of volatile liquids is a critical safety parameter and is determined using a closed-cup tester. The Pensky-Martens closed-cup method (ASTM D93) is a widely used standard.[7][18][19][20][21] In this method, a sample of the liquid is heated in a closed cup at a specified rate while being stirred.[18][19][20] An ignition source is periodically directed into the vapor space of the cup.[18][19][20] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[18][19][20]

Water Solubility: The water solubility of a substance can be determined using the flask method as described in OECD Guideline 105 .[22][23][24][25][26] This method is suitable for substances with solubilities above 10⁻² g/L.[23] A predetermined amount of the substance is agitated in a flask with a known volume of water at a constant temperature (e.g., 20 °C) until saturation is reached.[23] The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-faceted process that requires careful consideration of various physical properties in the context of the specific application. The following diagram illustrates a logical workflow for solvent selection, using n-butyronitrile as an example.

SolventSelectionWorkflow Solvent Selection Workflow for n-Butyronitrile Application Define Application Requirements (e.g., Reaction, Extraction, Crystallization) Solubility Solubility & Miscibility - Solute solubility - Miscibility with co-solvents Application->Solubility Solubility needed? Thermal Thermal Properties - Boiling Point (Process Temperature) - Melting Point (Storage/Handling) Application->Thermal Temperature range? Safety Safety & Environmental - Flash Point (Flammability) - Toxicity - Environmental Impact Application->Safety Safety constraints? Physical Physical Properties - Density (Mass Transfer) - Viscosity (Flow & Mixing) - Surface Tension (Wetting) Application->Physical Physical constraints? Purity Purity & Stability - Compatibility with reagents - Stability under process conditions Application->Purity Purity/stability needed? Decision Select n-Butyronitrile? Solubility->Decision Thermal->Decision Safety->Decision Physical->Decision Purity->Decision Optimize Optimize Process Parameters Decision->Optimize Yes Reject Select Alternative Solvent Decision->Reject No

Caption: Logical workflow for solvent selection considering key physical properties.

References

In-Depth Technical Guide: Synthesis of Butyronitrile from n-Butanol and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyronitrile from n-butanol and ammonia, focusing on the core catalytic methodologies. The information presented is curated for professionals in research and development, offering detailed experimental insights and quantitative data to support laboratory and potential scale-up activities.

Core Synthesis Pathway: Catalytic Ammoxidation

The primary and most efficient route for the synthesis of this compound from n-butanol and ammonia is through a gas-phase catalytic reaction. This process, often referred to as ammonolysis or ammoxidation, involves the conversion of the primary alcohol to the corresponding nitrile in the presence of a suitable catalyst and ammonia.

The reaction mechanism is understood to proceed through a series of steps:

  • Dehydrogenation of n-Butanol: The initial step involves the catalytic dehydrogenation of n-butanol to form butyraldehyde.

  • Imine Formation: The resulting butyraldehyde then reacts with ammonia in situ to form butylimine.

  • Dehydrogenation of Imine: Finally, the butylimine intermediate undergoes further dehydrogenation to yield the desired product, this compound.[1]

An alternative, though less detailed in the reviewed literature for this specific conversion, is the direct ammoxidation pathway where oxygen is introduced as a co-reactant.[2]

Experimental Protocols

While a variety of catalysts and conditions have been explored for the amination of alcohols, this guide will focus on a highly effective method utilizing a Molybdenum Nitride (Mo₂N) catalyst, which has been reported to achieve nearly quantitative yields.

Catalyst Preparation: Molybdenum Nitride (Mo₂N)

A detailed, step-by-step protocol for the preparation of a Mo₂N catalyst suitable for this synthesis is crucial for reproducibility. While the seminal work by Abe and Bell describes its use, specific preparation parameters from other sources on Mo₂N synthesis for similar applications can be adapted.

Materials:

  • Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • High-purity ammonia (NH₃) gas

  • High-purity nitrogen (N₂) gas

  • Quartz tube furnace

Procedure:

  • Precursor Calcination: Place a known quantity of ammonium heptamolybdate in a quartz boat within a tube furnace.

  • Purging: Purge the furnace with high-purity nitrogen gas to remove any residual air and moisture.

  • Temperature-Programmed Reduction/Nitridation:

    • Heat the precursor under a flow of anhydrous ammonia. A typical temperature program involves ramping the temperature to 700-800 °C at a rate of 5-10 °C/min.

    • Hold at the final temperature for a period of 2-4 hours to ensure complete conversion to molybdenum nitride.

  • Passivation: After nitridation, the catalyst is highly pyrophoric. It must be cooled down under a nitrogen atmosphere. A passivation step, involving exposure to a mixture of 1% O₂ in N₂ at room temperature, is often necessary to form a thin protective oxide layer, allowing for safe handling.

Synthesis of this compound

The following protocol is based on the high-yield synthesis reported over a Mo₂N catalyst.[1]

Apparatus:

  • Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for precise gas delivery (n-butanol vapor, ammonia, carrier gas)

  • A saturator or evaporator to introduce n-butanol into the gas stream

  • Condensation trap/system for product collection (e.g., cold trap with liquid nitrogen or a dry ice/acetone bath)

  • Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for product analysis

Reactants:

  • n-Butanol (high purity)

  • Anhydrous ammonia (NH₃)

  • Inert carrier gas (e.g., Helium or Nitrogen)

Procedure:

  • Catalyst Loading: A packed bed of the prepared Mo₂N catalyst is loaded into the reactor tube, secured with quartz wool plugs.

  • Catalyst Activation: The catalyst is typically pre-treated in situ by heating under a flow of inert gas to the reaction temperature to remove any adsorbed species.

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature, reported to be highly effective at 573 K (300 °C) .[1]

    • A controlled flow of the inert carrier gas is passed through the n-butanol saturator, which is maintained at a constant temperature to ensure a consistent vapor pressure and, therefore, a steady feed concentration of the alcohol.

    • A controlled flow of anhydrous ammonia is introduced and mixed with the n-butanol/carrier gas stream before entering the reactor.

    • The gaseous mixture is passed through the heated catalyst bed.

  • Product Collection and Analysis:

    • The reactor effluent is passed through the cold trap to condense the this compound, unreacted n-butanol, and any byproducts.

    • The collected liquid is then analyzed by GC or GC-MS to determine the conversion of n-butanol and the selectivity and yield of this compound.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis of this compound from n-butanol and ammonia.

Table 1: Catalyst Performance in this compound Synthesis

CatalystTemperature (K)n-Butanol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
Mo₂N573~100~100~100[1]

Table 2: Key Reaction Parameters

ParameterValueReference
Optimal Reaction Temperature573 K (300 °C)[1]
CatalystMolybdenum Nitride (Mo₂N)[1]
Reactantsn-Butanol, Ammonia[1]
PhaseGas Phase

Visualizations

Reaction Pathway

ReactionPathway nButanol n-Butanol Butyraldehyde Butyraldehyde nButanol->Butyraldehyde - H₂ Butylimine Butylimine Butyraldehyde->Butylimine + NH₃ - H₂O Ammonia Ammonia Ammonia->Butylimine This compound This compound Butylimine->this compound - H₂

Caption: Catalytic conversion of n-butanol to this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Synthesis Reaction Precursor Ammonium Heptamolybdate Nitridation Temperature-Programmed Nitridation (NH₃) Precursor->Nitridation Passivation Passivation (1% O₂/N₂) Nitridation->Passivation Mo2N_Catalyst Mo₂N Catalyst Passivation->Mo2N_Catalyst Reactants n-Butanol (vapor) + NH₃ + Carrier Gas Reactor Fixed-Bed Reactor (Mo₂N Catalyst, 573 K) Reactants->Reactor Condensation Product Condensation (Cold Trap) Reactor->Condensation Analysis GC / GC-MS Analysis Condensation->Analysis

Caption: Workflow for this compound synthesis.

Conclusion

The catalytic synthesis of this compound from n-butanol and ammonia over a molybdenum nitride catalyst presents a highly efficient and selective pathway. The process, operating at 573 K, can achieve near-quantitative yields, making it an attractive method for industrial and research applications. This guide provides the foundational knowledge, including a plausible reaction mechanism, detailed experimental considerations, and key quantitative data, to enable researchers to explore and optimize this important transformation. Further research could focus on catalyst stability, long-term performance, and the adaptation of this methodology to other primary alcohols.

References

Butyronitrile: A Comprehensive Technical Guide to Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification of butyronitrile, a versatile chemical intermediate. The following sections detail its chemical identifiers, physical and chemical properties, and established analytical methodologies for its detection and quantification.

Chemical Identification

This compound is a colorless liquid with a sharp, suffocating odor.[1][2][3] It is a nitrile with the chemical formula C₃H₇CN.[1] The primary and universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Number 109-74-0 [1][4][5][6]
IUPAC NameButanenitrile[1][7][8]
Molecular FormulaC₄H₇N[1][5][6][7]
InChI KeyKVNRLNFWIYMESJ-UHFFFAOYSA-N[1][6][7]
SMILESCCCC#N[1][6][7][9]

This compound is also known by a variety of synonyms, which are frequently encountered in literature and commercial listings.

Table 2: Common Synonyms for this compound

Synonym
1-Cyanopropane[1][5][10]
Butanoic acid nitrile[5]
Butyric acid nitrile[5][8][10]
n-Butanenitrile[5][8][10]
n-Butronitrile[1][5][10]
Propyl cyanide[1][4][5][6][10]
n-Propyl cyanide[5][10]

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and analysis.

Table 3: Physicochemical Data for this compound

PropertyValue
Molecular Weight69.11 g/mol [6]
Boiling Point115-117 °C[6]
Melting Point-112 °C[6]
Density0.794 g/mL at 25 °C[6]
Flash Point18 °C (64 °F)[1]
Autoignition Temperature488 °C (910 °F)[1]
Solubility in Water33,000 mg/L at 25 °C[3]
Vapor Pressure23 mmHg at 25 °C[6]
Refractive Indexn20/D 1.384[6]

Analytical Methodologies for Identification

The definitive identification and quantification of this compound in various matrices are predominantly achieved through chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used method for the analysis of volatile compounds like this compound. A common application is the determination of this compound in workplace air.

Experimental Protocol: Determination of this compound in Air by Gas Chromatography

This protocol is based on a method for the determination of this compound and isothis compound in workplace air.[11]

1. Sample Collection:

  • Air samples are collected using a silica gel tube.[11]

2. Sample Preparation (Desorption):

  • The collected this compound is eluted from the silica gel using methanol as the desorption solvent.[11]

3. GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[11]

  • Separation: The separation is achieved using a capillary column.[11]

  • Detection: The flame ionization detector provides high sensitivity for organic compounds like this compound.

Table 4: Performance Characteristics of the GC Method for this compound Analysis

ParameterValue
Limit of Detection0.33 µg/mL[11]
Linear Range1.60 - 1600.00 µg/mL[11]
Correlation Coefficient (r)0.99998[11]
Minimum Detection Concentration0.22 mg/m³ (for a 1.50 L air sample)[11]
Within-run Precision2.43% - 4.12%[11]
Between-run Precision1.72% - 3.70%[11]
Desorption Efficiency93.26% - 98.41%[11]

The following diagram illustrates the general workflow for the GC analysis of this compound.

Butyronitrile_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing SampleCollection Air Sample Collection (Silica Gel Tube) Desorption Solvent Desorption (Methanol) SampleCollection->Desorption Injection Sample Injection Desorption->Injection Separation Capillary Column Separation Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the Gas Chromatographic Analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques provide valuable information for the structural elucidation and confirmation of this compound's identity.

  • Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry provides fragmentation patterns that serve as a chemical fingerprint for this compound. The NIST WebBook provides a reference mass spectrum for butanenitrile.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. ChemicalBook provides reference spectra for this compound.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic nitrile functional group (C≡N) stretching vibration.

Safety and Handling

This compound is a flammable liquid and is toxic.[1][13] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or under a chemical fume hood.[14] Sources of ignition, such as open flames and sparks, should be strictly avoided in areas where this compound is used or stored.[13][15] In case of fire, dry chemical, CO₂, water spray, or alcohol-resistant foam extinguishers are recommended.[13]

This guide provides a foundational understanding of the key identifiers and analytical methods for this compound. For further detailed information, consulting the cited resources is recommended.

References

An In-depth Technical Guide to Nitrile Group Detection in Butyronitrile using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for identifying the nitrile functional group in butyronitrile through Fourier Transform Infrared (FTIR) spectroscopy. It is designed to serve as a practical resource, offering detailed experimental protocols and data interpretation guidelines for professionals in scientific research and pharmaceutical development.

Introduction: The Significance of the Nitrile Group

The nitrile group (–C≡N) is a crucial functional group in organic chemistry, serving as a key intermediate in the synthesis of various compounds, including amines, carboxylic acids, and amides. In the pharmaceutical industry, the nitrile moiety is present in numerous drug molecules and is often pivotal to their therapeutic activity. This compound (CH₃CH₂CH₂CN), a simple aliphatic nitrile, serves as an excellent model compound for studying the characteristic properties of this functional group.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with matter. It is particularly well-suited for identifying functional groups because each group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes. The carbon-nitrogen triple bond (C≡N) of the nitrile group has a distinct and intense absorption peak in a region of the IR spectrum that is often free from other interfering absorptions, making IR spectroscopy a highly reliable method for its detection[1][2][3].

Principle: The C≡N Stretching Vibration

The detection of the nitrile group via IR spectroscopy is based on the absorption of energy corresponding to the C≡N stretching vibration. The strong triple bond and the polarity between the carbon and nitrogen atoms result in a sharp, intense absorption band[1][4]. The position of this band is sensitive to the molecular structure and the chemical environment.

  • Aliphatic Nitriles : Saturated aliphatic nitriles, such as this compound, typically exhibit a C≡N stretching frequency in the range of 2260–2240 cm⁻¹ [1][5].

  • Aromatic Nitriles : When the nitrile group is conjugated with an aromatic ring or another double bond, the absorption frequency is lowered to the 2240–2220 cm⁻¹ range due to electronic interactions that slightly weaken the C≡N bond[1][6].

  • Solvent Effects : The polarity of the surrounding solvent can influence the nitrile absorption frequency, a phenomenon known as solvatochromism[7][8]. Hydrogen-bonding solvents, in particular, can cause significant blue shifts (shifts to higher wavenumbers)[7].

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is one of the most common sampling techniques for liquid analysis due to its simplicity and minimal sample preparation requirements[9][10]. The following protocol outlines the steps for acquiring an FTIR spectrum of liquid this compound.

3.1. Instrumentation

  • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory : A single-bounce ATR accessory, commonly equipped with a diamond or zinc selenide (ZnSe) crystal[11]. Diamond crystals are highly robust and suitable for most samples[10].

  • Software : Appropriate software for instrument control, data acquisition, and processing.

3.2. Sample Preparation and Handling this compound is a colorless liquid that should be handled in a well-ventilated fume hood, observing standard laboratory safety procedures[12].

  • Crystal Cleaning : Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely[9][13].

  • Sample Application : Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample[13][14]. For volatile samples, it may be necessary to cover the sample area to minimize evaporation during the measurement.

3.3. Data Acquisition

  • Background Spectrum : First, acquire a background spectrum of the clean, empty ATR crystal. This measurement accounts for the absorbance from ambient atmospheric components (e.g., CO₂, water vapor) and the instrument itself, and it will be automatically subtracted from the sample spectrum[10][13].

  • Instrument Parameters : Set the appropriate parameters for the measurement. Typical settings for routine analysis are:

    • Spectral Range : 4000–400 cm⁻¹[10].

    • Resolution : 2 cm⁻¹ or 4 cm⁻¹[11].

    • Number of Scans : 16 to 64 scans are co-added to improve the signal-to-noise ratio[10][11].

  • Sample Spectrum : Acquire the IR spectrum of the this compound sample.

  • Post-Measurement Cleaning : After the measurement is complete, thoroughly clean the ATR crystal using a solvent-soaked cloth to remove all traces of the sample, preparing it for the next analysis[9].

Data Presentation and Interpretation

The primary goal of the analysis is to identify the characteristic absorption band of the nitrile group.

Table 1: Characteristic Infrared Absorption Frequencies for Nitrile (C≡N) Groups

Class of NitrileFrequency Range (cm⁻¹)IntensityPeak ShapeNotes
Saturated Aliphatic (e.g., this compound) 2260 - 2240 Medium to Strong Sharp The expected region for this compound[1][5].
Aromatic / Conjugated2240 - 2220Medium to StrongSharpFrequency is lowered due to conjugation with a π-system[1][6].
Isonitriles (R-N≡C)2200 - 2080StrongBroadStructurally different from nitriles, absorb at lower frequencies[15].

Interpretation of the this compound Spectrum:

  • Nitrile (C≡N) Stretch : The most diagnostic peak will be a sharp, strong absorption band appearing near 2250 cm⁻¹ , confirming the presence of the aliphatic nitrile group[2][6].

  • C-H Stretches : Look for absorption bands in the 3000–2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the propyl chain[1].

  • C-H Bending : The fingerprint region (below 1500 cm⁻¹) will contain C-H bending (scissoring and rocking) vibrations, typically around 1465 cm⁻¹[5].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing nitrile group detection.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_post 3. Post-Analysis Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Collect_Background Collect Background Spectrum (Empty Crystal) Clean_Crystal->Collect_Background Apply_Sample Apply this compound Sample (1-2 drops) Collect_Background->Apply_Sample Set_Parameters Set Spectrometer Parameters (Range, Resolution, Scans) Apply_Sample->Set_Parameters Acquire_Spectrum Acquire Sample Spectrum Set_Parameters->Acquire_Spectrum Process_Data Process Data (Background Correction, Baseline) Acquire_Spectrum->Process_Data Identify_Peak Identify C≡N Peak (~2250 cm⁻¹) Process_Data->Identify_Peak Clean_Up Clean Crystal Post-Analysis Identify_Peak->Clean_Up

Caption: Workflow for nitrile detection via ATR-FTIR spectroscopy.

logical_relationship cluster_factors Influencing Factors Nitrile Nitrile Group (C≡N) Vibration Stretching Vibration Nitrile->Vibration undergoes IR_Peak IR Absorption Peak (2220-2260 cm⁻¹) Vibration->IR_Peak results in Structure Molecular Structure IR_Peak->Structure Environment Chemical Environment IR_Peak->Environment Aliphatic Aliphatic (~2250 cm⁻¹) Structure->Aliphatic Aromatic Aromatic / Conjugated (~2230 cm⁻¹) Structure->Aromatic Solvent Solvent Polarity (Solvatochromism) Environment->Solvent

Caption: Factors influencing the C≡N infrared absorption frequency.

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and definitive identification of the nitrile functional group. For this compound, a characteristic sharp and intense absorption peak around 2250 cm⁻¹ provides a clear spectral signature. By following a standardized experimental protocol, such as the ATR-FTIR method detailed in this guide, researchers, scientists, and drug development professionals can reliably detect and characterize nitrile-containing compounds, facilitating progress in synthesis, quality control, and pharmaceutical research.

References

solubility profile of butyronitrile in polar and nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility Profile of Butyronitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in both polar and nonpolar solvents. This compound (C₃H₇CN), also known as butanenitrile or propyl cyanide, is a colorless liquid utilized as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1][2][3] Its polarity, stemming from the nitrile functional group, plays a significant role in its solubility profile.[3]

Solubility Data

This compound exhibits a distinct solubility pattern. It is generally miscible with most polar organic solvents but shows limited solubility in water.[1] Its solubility in nonpolar solvents is also well-established, with sources indicating miscibility with solvents like benzene.[4][5][6]

The quantitative solubility data for this compound is summarized in the table below. It is noteworthy that for many organic solvents, this compound is considered fully miscible, and thus quantitative values are often not reported in literature.

SolventSolvent TypeSolubilityTemperature
WaterPolar Protic3.3 g/100 mL (33,000 mg/L)[6]25 °C[6]
WaterPolar Protic3 g/100 mL[6][7]25 °C (77 °F)[6][7]
Ethanol (Alcohol)Polar ProticMiscible[1][2][4][5][6][8][9]Not Specified
Diethyl EtherPolar AproticMiscible[1][2][4][5][6][8][9]Not Specified
Dimethylformamide (DMF)Polar AproticMiscible[1][2][4][5][6][8][9]Not Specified
BenzeneNonpolarSoluble / Miscible[1][2][4][5]Not Specified

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical step in chemical and pharmaceutical development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solute in a solvent.[10]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (≥99% purity)

  • Selected solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas Chromatograph (GC) with a suitable detector (e.g., FID) or other appropriate analytical instrument.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation (Supersaturation): Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved this compound is essential to ensure that a saturated solution is achieved.[10]

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the controlled temperature for a short period to allow the excess solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

  • Sample Extraction and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining micro-particulates.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography (GC).

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation: Calculate the original concentration of this compound in the saturated solution, accounting for any dilution steps. The result is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualizations

This compound Solubility Profile

The following diagram illustrates the general solubility behavior of this compound based on solvent polarity.

Figure 1: this compound Solubility Profile This compound This compound Polar Polar Solvents This compound->Polar Nonpolar Nonpolar Solvents This compound->Nonpolar Water Water Polar->Water Slightly Soluble Alcohol Ethanol Polar->Alcohol Miscible DMF DMF Polar->DMF Miscible Ether Diethyl Ether Polar->Ether Miscible Benzene Benzene Nonpolar->Benzene Miscible

Figure 1: Logical relationship of this compound solubility.
Experimental Workflow for Solubility Determination

This diagram outlines the key steps of the shake-flask method for determining solubility.

Figure 2: Shake-Flask Method Workflow A Step 1: Preparation Add excess this compound to solvent B Step 2: Equilibration Agitate in thermostatic bath (24-72h) A->B C Step 3: Phase Separation Centrifuge to pellet excess solute B->C D Step 4: Sampling & Filtration Withdraw supernatant and filter (0.45 µm) C->D E Step 5: Analysis Quantify concentration via calibrated GC D->E F Step 6: Calculation Determine solubility value E->F

Figure 2: Experimental workflow for solubility determination.

References

theoretical conformational analysis of the butyronitrile molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Butyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis and this compound

Conformational analysis is the study of the physical and chemical properties of a molecule as a function of the spatial arrangements of its atoms, which can be interconverted by rotation about single bonds.[1][2][3] These different arrangements are known as conformations or conformers. The analysis aims to understand the relative stabilities of these conformers and the energy barriers between them.[4] This field is critical in organic chemistry and drug development, as the conformation of a molecule can significantly influence its reactivity and biological activity.[3]

This compound (CH₃CH₂CH₂CN), also known as n-propyl cyanide, is a simple aliphatic nitrile. Nitriles are of considerable importance in chemistry and have been detected in interstellar clouds, suggesting their potential role in the formation of complex organic molecules like amino acids.[5] The conformational isomerism of this compound, dictated by rotation around its central carbon-carbon bonds, determines many of its fundamental chemical and physical properties.[5] Theoretical and computational methods provide a powerful framework for investigating these conformational landscapes.

Identified Conformers of this compound

Rotation around the central C1-C2 bond of the propyl chain in this compound gives rise to two primary stable conformers: anti (also known as trans) and gauche.[5][6]

  • Anti (Trans) Conformer: In this conformation, the terminal methyl (CH₃) group and the cyano (CN) group are positioned as far apart as possible, with a dihedral angle of approximately 180°.

  • Gauche Conformer: This conformation is characterized by a dihedral angle of about 60° between the methyl and cyano groups.[7]

These conformers are in equilibrium, and their relative populations are determined by the free energy difference between them.[7]

Computational Methodologies

The theoretical study of this compound's conformers relies on sophisticated computational chemistry techniques to model its potential energy surface. These protocols serve as the in silico equivalent of experimental procedures.

Core Methodologies:

  • Ab Initio and Density Functional Theory (DFT): These are the foundational quantum mechanical methods used to study the electronic structure and geometry of molecules.[5]

    • DFT Functionals: Methods like M06 have been employed to optimize the geometry of this compound conformers.[5]

    • Ab Initio Methods: For higher accuracy in energy calculations, coupled-cluster methods such as CCSD (Coupled Cluster with Single and Double excitations) are utilized.[5]

  • Basis Sets: The accuracy of quantum chemical calculations is also dependent on the basis set used to approximate the molecular orbitals. For this compound, Pople-style basis sets such as 6-31+G(d) and 6-311G+(d,p) have been successfully applied to provide a robust description of the electronic structure.[5]

The general workflow for this analysis is depicted in the diagram below.

G cluster_workflow Computational Conformational Analysis Workflow A 1. Initial Structure Definition (this compound) B 2. Potential Energy Surface Scan (Rotate C1-C2 Dihedral Angle) A->B C 3. Identify Stationary Points (Minima = Conformers, Maxima = Transition States) B->C D 4. Geometry Optimization (e.g., DFT: M06/6-31+G(d)) C->D E 5. High-Accuracy Energy Calculation (e.g., CCSD/6-311G+(d,p)) D->E F 6. Thermodynamic Analysis (Calculate ΔH, ΔG, and Population) E->F G 7. Final Results F->G

Computational workflow for theoretical conformational analysis.

Results: Relative Stability and Energetics

Computational studies have revealed a key feature of this compound's conformational landscape: the gauche conformer is more stable than the anti conformer.[5] This is contrary to what might be expected from simple steric hindrance models, where the anti conformation is typically the most stable due to the maximal separation of bulky groups, as seen in n-butane.[8] This phenomenon, where a gauche conformation is favored, is known as the "gauche effect" and is often observed in molecules with electronegative substituents.[9]

Quantitative Energetic Data

The relative stability of the conformers has been quantified through high-level calculations. The data shows that the gauche conformer is favored by a small energy difference.

ConformerLevel of TheoryRelative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Gas Phase Population (%)
Anti (Trans)CCSD/6-311G+(d,p)0.270.44~30%
GaucheCCSD/6-311G+(d,p)0.000.00~70%
Data sourced from computational studies by Al-Otaibi et al. (2018). The gauche conformer is set as the zero-point reference.[5]
Rotational Barriers and Potential Energy Surface

The energy required to rotate from one conformer to another is known as the rotational barrier.[4][10] This barrier corresponds to the energy of the transition state, which is typically an eclipsed conformation. The potential energy surface diagram below illustrates the relationship between the stable conformers (energy minima) and the transition states (energy maxima) as a function of the dihedral angle.

G cluster_pes Conceptual Potential Energy Diagram for this compound g1 Gauche ts1 Transition State (Eclipsed) g1->ts1 Barrier a1 Anti ts1->a1 Relaxation ts2 Transition State (Eclipsed) a1->ts2 Barrier g2 Gauche (mirror) ts2->g2 Relaxation Y_axis Relative Potential Energy X_axis Dihedral Angle (C-C-C-C)

Potential energy surface of this compound conformers.

Conclusion

Theoretical conformational analysis, employing high-level ab initio and DFT methods, provides a detailed and quantitative understanding of the molecular structure of this compound.[5] Key findings indicate that this compound exists predominantly as two stable conformers: anti and gauche. Counterintuitively, but in agreement with the gauche effect, the gauche conformer is found to be the global minimum on the potential energy surface, being approximately 0.27 kcal/mol more stable than the anti form.[5] This preference leads to a gas-phase population dominated by the gauche conformer (~70%).[5] This detailed conformational knowledge is fundamental for understanding the physicochemical properties, spectroscopic signatures, and reactivity of this compound.

References

Technical Guide: Verification of Butyronitrile's Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the verification of the molecular weight and chemical formula of butyronitrile. It includes key data, detailed experimental protocols, and a logical workflow for identity confirmation.

This compound: Core Data

This compound, also known as butanenitrile or propyl cyanide, is a colorless liquid with the chemical formula C4H7N. It is miscible with most polar organic solvents. The fundamental quantitative data for this compound is summarized below.

PropertyValue
Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
Exact Mass 69.057849 g/mol
Elemental Composition Carbon (C): 69.52%
Hydrogen (H): 10.21%
Nitrogen (N): 20.27%

Experimental Protocols for Verification

Accurate determination and verification of the molecular weight and formula of this compound are critical for its application in research and development. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the molecular weight and purity of a volatile compound like this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane. A typical concentration is 1 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-100.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 69, confirming its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. Common fragment ions for this compound include those resulting from the loss of a methyl group (m/z 54) or an ethyl group (m/z 41).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which can be used to verify the empirical and molecular formula.

Methodology:

  • Sample Preparation: A precisely weighed sample of highly purified this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Gas Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. The amounts of CO2, H2O, and N2 are then quantified using a thermal conductivity detector (TCD).

  • Calculation: The percentages of C, H, and N in the original sample are calculated from the amounts of CO2, H2O, and N2 detected. The results should align with the theoretical percentages for the formula C4H7N.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound, which in turn verifies its molecular formula.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. The expected signals for this compound are:

      • A triplet corresponding to the three protons of the methyl (CH₃) group.

      • A sextet corresponding to the two protons of the methylene (CH₂) group adjacent to the methyl group.

      • A triplet corresponding to the two protons of the methylene (CH₂) group adjacent to the nitrile group.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. The expected signals for this compound are:

      • A signal for the carbon of the nitrile (CN) group.

      • Signals for the three distinct carbon atoms of the propyl chain.

  • Data Analysis: The number of signals, their chemical shifts, and their splitting patterns in both ¹H and ¹³C NMR spectra should be consistent with the structure of this compound (CH₃CH₂CH₂CN).

Verification Workflow

The following diagram illustrates a logical workflow for the comprehensive verification of this compound's molecular weight and formula.

cluster_0 Start cluster_1 Primary Analysis cluster_2 Secondary Verification cluster_3 Data Correlation and Confirmation cluster_4 Conclusion A This compound Sample B GC-MS Analysis A->B Purity & MW C Elemental Analysis A->C Elemental Composition D NMR Spectroscopy A->D Structural Confirmation E Correlate Data B->E C->E D->E F Formula and MW Verified E->F Consistent Results

Caption: Verification workflow for this compound.

Methodological & Application

Application Notes and Protocols: Butyronitrile as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyronitrile as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the practical application of this compound in pharmaceutical development.

Introduction: The Versatility of this compound in Drug Synthesis

This compound (C₃H₇CN), a colorless liquid, serves as a valuable C4 building block in organic synthesis.[1] Its nitrile functional group offers a versatile handle for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex pharmaceutical molecules. The nitrile group can be readily converted into amines, amides, carboxylic acids, and various heterocyclic systems, which are common moieties in drug structures. One of the primary industrial applications of this compound in the pharmaceutical sector is as a precursor to the poultry drug Amprolium.[1][2]

Application Example: Synthesis of Amprolium

Amprolium is a coccidiostat used in veterinary medicine, particularly in poultry, to treat and prevent coccidiosis.[3] The synthesis of Amprolium from this compound proceeds through a multi-step pathway involving the formation of a key pyrimidine intermediate.

Overall Synthetic Pathway

The synthesis of Amprolium from this compound can be summarized in the following key steps:

  • Formation of Butylamidine Hydrochloride: this compound is converted to its corresponding amidine hydrochloride.

  • Pyrimidine Ring Formation: The butylamidine hydrochloride is condensed with a substituted acrylonitrile derivative to construct the core pyrimidine ring.

  • Final Assembly of Amprolium: The pyrimidine intermediate undergoes further reaction to yield the final Amprolium molecule.

A Chinese patent describes a method for preparing Amprolium hydrochloride where this compound is reacted with methanol in acidic conditions to form an imine, which then reacts with ammonia to generate butylamidine hydrochloride.[4] This intermediate is subsequently condensed with a hemiacetal to form 4-amino-(5-methoxy)-2-propyl pyrimidine, a direct precursor to Amprolium.[4]

A dissertation on the synthesis of Amprolium Hydrochloride outlines a four-step process starting from this compound and acrylonitrile.[5][6] Butylamidine hydrochloride is prepared from this compound, methanol, and ammonia with excellent yields.[5][6] This is then reacted with α-methoxymethyl-β-methoxyacrylonitrile (synthesized from acrylonitrile) to produce 4-amino-(5-methoxy)-2-propyl pyrimidine.[5][6] The final step involves the reaction of this pyrimidine derivative with 2-picoline.[5][6]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Amprolium from this compound.

Synthesis of Butylamidine Hydrochloride from this compound

This protocol describes the conversion of this compound to butylamidine hydrochloride, a critical intermediate in the synthesis of Amprolium.

Reaction Scheme:

This compound This compound Intermediate Methyl butyrimidate hydrochloride This compound->Intermediate + Methanol, HCl Methanol_HCl Methanol, HCl Product Butylamidine hydrochloride Intermediate->Product + Ammonia Ammonia Ammonia

Caption: Synthesis of Butylamidine hydrochloride.

Materials:

  • This compound

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas)

  • Anhydrous Diethyl Ether

Procedure:

  • A solution of this compound in anhydrous methanol is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.

  • The solution is cooled in an ice-salt bath, and a stream of dry hydrogen chloride gas is passed through the stirred solution until saturation.

  • The flask is securely stoppered and allowed to stand in a refrigerator for 48 hours.

  • The precipitated methyl butyrimidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried in a vacuum desiccator.

  • The dry methyl butyrimidate hydrochloride is then suspended in anhydrous methanol, and the suspension is cooled in an ice-salt bath.

  • A stream of dry ammonia gas is passed through the stirred suspension until the solid dissolves completely.

  • The reaction mixture is then allowed to stand at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield crude butylamidine hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)Purity (%)
This compound69.111.069.11->99
Butylamidine HCl122.61--~85~95
Synthesis of 4-amino-2-propyl-5-methoxymethylpyrimidine

This protocol details the condensation of butylamidine hydrochloride with α-methoxymethyl-β-methoxyacrylonitrile to form the key pyrimidine intermediate.

Reaction Scheme:

Butylamidine_HCl Butylamidine hydrochloride Product 4-amino-2-propyl-5-methoxymethylpyrimidine Butylamidine_HCl->Product Acrylonitrile_Derivative α-methoxymethyl-β-methoxyacrylonitrile Acrylonitrile_Derivative->Product Base Sodium Methoxide Base->Product in Methanol

Caption: Formation of the pyrimidine intermediate.

Materials:

  • Butylamidine hydrochloride

  • α-methoxymethyl-β-methoxyacrylonitrile

  • Sodium Methoxide

  • Anhydrous Methanol

Procedure:

  • Sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere in a three-necked flask equipped with a condenser, a dropping funnel, and a stirrer.

  • A solution of butylamidine hydrochloride in anhydrous methanol is added to the sodium methoxide solution.

  • The mixture is stirred for 30 minutes, and the precipitated sodium chloride is removed by filtration.

  • To the resulting filtrate, a solution of α-methoxymethyl-β-methoxyacrylonitrile in anhydrous methanol is added dropwise at room temperature.

  • The reaction mixture is then refluxed for several hours (the reaction progress can be monitored by TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude 4-amino-2-propyl-5-methoxymethylpyrimidine can be purified by column chromatography or recrystallization. A patent for this process indicates a yield of 87.6% to 91.6% when reacting butyramidine hydrochloride with a 0.4-5 molar excess of α-methoxymethyl-β-methoxyacrylonitrile at -10° to +20° C.[7]

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)Purity (%)
Butylamidine HCl122.610.85104.22->95
α-methoxymethyl-β-methoxyacrylonitrile141.151.0141.15->98
4-amino-2-propyl-5-methoxymethylpyrimidine181.23--~80~97
Synthesis of Amprolium Hydrochloride

This final step involves the quaternization of the pyrimidine intermediate with 2-chloromethylpyridine.

Reaction Scheme:

Pyrimidine_Intermediate 4-amino-2-propyl-5-methoxymethylpyrimidine Product Amprolium hydrochloride Pyrimidine_Intermediate->Product Picoline_Derivative 2-chloromethylpyridine hydrochloride Picoline_Derivative->Product Heat

Caption: Final synthesis of Amprolium hydrochloride.

Materials:

  • 4-amino-2-propyl-5-methoxymethylpyrimidine

  • 2-chloromethylpyridine hydrochloride (or 2-picoline in the presence of an acid)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • A mixture of 4-amino-2-propyl-5-methoxymethylpyrimidine and 2-chloromethylpyridine hydrochloride in a suitable solvent such as acetonitrile is heated at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude Amprolium hydrochloride is washed with cold acetonitrile and then dried under vacuum.

  • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., methanol/isopropanol). A Chinese patent mentions that the crude Amprolium hydrochloride has a purity of over 95%.[4]

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)Purity (%)
4-amino-2-propyl-5-methoxymethylpyrimidine181.230.80144.98->97
2-chloromethylpyridine HCl164.040.88144.36->98
Amprolium hydrochloride279.79--~90>98

Conclusion

This compound is a versatile and economically important precursor in the pharmaceutical industry, particularly for the synthesis of the veterinary drug Amprolium. The synthetic route, involving the formation of a key butylamidine intermediate followed by pyrimidine ring construction, highlights the utility of the nitrile functionality in building complex heterocyclic structures. The protocols provided herein offer a foundational guide for researchers engaged in the synthesis of Amprolium and other related pharmaceutical compounds derived from this compound. Careful optimization of reaction conditions and purification procedures at each step is crucial for achieving high yields and purity of the final API.

References

Application Notes: Butyronitrile as a Solvent in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyronitrile (BN), also known as butanenitrile or propyl cyanide, is an organic nitrile with the chemical formula C₃H₇CN.[1] It is a colorless liquid that is miscible with most polar organic solvents.[1] In recent years, this compound has garnered significant attention as a promising solvent for electrolytes in advanced energy storage systems, particularly for lithium-ion batteries. Its unique combination of physical and chemical properties addresses some of the critical challenges faced by conventional carbonate-based electrolytes.

This compound's primary advantages lie in its wide liquid temperature range, low viscosity, and high dielectric constant. These characteristics contribute to high ionic conductivity, even at low temperatures, and facilitate rapid ion transport, which is crucial for fast-charging applications.[2][3] However, like other nitrile-based solvents, its application is not without challenges, most notably its poor compatibility with lithium metal and graphite anodes, which often necessitates the use of co-solvents and functional additives to form a stable solid electrolyte interphase (SEI).[2][4]

These notes provide a comprehensive overview of this compound's properties, summarize key electrochemical performance data, and offer detailed protocols for its use in electrochemical research.

Physical and Chemical Properties of this compound

This compound possesses a favorable combination of physical properties for an electrolyte solvent. Its low melting point and high boiling point provide a wide operational temperature window, while its low viscosity and high dielectric constant are beneficial for dissolving salts and promoting high ionic mobility.[2][5]

PropertyValueReference
Chemical FormulaC₄H₇N[6]
Molar Mass69.11 g·mol⁻¹[6]
AppearanceColorless Liquid[1][6]
Density0.794 g·mL⁻¹ (at 25 °C)
Melting Point-112 °C[2]
Boiling Point117-118 °C[2]
Viscosity0.515 cP (at 25 °C)[2]
Dielectric Constant20.7 (at 25 °C)[2]
Dipole Moment~3.5 D[1]
Flash Point18 °C (64 °F)[1]
Solubility in Water3.3 g/100 mL[1]

Electrochemical Properties and Performance Data

The electrochemical performance of this compound is highly dependent on the choice of conducting salt and additives. Research has shown that co-solvents like ethylene carbonate (EC) and additives such as fluoroethylene carbonate (FEC) are crucial for forming a protective SEI on anode surfaces.[7][8] The tables below summarize the performance of various this compound-based electrolyte formulations.

Table 3.1: Ionic Conductivity of this compound-Based Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (mS·cm⁻¹)Reference
1M LiPF₆ in BN:EC (9:1) + 3% FEC20~11.8[7]
1M LiPF₆ in BN:EC (9:1) + 3% FEC07.69[7]
1M LiPF₆ in BN:FEC (1:1)209.16[7]
1M LiPF₆ in EC:DMC (1:1) (Reference)20~11.0[7]
1M LiPF₆ in EC:DMC (1:1) (Reference)05.83[7]
1M LiTFSI in Glutaronitrile:this compound (6:4)3010.6[9]
1 mol/L LiTFSI in DMC:BN (1:3 volume ratio)2014.3[2]

Table 3.2: Electrochemical Stability and Cell Performance

Electrolyte CompositionAnodic Stability Limit (V vs. Li/Li⁺)Cell TypeKey FindingReference
1M LiPF₆ in BN:FEC (1:1)4.50LMO/LiStable up to 4.5 V, making it suitable for high-voltage cathodes like NMC.[7]
1M LiPF₆ in EC:DMC (1:1) (Reference)4.90LMO/LiHigher intrinsic stability, but lower rate capability.[7]
1M LiTFSI in Glutaronitrile:this compound5.5LiFePO₄/LiOffers exceptional stability for high-voltage applications.[9]
1M LiPF₆ in BN:EC (9:1) + 3% FECN/ANMC/GraphiteAt 5C, delivers 125 mAh/g compared to 82 mAh/g for the carbonate reference, showing excellent fast-charging capability.[7]

Visualized Workflows and Relationships

Electrolyte_Preparation_Workflow Workflow for this compound Electrolyte Preparation cluster_purification Solvent Purification cluster_glovebox Glovebox Operations (<0.1 ppm O₂, H₂O) P1 Add this compound to Flask P2 Add Drying Agent (e.g., CaH₂) P1->P2 P3 Reflux under Inert Gas (e.g., Argon) P2->P3 P4 Distill under Vacuum P3->P4 P5 Store Purified Solvent over Molecular Sieves P4->P5 G1 Transfer Purified BN and Co-solvents (e.g., EC) P5->G1 Transfer to Glovebox G2 Slowly Dissolve Lithium Salt (e.g., LiPF₆) with Stirring G1->G2 G3 Add Functional Additives (e.g., FEC) G2->G3 G4 Stir Until Homogeneous G3->G4 G5 Store Electrolyte in Sealed Container G4->G5

Caption: Workflow for preparing a this compound-based electrolyte.

ESW_Measurement_Workflow Workflow for ESW Measurement (LSV) cluster_cell_assembly Cell Assembly (in Glovebox) cluster_measurement Electrochemical Measurement C1 Prepare 3-Electrode Cell C2 Working Electrode (e.g., Pt, Glassy Carbon) C1->C2 C3 Reference & Counter Electrodes (Lithium Foil) C1->C3 C4 Add this compound Electrolyte C2->C4 C3->C4 C5 Seal the Cell C4->C5 M1 Connect Cell to Potentiostat C5->M1 Transfer and Connect M2 Record Open Circuit Potential (OCP) M1->M2 M3 Perform Linear Sweep Voltammetry (LSV) from OCP to Upper Limit (e.g., 5.0 V) M2->M3 M5 Analyze Voltammogram for Onset of Oxidative Current M3->M5 M4 Set Low Scan Rate (e.g., 100 µV/s) M4->M3

Caption: Workflow for Electrochemical Stability Window (ESW) measurement.

Butyronitrile_Properties_Relationship Logical Relationship of this compound Properties cluster_phys_props Physical Properties cluster_electrochem_props Electrochemical Performance cluster_application Application Benefits P1 Low Viscosity (0.515 cP) E2 Fast Ion Transport P1->E2 Enables P2 High Dielectric Constant (20.7) E3 Good Salt Dissolution P2->E3 Promotes P3 Wide Liquid Range (-112 to 118 °C) E4 Wide Operational Temperature P3->E4 Allows for E1 High Ionic Conductivity A1 Fast Charging Capability E1->A1 Enables E2->E1 Contributes to E3->E1 Leads to A2 Improved Low-Temperature Performance E4->A2 Directly Improves

Caption: Relationship between this compound's properties and performance.

Experimental Protocols

Protocol 1: Purification of this compound Solvent

Objective: To remove water and other impurities from commercially available this compound to ensure accurate and reproducible electrochemical measurements.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂), powder

  • Argon or Nitrogen gas (high purity)

  • Standard distillation glassware

  • Vacuum pump

  • Activated 3Å molecular sieves

Procedure:

  • Pre-Drying: Add this compound to a round-bottom flask equipped with a magnetic stir bar. Add calcium hydride (approx. 5 g per 1 L of solvent) to the flask.[10]

  • Refluxing: Assemble the distillation apparatus. Place the flask in a heating mantle and connect it to a condenser and a gas inlet for inert gas. Reflux the solvent under a slow stream of argon or nitrogen for 4-6 hours.[10] This allows the CaH₂ to react with any residual water.

  • Distillation: After refluxing, distill the this compound under reduced pressure. Collect the fraction that boils at a constant temperature. Discard the initial and final fractions.

  • Storage: Transfer the purified, distilled this compound into a clean, dry storage bottle containing activated 3Å molecular sieves. Seal the bottle tightly and store it inside an argon-filled glovebox to prevent reabsorption of moisture.[10]

Protocol 2: Preparation of 1M LiPF₆ in BN:EC (9:1 wt) + 3% FEC Electrolyte

Objective: To prepare a high-performance this compound-based electrolyte for lithium-ion battery research.[3][7]

Environment: All steps must be performed inside an argon-filled glovebox with oxygen and water levels below 0.1 ppm.

Materials:

  • Purified this compound (BN)

  • Ethylene carbonate (EC), battery grade

  • Fluoroethylene carbonate (FEC), battery grade

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • High-precision balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Solvent Mixture Preparation: On the balance, weigh the required amounts of purified this compound and ethylene carbonate to achieve a 9:1 weight ratio. For example, for a 100 g batch, use 90 g of BN and 10 g of EC.

  • Additive Introduction: To this solvent mixture, add FEC corresponding to 3% of the total solvent weight. For a 100 g solvent mixture, add 3 g of FEC.

  • Salt Dissolution: Place the flask on a magnetic stirrer. While stirring, slowly add the pre-weighed LiPF₆ salt to achieve a 1 M concentration. The amount of salt depends on the final volume of the prepared solvent mixture. Continue stirring at room temperature until all the salt has completely dissolved, resulting in a clear, homogeneous solution.

  • Storage: Transfer the final electrolyte into a clean, dry, and tightly sealed container. Label it clearly and store it inside the glovebox.

Protocol 3: Determination of the Oxidative Stability Window

Objective: To determine the upper potential limit at which the this compound-based electrolyte remains stable before undergoing oxidative decomposition, using Linear Sweep Voltammetry (LSV).[7]

Materials:

  • Prepared this compound-based electrolyte

  • Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type)

  • Working electrode: Platinum (Pt) or Glassy Carbon (GC) disk

  • Reference electrode: Lithium metal foil

  • Counter electrode: Lithium metal foil

  • Potentiostat/Galvanostat

Procedure:

  • Cell Assembly: Inside a glovebox, assemble the three-electrode cell. Place the working electrode, and then the separator soaked in the this compound electrolyte. Finally, place the lithium metal reference and counter electrodes. Ensure good contact between all components and seal the cell.

  • System Equilibration: Transfer the sealed cell from the glovebox and connect it to the potentiostat. Allow the cell to rest for at least 1 hour to reach a stable Open Circuit Potential (OCP).

  • LSV Measurement:

    • Set the potentiostat to perform a linear sweep voltammetry measurement.

    • Start the potential sweep from the measured OCP.

    • Sweep towards a high potential, for example, 5.0 V vs. Li/Li⁺.[7]

    • Use a slow scan rate, such as 100 µV/s, to ensure the system is close to equilibrium at each potential step.[7]

  • Data Analysis:

    • Plot the resulting current as a function of the applied potential.

    • The oxidative stability limit (or electrochemical window) is defined as the potential at which a sharp, sustained increase in the anodic (oxidation) current is observed. This indicates the onset of electrolyte decomposition.

References

Application Notes and Protocols for the Quantitative Analysis of Butyronitrile using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of butyronitrile in various matrices using gas chromatography (GC). The protocols are designed to offer robust and reliable results for research, quality control, and drug development applications.

Introduction

This compound (C₄H₇N) is a colorless liquid used as a solvent and an intermediate in the synthesis of other chemical compounds.[1] Accurate and precise quantification of this compound is crucial in various fields, including environmental monitoring, occupational safety, and pharmaceutical analysis, to ensure product quality and safety.[2][3] Gas chromatography, with its high resolution and sensitivity, is a well-established technique for the analysis of volatile compounds like this compound.[1][4] This document outlines two primary GC-based methods for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).

Methodologies

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantitative analysis of this compound in liquid samples where high sensitivity and selectivity are required. FID is a robust detector that provides a linear response over a wide concentration range.[5][6]

2.1.1. Experimental Protocol: GC-FID Analysis of this compound

a. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock standard solution of this compound in a suitable volatile organic solvent such as methanol or dichloromethane.[2][7][8][9]

    • Perform serial dilutions of the stock solution to prepare a series of working standards covering the expected concentration range of the samples.[10]

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed or measured volume of the sample in the chosen solvent to bring the this compound concentration within the calibration range.[9]

    • If the sample contains solid particles, it should be centrifuged or filtered prior to injection to prevent blockage of the syringe and contamination of the GC system.[7][8]

    • An internal standard (e.g., toluene) can be added to both the standard solutions and the samples to improve precision and accuracy.[11]

b. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column SPB-1 (100% Dimethylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness or similar non-polar capillary column[12][13]
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 10:1 (can be optimized based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium or Nitrogen, constant flow mode at 1.5 mL/min
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Hold: 5 minutes at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[11]
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

c. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of this compound (or the ratio of the this compound peak area to the internal standard peak area) against the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is desirable.[14]

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

2.1.2. Method Validation Parameters

A comprehensive validation of the GC-FID method should be performed to ensure its suitability for the intended application.[3][14][15]

ParameterTypical Acceptance Criteria
Specificity No interfering peaks at the retention time of this compound.[14]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.[14]
Precision (RSD) Repeatability: < 2%; Intermediate Precision: < 3%.[14]
Accuracy (% Recovery) Typically within 98-102%.[14]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Method performance remains consistent under slight variations in parameters.[14]

Quantitative Data Summary (GC-FID)

ParameterThis compoundIsothis compound
Linear Range (µg/mL) 1.60 - 1600.00[2]1.52 - 1520.00[2]
Correlation Coefficient (r) 0.99998[2]0.99998[2]
Limit of Detection (µg/mL) 0.33[2]0.33[2]
Minimum Detection Concentration (mg/m³) 0.22 (for a 1.5 L air sample)[2]0.22 (for a 1.5 L air sample)[2]
Within-Run Precision (%) 2.43 - 4.12[2]2.52 - 3.22[2]
Between-Run Precision (%) 1.72 - 3.70[2]1.20 - 3.82[2]
Desorption Efficiency (%) 93.26 - 98.41[2]96.85 - 102.50[2]
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a powerful technique for the analysis of volatile organic compounds (VOCs) in complex matrices, such as solid or viscous liquid samples.[16][17][18] This method minimizes sample preparation and reduces the risk of contaminating the GC system with non-volatile matrix components.[18]

2.2.1. Experimental Protocol: HS-GC-MS Analysis of this compound

a. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a high-boiling organic solvent).[17]

    • Prepare a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing the same matrix as the samples (if possible) or an appropriate surrogate matrix.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the solid or liquid sample into a headspace vial.[17] A typical sample size ranges from 0.1 to 10 g.[17]

    • Seal the vial tightly with a septum and cap.

    • For solid samples, adding a dissolution solvent to the vial can facilitate the release of analytes.[18] Adding an inorganic salt (e.g., NaCl) to aqueous samples can increase the partitioning of volatile compounds into the headspace.[19]

b. HS-GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Headspace Autosampler Agilent 7697A or equivalent
Vial Equilibration Temperature 80 °C[20]
Vial Equilibration Time 20 minutes
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness or similar
Carrier Gas Helium, constant flow mode at 1.2 mL/min
Oven Temperature Program - Initial Temperature: 40 °C, hold for 3 minutes- Ramp: 15 °C/min to 200 °C- Hold: 2 minutes at 200 °C
Mass Spectrometer Agilent 5977B or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200

c. Data Analysis and Quantification:

  • Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

  • For quantification, use the peak area of a characteristic ion of this compound.

  • Generate a calibration curve and perform linear regression as described for the GC-FID method.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing & Quantification Sample Sample Collection Dilution Dilution / Weighing Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Vialing Transfer to GC Vial Spiking->Vialing Injection Sample Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound by GC.

validation_pathway Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantitation Sensitivity->LOQ

Caption: Key parameters for analytical method validation in GC analysis.

References

Application Notes and Protocols: Butyronitrile as a Ligand in the Synthesis of Coordination Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyronitrile (C₃H₇CN), a colorless liquid, serves as a versatile and labile ligand in the synthesis of coordination compounds.[1] Its utility stems from its weakly basic nature, which allows for its displacement by other ligands, making this compound complexes valuable precursors in inorganic and organometallic synthesis.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of transition metal complexes.

This compound coordinates to metal centers primarily through the lone pair of electrons on the nitrogen atom of the nitrile group in a monodentate, end-on fashion.[2] This coordination typically leads to a shift in the C≡N stretching frequency in the infrared (IR) spectrum and changes in the chemical shifts of the carbon and hydrogen atoms nearest to the nitrile group in nuclear magnetic resonance (NMR) spectra.[2][3] These spectroscopic changes provide valuable information about the electronic environment of the metal center and the nature of the metal-ligand bond.[2]

The lability of the this compound ligand makes it a useful temporary ligand in synthetic strategies that require a vacant coordination site for subsequent reactions. This property is particularly advantageous in catalytic applications where the coordination of a substrate is a key step in the catalytic cycle.

Data Presentation

Table 1: Infrared Spectroscopic Data for this compound and its Coordination Compounds
Compoundν(C≡N) (cm⁻¹)Shift from free ligand (cm⁻¹)Reference
This compound (free ligand)~2250-[3]
K[Pt(C₃H₇CN)Cl₃]2303+53[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound and its Coordination Compounds
Compoundδ(C≡N) (ppm)δ(CH₂) (ppm)δ(CH₂) (ppm)δ(CH₃) (ppm)SolventReference
This compound (free ligand)122.9919.2719.0813.38Not specified[3]
K[Pt(C₃H₇CN)Cl₃]120.2120.7519.0513.38Not specified[3]

Experimental Protocols

Protocol 1: General Synthesis of a Platinum(II)-Butyronitrile Complex

This protocol is adapted from the synthesis of related nitrile-platinum(II) complexes and provides a general method for the preparation of a this compound-containing coordination compound.[3]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (C₃H₇CN)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • In a Schlenk flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of deionized water.

  • Add an excess of this compound to the solution. The molar ratio of this compound to K₂[PtCl₄] should be at least 10:1 to favor the formation of the desired complex.

  • Stir the reaction mixture at room temperature for 24 hours or gently reflux for 2-4 hours to facilitate ligand exchange. The progress of the reaction can be monitored by a color change.

  • After the reaction is complete, reduce the volume of the solvent under reduced pressure.

  • Precipitate the product by adding an excess of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the product with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and excess this compound.

  • Dry the final product under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C).

Characterization:

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the product and identify the C≡N stretching frequency. A shift to a higher wavenumber compared to free this compound is indicative of coordination to the platinum center.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Observe the shifts in the signals corresponding to the protons and carbons of the this compound ligand upon coordination.[3]

Protocol 2: Synthesis of a this compound Complex via Decarbonylation

This protocol provides an alternative method for synthesizing this compound complexes from metal carbonyl precursors using a decarbonylating agent. This method is particularly useful for preparing complexes where the metal center is in a lower oxidation state.[4]

Materials:

  • A suitable metal carbonyl complex (e.g., a diiron carbonyl complex)

  • Trimethylamine N-oxide (Me₃NO) as a decarbonylating agent

  • This compound (C₃H₇CN)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Inert atmosphere glovebox or Schlenk line

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Chromatography column (e.g., alumina or silica gel)

  • Appropriate eluents for chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal carbonyl complex in anhydrous THF in a Schlenk flask.

  • Add a slight molar excess of trimethylamine N-oxide to the solution.

  • Add a larger excess of this compound (at least 10 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can often be monitored by a color change and by IR spectroscopy (disappearance of the starting metal carbonyl bands and appearance of new bands).

  • Once the reaction is complete, remove the solvent under vacuum.

  • Purify the resulting crude product by column chromatography on alumina or silica gel under an inert atmosphere. The choice of eluent will depend on the polarity of the complex.

  • Isolate the desired this compound complex by removing the solvent from the collected fractions.

  • Dry the final product under vacuum.

Characterization:

  • IR Spectroscopy: Monitor the reaction by observing the changes in the carbonyl stretching region. Characterize the final product by identifying the C≡N stretch.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the coordination of the this compound ligand.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction can provide definitive structural information.

Mandatory Visualizations

experimental_workflow_1 start Dissolve K₂[PtCl₄] in H₂O add_bn Add excess this compound start->add_bn react Stir at RT or Reflux add_bn->react concentrate Reduce Solvent Volume react->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filter Filter Product precipitate->filter wash Wash with Ethanol and Diethyl Ether filter->wash dry Dry Product wash->dry

Caption: Workflow for the synthesis of a Platinum(II)-Butyronitrile complex.

experimental_workflow_2 start Dissolve Metal Carbonyl in THF add_me3no Add Me₃NO start->add_me3no add_bn Add excess this compound add_me3no->add_bn react Stir at Room Temperature add_bn->react remove_solvent Remove Solvent react->remove_solvent purify Column Chromatography remove_solvent->purify isolate Isolate and Dry Product purify->isolate

Caption: Workflow for the synthesis of a this compound complex via decarbonylation.

logical_relationship cluster_synthesis Synthesis Strategies cluster_characterization Characterization Techniques Ligand Exchange Ligand Exchange This compound Complex This compound Complex Ligand Exchange->this compound Complex Decarbonylation Decarbonylation Decarbonylation->this compound Complex IR Spectroscopy IR Spectroscopy NMR Spectroscopy NMR Spectroscopy X-ray Crystallography X-ray Crystallography This compound Complex->IR Spectroscopy This compound Complex->NMR Spectroscopy This compound Complex->X-ray Crystallography

Caption: Relationship between synthesis methods and characterization of this compound complexes.

References

Application Notes: Synthesis of n-Butylamine from Butyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the production of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. n-Butylamine, a key primary amine, serves as a precursor for manufacturing pesticides, pharmaceuticals, and emulsifying agents. This document provides detailed protocols for the preparation of n-butylamine from butyronitrile via two primary methods: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄).

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield in the catalytic hydrogenation of this compound. The following table summarizes the performance of various supported metal catalysts in the liquid-phase hydrogenation of this compound to n-butylamine.

CatalystSolventTemperatureH₂ Pressuren-Butylamine Yield (%)Reference
Co/SiO₂ Ethanol70 °C (343 K)25 bar97%[1][2]
Ni/SiO₂ Ethanol100 °C (373 K)13 bar84%[1][3][4]
Ru/SiO₂ Ethanol100 °C (373 K)13 barPredominant product[1][2]
Ni/SiO₂ Benzene100 °C (373 K)13 bar63%[3][5]
Ni/SiO₂ Toluene100 °C (373 K)13 bar55%[5]
Ni/SiO₂ Cyclohexane100 °C (373 K)13 bar39%[3][5]
Pt/SiO₂ Ethanol100 °C (373 K)13 barMinor product[1][2]
Pd/SiO₂ Ethanol100 °C (373 K)13 barNo formation[1][2]

This table highlights that Cobalt and Nickel catalysts, particularly in protic solvents like ethanol, demonstrate high efficacy and selectivity for the desired primary amine.

Experimental Protocols

Two distinct protocols are presented below. The first details a high-yield catalytic hydrogenation method suitable for larger-scale synthesis, while the second describes a common laboratory-scale chemical reduction.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is based on the highly selective conversion of this compound to n-butylamine using a cobalt-on-silica catalyst.[1][2] This method is advantageous for its high yield and the use of a recyclable heterogeneous catalyst.

Materials and Equipment:

  • Reactants: this compound (>99%), Ethanol (ACS grade), Hydrogen gas (high purity), n-Dodecane (internal standard, >99%).

  • Catalyst: Cobalt on Silica (Co/SiO₂).

  • Equipment: High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, heating mantle, and pressure gauge; gas chromatography (GC) setup for analysis; standard laboratory glassware.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup & Purification cat_reduce Catalyst Reduction (ex situ in H₂ flow) cat_load Load Reduced Catalyst (under inert atmosphere) cat_reduce->cat_load reactor_load Load Reactor: 1. Solvent (Ethanol) 2. This compound 3. Internal Standard cat_load->reactor_load reactor_seal Seal Reactor & Purge heat_stir Heat to 70 °C Stir at 800 rpm reactor_seal->heat_stir pressurize Pressurize with H₂ (25 bar) heat_stir->pressurize react Maintain Conditions (Monitor Conversion) pressurize->react cool_depress Cool & Depressurize react->cool_depress filter Filter to Remove Catalyst cool_depress->filter distill Fractional Distillation filter->distill product n-Butylamine distill->product

Caption: Workflow for n-butylamine synthesis via catalytic hydrogenation.

Procedure:

  • Catalyst Activation: Prior to the reaction, the Co/SiO₂ catalyst (1.0 g) is reduced ex situ. Heat the catalyst in a stream of hydrogen (60 mL/min) at 673 K for 2 hours.[2][4][6] After reduction, allow it to cool to room temperature under an inert atmosphere.

  • Reactor Loading: Load the autoclave with 150 mL of ethanol, 3 mL of this compound, and 1 mL of n-dodecane (as an internal standard).[2] Immediately add the freshly reduced catalyst to the reactor under an inert atmosphere to prevent re-oxidation.[2]

  • Reaction Execution:

    • Seal the reactor and purge it several times with hydrogen gas to remove any residual air.

    • Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature of 70 °C (343 K).[1]

    • Once the temperature is stable, pressurize the reactor with hydrogen to 25 bar.[1]

    • Maintain these conditions, taking periodic samples to monitor the reaction progress by GC analysis.

  • Product Isolation:

    • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be stored for potential reuse.

    • The n-butylamine can be isolated from the filtrate by fractional distillation.

Protocol 2: LiAlH₄ Reduction of this compound

This protocol describes the reduction of this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent commonly used for laboratory-scale synthesis of amines from nitriles.[7][8] Extreme caution is required when handling LiAlH₄.

Materials and Equipment:

  • Reactants: this compound (>99%), Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Distilled water, 10% Sodium hydroxide (NaOH) solution.

  • Equipment: Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet; magnetic stirrer; ice bath; standard laboratory glassware for extraction and distillation.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Quenching & Workup cluster_purification Purification flask_prep Prepare Dry Flask (N₂ Atmosphere) lah_add Add LiAlH₄ to THF (Cool to 0 °C) flask_prep->lah_add nitrile_add Slowly Add this compound in THF (at 0 °C) lah_add->nitrile_add reflux Warm to RT & Stir (or Reflux for 4h) nitrile_add->reflux cool Cool to 0 °C reflux->cool quench Sequential Quench: 1. H₂O 2. 10% NaOH 3. H₂O cool->quench filter Filter Aluminum Salts quench->filter extract Extract Filtrate filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product n-Butylamine concentrate->product

Caption: Workflow for n-butylamine synthesis via LiAlH₄ reduction.

Procedure:

  • Reaction Setup:

    • Set up a dry three-necked flask under a nitrogen atmosphere.

    • To the flask, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes).[8]

    • Cool the suspension to 0 °C using an ice bath.

  • Reduction:

    • Dissolve this compound (1 eq.) in anhydrous THF.

    • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours to ensure the reaction goes to completion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Method):

    • CRITICAL STEP: Cool the reaction mixture back down to 0 °C in an ice bath.

    • Quench the excess LiAlH₄ by adding reagents sequentially and very slowly in the following ratio relative to the mass (X) of LiAlH₄ used:

      • X mL of water[8]

      • X mL of 10% aqueous NaOH[8]

      • 3X mL of water[8]

    • This procedure should produce a granular precipitate of aluminum salts that is easy to filter. Stir for 15-30 minutes until the precipitate is white.

  • Product Isolation:

    • Filter the suspension through a pad of celite and wash the precipitate thoroughly with additional THF or ethyl acetate.[8]

    • Combine the filtrate and washes. If an aqueous layer is present, separate it.

    • Wash the organic layer with water and then with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-butylamine.

    • The product can be further purified by distillation if necessary.

Safety and Handling

This compound (Reactant):

  • Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[9]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Keep away from heat, sparks, and open flames.[9]

n-Butylamine (Product):

  • Hazards: Highly flammable liquid and vapor.[10] Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[10] Vapors are heavier than air and may form explosive mixtures.[11]

  • Precautions: Use explosion-proof equipment and non-sparking tools.[11][12] All equipment must be grounded.[12][13] Wear chemical-resistant gloves, protective clothing, and eye/face protection.[10] Store in a well-ventilated place and keep the container tightly closed.[11]

Lithium Aluminum Hydride (Reagent - Protocol 2):

  • Hazards: Pyrophoric solid (may ignite spontaneously in air). Reacts violently with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Precautions: Handle only under an inert atmosphere (e.g., nitrogen or argon). Never work with LiAlH₄ alone. Ensure a Class D fire extinguisher is available. Quench excess reagent slowly and carefully at low temperatures.

References

Application Notes and Protocols for the Synthesis of Amprolium Employing Butyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the poultry coccidiostat, amprolium, utilizing butyronitrile as a key starting material. The information compiled herein is based on established chemical literature and patents, offering a guide for laboratory-scale synthesis and process development.

Introduction

Amprolium is a thiamine analogue that acts as a competitive inhibitor of thiamine uptake in protozoan parasites of the genus Eimeria, the causative agent of coccidiosis in poultry. Its synthesis from readily available precursors such as this compound and acrylonitrile is a multi-step process involving the formation of a pyrimidine core, which is subsequently alkylated to yield the final active pharmaceutical ingredient. This compound serves as the precursor for the propyl group at the 2-position of the pyrimidine ring, a critical feature for the molecule's biological activity.

Overview of the Synthetic Pathway

The synthesis of amprolium hydrochloride from this compound is a four-step process. The overall workflow involves the synthesis of two key intermediates, butylamidine hydrochloride and a substituted acrylonitrile, followed by their condensation to form a pyrimidine ring, and a final quaternization reaction to yield amprolium.

G cluster_0 Synthesis of Intermediates cluster_1 Pyrimidine Ring Formation cluster_2 Final Product Formation This compound This compound Butylamidine_HCl Butylamidine Hydrochloride This compound->Butylamidine_HCl  Step 1:  Reaction with  Methanol & Ammonia Acrylonitrile Acrylonitrile Substituted_Acrylonitrile Substituted Acrylonitrile (e.g., α-methoxymethyl-β-methoxyacrylonitrile) Acrylonitrile->Substituted_Acrylonitrile  Step 2:  Reaction with  Methyl Formate &  Dimethyl Sulfate Pyrimidine_Intermediate 4-Amino-2-propyl-5-substituted-pyrimidine Butylamidine_HCl->Pyrimidine_Intermediate Substituted_Acrylonitrile->Pyrimidine_Intermediate  Step 3:  Condensation Amprolium Amprolium Hydrochloride Pyrimidine_Intermediate->Amprolium Picoline 2-Picoline Picoline->Amprolium  Step 4:  Quaternization

Figure 1: Overall synthetic workflow for amprolium production.

Detailed Experimental Protocols

The following protocols are a composite of information from various sources. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Synthesis of Butylamidine Hydrochloride from this compound

This step involves the conversion of this compound to the corresponding amidine hydrochloride.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, combine this compound and methanol in an acidic environment.

  • Imine Ether Formation: Cool the mixture and bubble dry hydrogen chloride gas through the solution while maintaining a low temperature. This step forms the methyl butyrimidate hydrochloride intermediate.

  • Ammonolysis: Subsequently, treat the intermediate with ammonia to form butylamidine hydrochloride.[1][2]

  • Isolation: The product, butylamidine hydrochloride, can be isolated by filtration and washing with a suitable solvent.

Note: While some sources claim "excellent yields," specific quantitative data for this step is not consistently available in the reviewed literature.[1][2]

Protocol 2: Synthesis of the Acrylonitrile Intermediate

A common co-intermediate is α-methoxymethyl-β-methoxyacrylonitrile, synthesized from acrylonitrile.

  • Reaction with Methyl Formate: React acrylonitrile with methyl formate in the presence of a base like sodium methoxide.[1][2]

  • Methylation: The resulting product is then methylated using dimethyl sulfate to yield α-methoxymethyl-β-methoxyacrylonitrile.[1][2]

Protocol 3: Condensation to Form the Pyrimidine Intermediate

This crucial step involves the formation of the pyrimidine ring.

  • Reaction: The two intermediates, butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile, are condensed to form 4-amino-5-methoxy-2-propylpyrimidine.[1][2]

  • Alternative Pathway: An alternative route involves the condensation of butyramidine hydrochloride with ethoxymethylenemalononitrile in the presence of sodium ethoxide to form 2-propyl-4-amino-5-cyanopyrimidine.

  • Reduction: The cyano group of 2-propyl-4-amino-5-cyanopyrimidine is then reduced, for instance, using Raney nickel under hydrogen pressure, to yield 2-propyl-4-amino-5-aminomethylpyrimidine.

Protocol 4: Synthesis of Amprolium Hydrochloride

This final step involves the quaternization of 2-picoline with the pyrimidine intermediate.

  • Intermediate Conversion: The 2-propyl-4-amino-5-aminomethylpyrimidine can be converted to the 5-chloromethyl or 5-bromomethyl derivative.

  • Quaternization: React the resulting 2-propyl-4-amino-5-halomethylpyrimidine with 2-picoline to form amprolium.

  • Purification: The crude amprolium hydrochloride can be purified by recrystallization from a suitable solvent mixture, such as methanol-ethanol.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of amprolium. It is important to note that detailed, publicly available data on reaction yields and specific conditions for each step is limited.

Table 1: Reactants and Intermediates

Step Starting Material(s) Key Reagents Intermediate/Product
1This compoundMethanol, Ammonia, HClButylamidine hydrochloride
2AcrylonitrileMethyl formate, Dimethyl sulfateα-methoxymethyl-β-methoxyacrylonitrile
3Butylamidine HCl, α-methoxymethyl-β-methoxyacrylonitrile-4-amino-5-methoxy-2-propylpyrimidine
44-amino-2-propyl-5-substituted-pyrimidine2-PicolineAmprolium Hydrochloride

Table 2: Reported Reaction Data

Reaction Step Reactants Molar Ratio Reaction Conditions Reported Yield
Step 1 This compound, Methanol, AmmoniaData not availableAcidic conditions"Excellent"
Step 3 (Alternative) Butyramidine HCl, EthoxymethylenemalononitrileData not availableSodium ethoxideData not available
Step 4 Pyrimidine intermediate, 2-PicolineData not availableData not availableNear-quantitative (for quaternization)

Mechanism of Action of Amprolium

Amprolium's efficacy as a coccidiostat is derived from its structural similarity to thiamine (Vitamin B1). It competitively inhibits the thiamine transporter in Eimeria species, preventing the uptake of this essential vitamin. This leads to a disruption of carbohydrate metabolism within the parasite, ultimately causing its death.

G cluster_0 Host Intestinal Lumen cluster_1 Eimeria Parasite Cell Membrane cluster_2 Eimeria Parasite Cytoplasm Thiamine Thiamine (Vitamin B1) Thiamine_Transporter Thiamine Transporter Thiamine->Thiamine_Transporter Normal Uptake Amprolium Amprolium Amprolium->Thiamine_Transporter Competitive Inhibition Carbohydrate_Metabolism Carbohydrate Metabolism (Essential for parasite survival) Thiamine_Transporter->Carbohydrate_Metabolism Thiamine Supply Inhibition Inhibition Parasite_Death Parasite Death Carbohydrate_Metabolism->Parasite_Death Disruption leads to Inhibition->Carbohydrate_Metabolism Blocks Thiamine Supply

Figure 2: Mechanism of action of amprolium as a thiamine antagonist.

Conclusion

References

Application Notes and Protocols for the Determination of Butyronitrile in Workplace Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyronitrile (C₄H₇N), also known as butanenitrile, is a colorless liquid with a sharp, suffocating odor.[1][2][3] It is utilized in the manufacturing of other chemicals, including pharmaceutical intermediates and poultry medicines.[4] Due to its volatility and potential for absorption through inhalation, ingestion, and skin contact, monitoring workplace air for the presence of this compound is crucial for ensuring worker safety.[1][5] Exposure to this compound can lead to a range of health effects, from irritation of the eyes, skin, and respiratory tract to more severe systemic effects by inhibiting cellular respiration, potentially causing convulsions, cardiac disorders, and even death at high levels.[5] The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 8 ppm (22 mg/m³) as a time-weighted average (TWA) for up to a 10-hour workday.[1][2][6]

This document provides detailed application notes and protocols for the analytical methods used to detect and quantify this compound in workplace air. The primary and most established method involves active sampling onto a solid sorbent followed by solvent desorption and analysis by gas chromatography.

Analytical Methods Overview

The determination of this compound in workplace air typically involves a two-step process: sample collection and sample analysis.

Sample Collection: Active sampling is the most precise and reliable method for collecting volatile organic compounds (VOCs) like this compound.[7] This technique uses a calibrated air sampling pump to draw a known volume of air through a sorbent tube, where the contaminant is trapped. Common sorbents for this compound include silica gel and charcoal.[8][9]

Sample Analysis: The collected this compound is then extracted from the sorbent using a suitable solvent, a process known as solvent desorption. The resulting solution is analyzed using gas chromatography (GC), a powerful technique for separating and quantifying volatile compounds.[10] Various detectors can be coupled with the GC, with the Flame Ionization Detector (FID) being common for organic compounds like this compound.[8]

Quantitative Data Summary

The following table summarizes the quantitative data for a validated gas chromatography method for the determination of this compound in workplace air.

ParameterValueReference
Sampling & Desorption
Sorbent MaterialSilica Gel[8]
Desorption SolventMethanol[8]
Desorption Efficiency93.26% - 98.41%[8]
Analytical Method
Analytical TechniqueGas Chromatography with Flame Ionization Detector (GC-FID)[8]
Linear Range1.60 - 1600.00 µg/mL[8][11]
Limit of Detection (LOD)0.33 µg/mL[8]
Minimum Detection Concentration0.22 mg/m³ (for a 1.5 L air sample)[8][11]
Precision
Within-run Precision2.43% - 4.12%[8]
Between-run Precision1.72% - 3.70%[8]
Sample Stability
StorageSealed samples can be stored at room temperature for at least 10 days without significant loss.[8]

Experimental Protocols

NIOSH-based Method for this compound in Air

This protocol is based on established NIOSH methodologies for sampling and analysis of volatile organic compounds.[2][6][9]

4.1.1. Principle

A known volume of air is drawn through a sorbent tube to trap this compound vapors. The collected analyte is then desorbed with a suitable solvent and analyzed by gas chromatography with a flame ionization detector (GC-FID).

4.1.2. Equipment and Reagents

  • Sampling Equipment:

    • Personal sampling pump, calibrated to a flow rate of 0.01 to 0.2 L/min.

    • Sorbent tubes: Glass tubes packed with two sections of silica gel or coconut shell charcoal.

  • Analytical Equipment:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • GC column suitable for separating this compound from other potential interferences (e.g., a polar capillary column).

    • Vials with PTFE-lined caps.

    • Microsyringes.

  • Reagents:

    • This compound, reagent grade.

    • Desorption solvent: Methanol or another suitable solvent.

    • High-purity gases for GC operation (Helium, Hydrogen, Air).

4.1.3. Sampling Procedure

  • Calibrate the personal sampling pump with a representative sorbent tube in line.

  • Break the ends of the sorbent tube immediately before sampling to provide an opening of at least half the internal diameter of the tube.

  • Connect the sorbent tube to the calibrated sampling pump, ensuring that the smaller backup section is positioned nearest the pump.

  • Place the sampling assembly on the worker in the breathing zone.

  • Sample for a predetermined time to obtain a sample volume between 1 and 10 liters. Do not exceed the recommended air volume to avoid breakthrough.

  • After sampling, cap the tubes with the supplied plastic caps and label them clearly.

  • Prepare at least one blank tube for each set of samples. The blank tube should be handled in the same manner as the samples but without drawing air through it.

4.1.4. Sample Preparation and Analysis

  • Desorption:

    • Score the sorbent tube with a file in front of the primary sorbent section and break it open.

    • Transfer the primary sorbent section to a 2 mL vial.

    • Transfer the backup sorbent section to a separate vial.

    • Add 1.0 mL of the desorption solvent to each vial.

    • Cap the vials and gently agitate them for at least 30 minutes to ensure complete desorption.

  • GC Analysis:

    • Set the GC operating conditions (e.g., oven temperature program, injector and detector temperatures, gas flow rates).

    • Inject a 1-2 µL aliquot of the sample extract into the GC.

    • Record the resulting chromatogram.

  • Quantification:

    • Prepare a series of calibration standards by spiking known amounts of this compound into the desorption solvent.

    • Analyze the standards in the same manner as the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

    • Determine the concentration of this compound in the samples from the calibration curve.

4.1.5. Calculations

The concentration of this compound in the air sample is calculated using the following formula:

Concentration (mg/m³) = (Mass of this compound in µg) / (Volume of air sampled in L)

Visualizations

Butyronitrile_Analysis_Workflow cluster_sampling Workplace Air Sampling cluster_analysis Laboratory Analysis pump Calibrated Personal Sampling Pump sorbent_tube Sorbent Tube (e.g., Silica Gel) pump->sorbent_tube Draws Air sampling Sample Collection (Breathing Zone) sorbent_tube->sampling Traps this compound desorption Solvent Desorption (e.g., Methanol) sampling->desorption Transport to Lab gc_injection GC Injection desorption->gc_injection Sample Extract gc_analysis Gas Chromatography (GC-FID) gc_injection->gc_analysis Separation quantification Quantification gc_analysis->quantification Peak Area Data result Final Result (mg/m³) quantification->result Concentration Report

Caption: Workflow for the analysis of this compound in workplace air.

GC_Quantification_Logic cluster_calibration Calibration cluster_sample_analysis Sample Measurement standards Prepare Calibration Standards (Known Concentrations) analyze_standards Analyze Standards by GC standards->analyze_standards calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) analyze_standards->calibration_curve determination Determine Sample Concentration calibration_curve->determination sample_extract Sample Extract (Unknown Concentration) analyze_sample Analyze Sample by GC sample_extract->analyze_sample sample_peak_area Measure Sample Peak Area analyze_sample->sample_peak_area sample_peak_area->determination

Caption: Logic diagram for GC quantification of this compound.

References

Application Notes and Protocols: Butyronitrile as a High-Performance Electrolyte Component in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in the fields of renewable energy, materials science, and photovoltaics.

Introduction:

Butyronitrile (BN) has emerged as a highly promising solvent for electrolytes in dye-sensitized solar cells (DSSCs), offering a compelling balance of high power conversion efficiency (PCE) and excellent long-term stability.[1][2][3] Its lower volatility compared to the commonly used acetonitrile (ACN) addresses critical challenges related to electrolyte leakage and device longevity, making it a suitable candidate for the commercialization of DSSC technology.[1][2][3][4] These notes provide detailed protocols and data for the application of this compound-based electrolytes in the fabrication and testing of high-performance and stable DSSCs.

Data Presentation: Performance of this compound-Based Electrolytes

The following tables summarize the performance of DSSCs utilizing this compound-based electrolytes, showcasing the impact of different electrolyte compositions on key photovoltaic parameters.

Table 1: Comparison of Photovoltaic Performance of DSSCs with Different Electrolyte Solvents

Electrolyte SolventOpen-Circuit Voltage (Voc) (mV)Short-Circuit Current Density (Jsc) (mA·cm-2)Fill Factor (ff)Power Conversion Efficiency (PCE) (%)Reference
This compound (BN)~783~15.2>0.7010.0[1]
3-Methoxypropionitrile (MPN)~750~15.9<0.70-[5]

Note: The data presented is based on the C106 sensitizer under simulated full sunlight (100 mW·cm-2). The BN-based electrolyte demonstrated a superior open-circuit voltage and fill factor, contributing to its high efficiency.

Table 2: Long-Term Stability of DSSCs with this compound-Based Electrolyte

Duration of Light Soaking (hours)Power Conversion Efficiency (PCE) (%)PCE Retention (%)
010.0100
10009.1>95

Note: The stability test was conducted under 100 mW·cm-2 light soaking at 60°C. The this compound-based electrolyte exhibited outstanding stability, retaining over 95% of its initial efficiency after 1000 hours of continuous stress.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Liquid Electrolyte

This protocol details the preparation of a high-performance liquid electrolyte for DSSCs based on this compound.

Materials:

  • This compound (BN), anhydrous

  • 1,3-dimethylimidazolium iodide (DMII)

  • Lithium iodide (LiI)

  • Iodine (I2)

  • 4-tert-butylpyridine (TBP)

  • Guanidinium thiocyanate (GuNCS)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Glovebox (optional, but recommended for handling anhydrous materials)

Procedure:

  • Solvent Preparation: Use anhydrous this compound to minimize water content, which can negatively impact DSSC performance and stability.

  • Component Dissolution: In a clean, dry glass vial inside a glovebox or under an inert atmosphere, add the following components to the this compound solvent in the specified order while stirring:

    • 1.0 M 1,3-dimethylimidazolium iodide (DMII)

    • 0.15 M Lithium iodide (LiI)

    • 0.05 M Iodine (I2)

    • 0.5 M 4-tert-butylpyridine (TBP)

    • 0.1 M Guanidinium thiocyanate (GuNCS)

  • Mixing: Continue stirring the mixture at room temperature until all components are completely dissolved, resulting in a homogeneous dark brown solution.

  • Storage: Store the prepared electrolyte in a tightly sealed, dark container in a cool, dry, and inert environment to prevent degradation from moisture and light.

Protocol 2: Fabrication and Assembly of Dye-Sensitized Solar Cells

This protocol outlines the steps for constructing a DSSC using the prepared this compound-based electrolyte.

Materials and Equipment:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO2) paste (e.g., P25)

  • Ruthenium-based dye solution (e.g., N719, C106)

  • Platinized counter electrode

  • Surlyn or other suitable sealant

  • Hot plate

  • Screen printer or doctor blade

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat for electrochemical measurements

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Apply a layer of TiO2 paste onto the conductive side of the FTO glass using screen printing or the doctor blade technique.

    • Sinter the TiO2-coated FTO glass in a furnace at temperatures ramping up to 500°C to create a mesoporous TiO2 film.[6]

    • After cooling to approximately 80°C, immerse the photoanode in a solution of the desired dye (e.g., 0.3 mM C106 in a suitable solvent) for 12-24 hours to ensure adequate dye loading.

    • Rinse the dye-sensitized photoanode with an appropriate solvent (e.g., ethanol) to remove excess dye and dry it under a stream of inert gas.

  • Counter Electrode Preparation:

    • A platinized FTO glass is typically used as the counter electrode. This can be prepared by depositing a thin layer of platinum via sputtering or by applying a solution of chloroplatinic acid followed by thermal decomposition.

  • DSSC Assembly:

    • Place a Surlyn sealant frame around the active area of the dye-sensitized photoanode.

    • Position the platinized counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.

    • Heat the assembly on a hot plate to melt the Surlyn and seal the cell, leaving two small holes in the counter electrode for electrolyte filling.

    • Introduce the this compound-based electrolyte into the cell through one of the holes via vacuum backfilling or capillary action.

    • Seal the filling holes with a small piece of Surlyn and a coverslip by heating.

Protocol 3: Characterization of DSSC Performance

This protocol describes the standard methods for evaluating the photovoltaic performance of the fabricated DSSCs.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW·cm-2)

  • Potentiostat/Galvanostat

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • Current-Voltage (I-V) Measurement:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode to the potentiostat.

    • Measure the current density as a function of the applied voltage to obtain the I-V curve.

    • From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (ff), and power conversion efficiency (PCE).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark at a forward bias corresponding to the Voc of the cell.

    • This technique provides insights into the charge transfer resistances at the TiO2/dye/electrolyte interface and the counter electrode/electrolyte interface, as well as the diffusion of redox species in the electrolyte.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths of light. This helps in understanding the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships within the this compound-based DSSC system.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO2 Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering at 500°C TiO2_Deposition->Sintering Dye_Sensitization Dye Immersion Sintering->Dye_Sensitization Rinsing_Drying Rinsing & Drying Dye_Sensitization->Rinsing_Drying Sealing Sealing with Surlyn Rinsing_Drying->Sealing Mixing Mixing of Components in this compound Electrolyte_Filling Electrolyte Injection Mixing->Electrolyte_Filling Sealing->Electrolyte_Filling Final_Sealing Sealing Fill Holes Electrolyte_Filling->Final_Sealing IV_Measurement I-V Measurement Final_Sealing->IV_Measurement EIS EIS Analysis Final_Sealing->EIS IPCE IPCE Measurement Final_Sealing->IPCE

Caption: Experimental workflow for the fabrication and characterization of a DSSC.

Butyronitrile_Electrolyte_Logic cluster_components Electrolyte Components cluster_properties Electrolyte Properties cluster_performance DSSC Performance This compound This compound (Solvent) Low_Volatility Low Volatility This compound->Low_Volatility Iodide_Triiodide I-/I3- (Redox Couple) High_Conductivity High Ionic Conductivity Iodide_Triiodide->High_Conductivity Additives Additives (TBP, GuNCS, LiI) Optimized_Redox Optimized Redox Potential Additives->Optimized_Redox Excellent_Stability Excellent Long-Term Stability Low_Volatility->Excellent_Stability High_PCE High Power Conversion Efficiency (PCE) High_Conductivity->High_PCE High_Voc High Open-Circuit Voltage (Voc) Optimized_Redox->High_Voc High_Voc->High_PCE

Caption: Logic diagram of this compound electrolyte composition and its impact on DSSC performance.

References

Application Notes and Protocols for the Dehydrogenation of Butylamine to Butyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrogenation of primary amines to nitriles is a fundamental transformation in organic synthesis, providing a direct route to valuable nitrile functional groups. Butyronitrile, in particular, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of butylamine to this compound. The information is intended to guide researchers in setting up and executing this reaction, as well as in the analysis of the resulting products.

Catalytic Systems and Data Presentation

The choice of catalyst is critical for the efficient and selective conversion of butylamine to this compound. Various metal-based catalysts have been investigated for the dehydrogenation of primary amines. Below is a summary of quantitative data for different catalytic systems. While some data pertains to the reverse reaction (hydrogenation of this compound), it provides valuable insights into active catalysts and reaction conditions that can be adapted for the dehydrogenation process.

CatalystSupportTemperature (°C)Pressure (bar)Butylamine Conversion (%)This compound Selectivity (%)This compound Yield (%)SolventNotes
Mo₂N-300Not SpecifiedHigh~100~100Gas PhaseDirect dehydrogenation of butylamine.[1]
CoSiO₂7025>999797EthanolData for hydrogenation of this compound, but indicates high selectivity for the amine/nitrile transformation.[2][3][4]
NiSiO₂10013>998484EthanolData for hydrogenation of this compound.[2][3][4]
RuSiO₂10013>99ModerateNot SpecifiedEthanolData for hydrogenation of this compound; produced mainly n-butylamine with significant amounts of byproducts.[2][3][5]
PtSiO₂10013>99LowNot SpecifiedEthanolData for hydrogenation of this compound; produced mainly dibutylamine.[2][3][5]
PdSiO₂10013LowVery LowNot SpecifiedEthanolData for hydrogenation of this compound; catalyst deactivated rapidly.[2][3][5]
Copper Chromite-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMentioned as a catalyst for dehydrogenation of alcohols, suggesting potential applicability.[6]
Raney Nickel-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCommonly used for nitrile hydrogenation, implying potential for dehydrogenation under different conditions.[7][8][9][10]

Experimental Protocols

I. General Protocol for Catalytic Dehydrogenation of Butylamine (Based on a Supported Metal Catalyst System)

This protocol provides a general procedure for the liquid-phase dehydrogenation of butylamine using a supported metal catalyst in a batch reactor.

Materials:

  • n-Butylamine (substrate)

  • Supported metal catalyst (e.g., Co/SiO₂, Ni/SiO₂)

  • Solvent (e.g., Toluene, Ethanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst Preparation:

    • If the catalyst is not pre-reduced, it should be activated. For example, a Co/SiO₂ or Ni/SiO₂ catalyst can be reduced ex situ in a stream of hydrogen at a specified temperature (e.g., 400-500 °C) for several hours.

    • After reduction, the catalyst should be handled under an inert atmosphere to prevent re-oxidation.

  • Reaction Setup:

    • Ensure the reactor is clean and dry.

    • Under a flow of inert gas, charge the reactor with the desired amount of the supported metal catalyst.

    • Add the solvent to the reactor.

    • Add n-butylamine to the reactor. The substrate-to-catalyst ratio should be optimized based on the catalyst's activity.

    • Seal the reactor.

  • Reaction Execution:

    • Purge the reactor with an inert gas several times to remove any residual air.

    • Pressurize the reactor to the desired pressure with the inert gas.

    • Begin stirring and heat the reactor to the target reaction temperature (e.g., 100-300 °C).

    • Monitor the reaction progress by taking aliquots of the reaction mixture at regular intervals using a sampling valve.

  • Reaction Work-up and Product Analysis:

    • After the desired reaction time or conversion is reached, cool the reactor to room temperature.

    • Carefully vent the reactor.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the filtrate using gas chromatography (GC) to determine the conversion of butylamine and the selectivity to this compound.

II. Protocol for Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine and nitrile analysis (e.g., DB-624, HP-5MS).

GC Conditions (Example):

  • Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute the reaction mixture aliquot with a suitable solvent (e.g., the reaction solvent or another compatible solvent like dichloromethane or methanol).

  • If necessary, add an internal standard (e.g., dodecane) for quantitative analysis.

  • Filter the diluted sample through a syringe filter (0.22 µm) before injection into the GC.

Quantification:

  • Calibrate the GC by running standard solutions of known concentrations of butylamine and this compound.

  • Determine the response factors for the reactant and product relative to the internal standard.

  • Calculate the conversion of butylamine and the selectivity and yield of this compound based on the peak areas from the chromatograms.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Activation (Reduction) reactor_charging Reactor Charging (Inert Atmosphere) catalyst_prep->reactor_charging reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_charging reaction_execution Dehydrogenation (Heating & Stirring) reactor_charging->reaction_execution sampling Aliquoting reaction_execution->sampling workup Work-up (Cooling & Filtration) reaction_execution->workup gc_analysis GC Analysis sampling->gc_analysis workup->gc_analysis data_analysis Data Analysis (Conversion & Selectivity) gc_analysis->data_analysis

Caption: Experimental workflow for butylamine dehydrogenation.

Proposed Reaction Pathway

Reaction_Pathway Butylamine Butylamine (CH₃(CH₂)₃NH₂) Butylimine Butylimine (Intermediate) (CH₃(CH₂)₂CH=NH) Butylamine->Butylimine - H₂ This compound This compound (CH₃(CH₂)₂CN) Butylamine->this compound Overall Reaction Butylimine->this compound - H₂ H2 H₂

Caption: Proposed pathway for butylamine dehydrogenation.

References

Application Notes and Protocols for Studying Intervalence Charge Transfer Phenomena Using Butyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Intervalence Charge Transfer (IVCT) and the Role of Butyronitrile

Intervalence charge transfer (IVCT) is a phenomenon observed in mixed-valence compounds, which contain the same element in two different oxidation states.[1][2] The transfer of an electron between these two centers upon absorption of light gives rise to a characteristic broad and intense absorption band, typically in the near-infrared (NIR) region of the electromagnetic spectrum.[1][3] The study of these IVCT bands provides valuable insights into the kinetics and thermodynamics of electron transfer processes, which are fundamental to a wide range of chemical and biological systems, including bioenergetics, catalysis, and molecular electronics.[4]

The properties of the IVCT band are highly sensitive to the surrounding solvent environment. The solvent's polarity, viscosity, and relaxation dynamics can significantly influence the energy, intensity, and shape of the IVCT band. This compound (C₃H₇CN) is a polar aprotic solvent with a significant dipole moment, making it a suitable medium for dissolving charged mixed-valence species and studying electron transfer phenomena. Its properties are comparable to the more commonly used acetonitrile, but its longer alkyl chain can introduce subtle differences in solvation dynamics and steric interactions, potentially offering a unique environment for modulating IVCT properties.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a solvent to study IVCT phenomena in mixed-valence compounds.

Theoretical Framework: The Robin-Day Classification and Marcus-Hush Theory

The classification of mixed-valence compounds is based on the strength of the electronic interaction between the redox centers, as described by the Robin-Day classification :[2]

  • Class I: The two metal centers are electronically isolated, and no IVCT band is observed. The properties of the compound are simply the sum of its constituent parts.

  • Class II: There is a moderate electronic interaction between the metal centers, resulting in a distinct and observable IVCT band. The electron is largely localized on one center in the ground state but can be transferred to the other upon photoexcitation.[2]

  • Class III: The electronic coupling between the centers is so strong that the electron is delocalized over both sites, forming a single, delocalized electronic state. These compounds also exhibit an IVCT band, but it is typically more intense and may appear at lower energy compared to Class II systems.

The analysis of the IVCT band in Class II mixed-valence systems is often performed using the Marcus-Hush theory . This theory relates the properties of the IVCT absorption band to the key parameters governing the thermal electron transfer rate. The key equations are:

  • Energy of the IVCT maximum (E_op):

    • E_op = λ + ΔG°

    • Where λ is the reorganization energy (the energy required to distort the molecule and surrounding solvent to the geometry of the transition state) and ΔG° is the Gibbs free energy change of the electron transfer. For symmetrical mixed-valence compounds, ΔG° = 0, and thus E_op = λ.

  • Molar extinction coefficient (ε_max) and Full Width at Half Maximum (Δν̄_1/2): These parameters are related to the electronic coupling matrix element (H_ab), which quantifies the extent of electronic interaction between the donor and acceptor sites.

Data Presentation: Quantitative Analysis of IVCT in this compound

A systematic study of a series of mixed-valence compounds in this compound would yield data that can be effectively summarized in tables for comparative analysis. The following tables present illustrative data for a hypothetical series of bridged mixed-valence complexes, demonstrating how to structure such findings.

Table 1: Spectroscopic Properties of the IVCT Band for Mixed-Valence Complexes in this compound at 298 K

ComplexBridge Length (Å)ν_max (cm⁻¹)ε_max (M⁻¹cm⁻¹)Δν_1/2 (cm⁻¹)
Complex A51050012003500
Complex B798008503300
Complex C992005003100

Table 2: Marcus-Hush Analysis of IVCT Data in this compound

Complexλ (Reorganization Energy) (cm⁻¹)H_ab (Electronic Coupling) (cm⁻¹)α² (Mixing Coefficient)Robin-Day Class
Complex A105002500.00057II
Complex B98001800.00033II
Complex C92001100.00014II

Experimental Protocols

Solvent Purification

High-purity this compound is crucial for reliable spectroscopic and electrochemical measurements. Commercial-grade this compound should be purified to remove water, oxygen, and other impurities that can interfere with the measurements.

Protocol for this compound Purification:

  • Pre-drying: Stir this compound over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) for 24 hours.

  • Distillation: Decant the pre-dried this compound and distill it from calcium hydride (CaH₂) under an inert atmosphere (e.g., nitrogen or argon). This step removes residual water.

  • Further Purification (Optional, for highly sensitive measurements): For electrochemical studies, a final distillation from phosphorus pentoxide (P₂O₅) can be performed to remove any remaining protic impurities.

  • Storage: Store the purified this compound over activated 3 Å molecular sieves under an inert atmosphere and in the dark to prevent degradation.

Sample Preparation for UV-Vis-NIR Spectroscopy

Materials:

  • Purified this compound

  • Mixed-valence compound of interest

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆), if required for spectroelectrochemistry

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length) with an airtight seal (e.g., a screw cap with a septum)

  • Inert atmosphere glovebox or Schlenk line

Protocol:

  • Inside an inert atmosphere glovebox, accurately weigh the mixed-valence compound and dissolve it in a known volume of purified this compound to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).

  • If a supporting electrolyte is needed, add it to the this compound before preparing the stock solution (typical concentration 0.1 M).

  • Prepare a series of dilutions from the stock solution in volumetric flasks using purified this compound to determine the molar extinction coefficient accurately.

  • Transfer the sample solution to an airtight quartz cuvette.

  • Seal the cuvette inside the glovebox to prevent exposure to air and moisture.

UV-Vis-NIR Spectroscopic Measurement

Instrumentation:

  • A dual-beam UV-Vis-NIR spectrophotometer capable of scanning from the UV to the NIR region (e.g., 200 nm to 2500 nm).

Protocol:

  • Record a baseline spectrum using a cuvette filled with purified this compound (and supporting electrolyte, if used).

  • Place the sample cuvette in the spectrophotometer.

  • Record the absorption spectrum of the mixed-valence compound over the desired wavelength range.

  • Identify the IVCT band, which is typically a broad, Gaussian-shaped band in the NIR region.

  • From the spectrum, determine the wavelength of maximum absorbance (λ_max), which can be converted to energy (ν_max in cm⁻¹), the absorbance at this maximum, and the full width at half maximum (Δν_1/2).

  • Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε_max).

Spectroelectrochemistry (Optional)

Spectroelectrochemistry allows for the in-situ generation of the mixed-valence species and the simultaneous measurement of its electronic spectrum.

Instrumentation:

  • A potentiostat

  • A spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell)

  • A UV-Vis-NIR spectrophotometer

Protocol:

  • Assemble the spectroelectrochemical cell inside an inert atmosphere glovebox with the working, reference, and counter electrodes.

  • Fill the cell with a solution of the precursor compound (in a single oxidation state) in purified this compound containing a supporting electrolyte.

  • Place the cell in the spectrophotometer.

  • Apply a potential to the working electrode to generate the mixed-valence species electrochemically.

  • Record the UV-Vis-NIR spectra at various applied potentials to observe the growth of the IVCT band.

Visualizations

Logical Relationship of IVCT Concepts

IVCT_Concepts A Mixed-Valence Compound B Robin-Day Classification A->B F IVCT Spectroscopy (UV-Vis-NIR) A->F C Class I (Localized, No IVCT) B->C D Class II (Partially Localized, IVCT) B->D E Class III (Delocalized, IVCT) B->E D->F Observable IVCT E->F Observable IVCT H IVCT Band Parameters (ν_max, ε_max, Δν_1/2) F->H G Marcus-Hush Theory I Electron Transfer Parameters (λ, H_ab) G->I H->G

Caption: Conceptual framework of intervalence charge transfer analysis.

Experimental Workflow for IVCT Studies in this compound

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Purify this compound B Dissolve Mixed-Valence Compound in this compound A->B C Prepare Solutions in Inert Atmosphere B->C D Acquire UV-Vis-NIR Spectrum C->D E Identify IVCT Band D->E F Extract Spectral Parameters (ν_max, ε_max, Δν_1/2) E->F G Apply Marcus-Hush Theory F->G H Determine Electron Transfer Parameters (λ, H_ab) G->H

Caption: Workflow for IVCT analysis in this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of butyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Butyronitrile

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several common methods. Industrially, it is often prepared by the ammoxidation of n-butanol.[1][2] For laboratory-scale synthesis, common methods include the nucleophilic substitution of a haloalkane (like 1-bromopropane) with sodium or potassium cyanide, and the dehydration of butyramide using a dehydrating agent like phosphorus(V) oxide (P₄O₁₀).[3][4]

Q2: I'm experiencing a significantly low yield in my this compound synthesis. What are the most common general causes?

A2: Low yields in chemical reactions can stem from a number of factors.[5][6] The most common culprits include impure starting materials or solvents, the presence of moisture in the reaction, incorrect stoichiometry of reactants, suboptimal reaction temperature or time, and inefficient purification that leads to product loss.[4][5][7]

Q3: What are the typical side products or impurities I should be aware of?

A3: Depending on the synthesis route, several impurities can form. In the reaction of haloalkanes with cyanide, the presence of water can lead to the formation of butan-1-ol.[3] If the reaction conditions are not optimized, isonitrile (propyl isocyanide) can also form as a byproduct. Unreacted starting materials are also a common impurity.[8][9] During purification, hydrocarbon contaminants can sometimes co-distill with the product as an azeotrope.[10]

Q4: How can I effectively purify my crude this compound product?

A4: this compound is a liquid with a boiling point of 117.6 °C.[1] The most common purification method is fractional distillation.[11] If hydrocarbon impurities are present, adding methyl alcohol can help form a lower-boiling azeotrope with the contaminants, allowing for their removal by distillation.[10] Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities before the final distillation.[11]

Troubleshooting Guide for Low this compound Yield

This section provides a systematic approach to identifying and resolving issues leading to poor yields.

Logical Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low product yield.

G start Low this compound Yield check_reactants 1. Analyze Reactants & Reagents start->check_reactants check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup cause1a Impure Starting Materials? check_reactants->cause1a cause1b Moisture Present? check_reactants->cause1b cause1c Incorrect Stoichiometry? check_reactants->cause1c cause2a Suboptimal Temperature? check_conditions->cause2a cause2b Incorrect Reaction Time? check_conditions->cause2b cause2c Inefficient Mixing? check_conditions->cause2c cause3a Product Loss During Extraction? check_workup->cause3a cause3b Inefficient Distillation? check_workup->cause3b cause3c Product Decomposition? check_workup->cause3c sol1a Purify/Verify Reactants (Distillation, Recrystallization) cause1a->sol1a Yes sol1b Use Anhydrous Solvents Dry Glassware Run Under Inert Atmosphere cause1b->sol1b Yes sol1c Recalculate & Accurately Weigh Reagents cause1c->sol1c Yes sol2a Optimize Temperature (Trial small-scale reactions) cause2a->sol2a Yes sol2b Monitor Reaction Progress (TLC, GC) to Determine Endpoint cause2b->sol2b Yes sol2c Use Appropriate Stirring (Mechanical vs. Magnetic) cause2c->sol2c Yes sol3a Perform Multiple Extractions Wash with Brine to Break Emulsions cause3a->sol3a Yes sol3b Use Fractional Distillation Ensure Proper Column Packing & Insulation cause3b->sol3b Yes sol3c Avoid Overheating Consider Vacuum Distillation cause3c->sol3c Yes

Caption: A logical workflow for troubleshooting low chemical synthesis yield.

Issue 1: Low yield in synthesis from 1-Halopropane and Sodium Cyanide (Sₙ2 Reaction)

This is a common laboratory preparation method where a halogen in a haloalkane is replaced by a cyanide group.[3]

  • Potential Cause: Presence of water in the reaction.

    • Explanation: Cyanide ions (CN⁻) are basic and can promote the hydrolysis of the haloalkane to butan-1-ol, consuming your starting material. The solvent is critical; using ethanol is standard, but if water is present, substitution by -OH can compete with substitution by -CN.[3]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous ethanol as the solvent and ensure the sodium or potassium cyanide is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the system.[4]

  • Potential Cause: Competing elimination reaction (E2).

    • Explanation: Sodium cyanide is a strong base and can cause the elimination of HBr (or HCl) from the 1-halopropane to form propene, especially at higher temperatures.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] Gently heating under reflux is typical, but avoid excessive temperatures.[3] Monitor the reaction to avoid prolonged heating after completion.

  • Potential Cause: Isonitrile formation.

    • Explanation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While attack by carbon to form the nitrile is generally favored, some isonitrile (R-NC) can form, especially in certain solvents.

    • Solution: Using a polar aprotic solvent can sometimes favor nitrile formation. However, for this specific reaction, refluxing in ethanol is the standard and generally effective procedure.[3]

Issue 2: Low yield in synthesis from Dehydration of Butyramide

This method involves removing water from a primary amide to form a nitrile.[4]

  • Potential Cause: Inadequate or degraded dehydrating agent.

    • Explanation: Dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) are highly reactive and can be deactivated by atmospheric moisture.

    • Solution: Use a fresh, unopened container of the dehydrating agent or ensure it has been stored properly in a desiccator. Ensure the correct stoichiometric amount is used; sometimes a slight excess is necessary.[4]

  • Potential Cause: Harsh reaction conditions.

    • Explanation: High temperatures required for dehydration can sometimes lead to the decomposition of the starting material or the final nitrile product.[4]

    • Solution: Heat the solid mixture gently and uniformly to initiate the reaction. Once the reaction starts, it can be exothermic. Collect the liquid nitrile product via simple distillation as it forms to remove it from the high-temperature reaction zone.[3]

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods
Synthesis MethodStarting MaterialsTypical ConditionsReported YieldsKey Considerations
Sₙ2 Substitution 1-Bromopropane, Sodium Cyanide, EthanolHeat under reflux.[3]Moderate to GoodRisk of elimination/hydrolysis side reactions; toxicity of cyanide salts.[3]
Amide Dehydration Butyramide, Phosphorus Pentoxide (P₄O₁₀)Heat solid mixture, distill product.[3]GoodRequires strong, moisture-sensitive dehydrating agent; can be vigorous.[4]
Ammoxidation n-Butanol, Ammonia, OxygenCatalytic, high temperature (e.g., 300 °C).[2][12]Very High (Industrial)Requires specialized equipment (catalytic reactor); not typical for lab scale.[1]
Table 2: Physical Properties of this compound and Potential Impurities
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Potential Source
This compound C₄H₇N69.11117.6[1]Product
1-BromopropaneC₃H₇Br123.0071.0Unreacted starting material
n-ButanolC₄H₁₀O74.12117.7Hydrolysis of 1-halopropane[3]
Propyl IsocyanideC₄H₇N69.1199.0Side product from Sₙ2 reaction
ButyramideC₄H₉NO87.12216.0Unreacted starting material

Experimental Protocols

Key Synthesis Pathway: Sₙ2 Reaction

The synthesis of this compound from 1-bromopropane is a classic Sₙ2 substitution reaction.

G reactant1 CH₃CH₂CH₂Br (1-Bromopropane) plus1 + reactant2 NaCN (Sodium Cyanide) product1 CH₃CH₂CH₂CN (this compound) reactant2->product1 Ethanol Reflux plus2 + product2 NaBr (Sodium Bromide)

Caption: Synthesis of this compound via Sₙ2 reaction of 1-bromopropane.

Protocol: Synthesis of this compound from 1-Bromopropane

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment. Sodium cyanide is highly toxic.

  • Setup: Assemble a reflux apparatus using oven-dried glassware. This typically consists of a round-bottom flask, a condenser, and a heating mantle.

  • Reagents: In the round-bottom flask, combine sodium cyanide (1.1 to 1.2 molar equivalents) with anhydrous ethanol.

  • Addition: While stirring the ethanol/cyanide mixture, add 1-bromopropane (1.0 molar equivalent) to the flask.

  • Reaction: Heat the mixture to a gentle reflux using the heating mantle. Allow the reaction to proceed for several hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into a larger volume of water. Transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (perform 2-3 extractions to maximize recovery).

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to help remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and then carefully remove the solvent using a rotary evaporator. The resulting crude liquid is then purified by fractional distillation, collecting the fraction that boils at approximately 116-118 °C.[1]

References

Technical Support Center: Optimizing Butyronitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction temperatures in the synthesis of butyronitrile. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and lab-scale methods for synthesizing this compound?

A1: this compound can be synthesized through several key methods. The primary industrial route is the ammoxidation of n-butanol, which involves reacting butanol with ammonia and oxygen at high temperatures over a catalyst.[1] Lab-scale syntheses often involve the reaction of a halogenoalkane with a cyanide salt or the dehydration of butyramide.

Q2: What is the typical optimal temperature range for this compound synthesis?

A2: The optimal temperature is highly dependent on the synthesis method and catalyst used. For the industrial ammoxidation of n-butanol, temperatures are typically around 300°C (573 K).[2][3] For related nitrile syntheses, such as from acrylonitrile and HCN, a much lower range of 60-80°C is optimal to prevent side reactions.[4] It is crucial to consult literature specific to your chosen method (see Table 1).

Q3: How does adjusting the reaction temperature affect the yield and purity of this compound?

A3: Temperature is a critical parameter that influences reaction rate, catalyst activity, and the prevalence of side reactions.

  • Low Temperatures: Insufficient temperature can lead to a slow reaction rate and incomplete conversion of starting materials, resulting in low yields.[4]

  • Optimal Temperatures: At the optimal temperature, the reaction rate is maximized, leading to the highest possible yield in a reasonable timeframe. For example, the synthesis via ammonolysis of butanol over a Mo₂N catalyst at 300°C (573 K) can achieve a yield of nearly 100%.[2]

  • High Temperatures: Excessively high temperatures can cause thermal decomposition of reactants or the this compound product, promote unwanted side reactions like polymerization, and lead to catalyst deactivation.[4][5] This reduces both yield and purity.

Q4: What are the key safety precautions when performing this compound synthesis at elevated temperatures?

A4: this compound is a flammable and toxic liquid.[1][3] When heated, it can emit toxic fumes of nitrogen oxides and cyanides. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ensuring the reaction setup is secure and can handle the intended temperature and pressure without leaks.

  • Having fire suppression equipment readily available.

  • Being aware of the autoignition temperature (488°C) and flash point (18°C) of this compound.[1]

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, with a focus on temperature optimization.

Issue 1: Low or No Product Yield
Potential CauseSuggested Solution
Suboptimal Reaction Temperature A reaction temperature that is too low will result in a slow conversion rate, while a temperature that is too high can cause degradation.[4][5] Solution: Consult Table 1 for the recommended temperature range for your specific synthesis method. Methodically adjust the temperature in small increments (e.g., ±10°C) to find the optimum for your setup.
Ineffective Catalyst The catalyst may be inactive, poisoned, or used in an incorrect amount.
Presence of Water/Impurities Moisture can consume reagents or lead to hydrolysis by-products, reducing the yield of the desired nitrile.[6]
Incomplete Reaction The reaction may not have been allowed to run to completion.
Issue 2: Formation of Impurities and By-products
Potential CauseSuggested Solution
Reaction Temperature Too High Elevated temperatures can promote the formation of side products, such as polymers or isomers, and can cause decomposition.[4]
Incorrect Reactant Stoichiometry An improper ratio of reactants can lead to the formation of by-products.
Product Degradation The desired this compound product may be unstable under the reaction or workup conditions.

Data Presentation

Table 1: Summary of this compound Synthesis Methods and Reaction Temperatures

Synthesis MethodReactantsCatalystOptimal TemperatureReported Yield
Ammoxidation[1][2][3]n-Butanol, Ammonia, OxygenMo₂N or Ni-Al₂O₃~300°C (573 K)Up to 100%
Ammonolysis/Dehydrogenation[2]n-Butanol, AmmoniaMo₂N300°C (573 K)~100%
Hydrogenation (Reverse Reaction)[7][8]This compound, HydrogenPd/SiO₂ or Ni/SiO₂220-280°C (493-553 K)N/A (Yield of Butylamine)
From 1-Bromobutane1-Bromobutane, NaCN/KCNNoneReflux in EthanolModerate to High
Dehydration of AmideButyramideP₄O₁₀, SOCl₂, etc.Varies (can be room temp to reflux)High

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Ammoxidation of n-Butanol

This protocol is based on the established industrial method for producing this compound.

Materials:

  • n-Butanol

  • Anhydrous ammonia

  • Oxygen or purified air

  • Heterogeneous catalyst (e.g., Mo₂N or Ni-Al₂O₃)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Fixed-bed flow reactor or fluidized bed reactor

  • High-temperature tube furnace with controller

  • Mass flow controllers for gases

  • Liquid pump for n-butanol

  • Condenser and collection flask system cooled with a chiller

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing and Activation: Pack the reactor with the chosen catalyst. Activate the catalyst in situ by heating under a flow of inert gas or a reducing atmosphere, as specified by the catalyst manufacturer.

  • Reactor Heating: Heat the reactor to the target reaction temperature, typically 300°C (573 K).[2]

  • Reactant Introduction: Once the temperature is stable, introduce the reactant streams using the mass flow controllers and liquid pump. A common molar ratio is 1:1.2:9.8 for butanol:ammonia:air.

  • Reaction: Maintain a constant temperature and flow rate. The reaction is exothermic, so careful temperature monitoring and control are essential.

  • Product Collection: The reactor effluent is passed through a cooled condenser system to liquefy the this compound and water. Unreacted gases are vented through a scrubber.

  • Purification and Analysis: Separate the organic layer (this compound) from the aqueous layer. The crude product can be purified by distillation. Analyze the yield and purity using GC.

Safety: This reaction is performed at high temperatures with flammable and toxic materials. An appropriate reactor setup with pressure relief and emergency shutdown systems is mandatory.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

G start Low this compound Yield q1 Is temperature in optimal range? (e.g., ~300°C for Ammoxidation) start->q1 q2 Are reagents pure & dry? (e.g., anhydrous butanol) q1->q2 YES action1 Adjust temperature to recommended range. q1->action1 NO a1_yes YES a1_no NO q3 Is catalyst active and handled correctly? q2->q3 YES action2 Purify/dry reagents. Use fresh materials. q2->action2 NO a2_yes YES a2_no NO action3 Regenerate or replace catalyst. Verify loading and activation. q3->action3 NO end_node Monitor reaction. If yield is still low, consider other factors (e.g., stoichiometry, reaction time). q3->end_node YES a3_yes YES a3_no NO action1->q1 action2->q2 action3->q3

Caption: A logical workflow for diagnosing and resolving issues of low this compound yield.

Diagram 2: Reaction Pathway for Ammoxidation of n-Butanol

G cluster_main Reaction Pathway over Mo₂N at 300°C butanol n-Butanol (C₄H₉OH) aldehyde Butyraldehyde (C₃H₇CHO) butanol->aldehyde  Dehydrogenation (-H₂) imine Butylimine (C₄H₉N) aldehyde->imine  + NH₃  - H₂O nitrile This compound (C₃H₇CN) imine->nitrile  Dehydrogenation (-H₂)

Caption: The stepwise reaction mechanism for this compound synthesis from n-butanol.[2]

References

Technical Support Center: Purification of Crude Butyronitrile by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of crude butyronitrile using fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of pure this compound? A1: The atmospheric boiling point of this compound is typically cited as being between 117 °C and 119 °C.[1][2] It is a colorless liquid with a sharp, suffocating odor.[3][4]

Q2: Why is fractional distillation required instead of simple distillation? A2: Fractional distillation is necessary when separating liquids with close boiling points (less than 25-70 °C difference).[5][6] Crude this compound may contain impurities such as other nitriles or residual starting materials whose boiling points are too close to that of this compound for effective separation by simple distillation. The fractionating column provides a large surface area (through packing or trays) for repeated vaporization and condensation cycles, which allows for a much finer separation of components with similar volatilities.[5]

Q3: How can I remove water from crude this compound before distillation? A3: Water and this compound can form an azeotrope, making their separation by standard distillation difficult.[7] Before distillation, the crude this compound should be dried using a suitable drying agent like anhydrous magnesium sulfate or calcium sulfate.[8][9] The drying agent should be swirled with the liquid until it no longer clumps together, indicating that the bulk of the water has been removed.[8] The dried liquid should then be filtered or decanted before being transferred to the distillation flask.

Q4: What are the common impurities in crude this compound? A4: Common impurities depend on the synthetic route used. If prepared via the ammoxidation of n-butanol, impurities could include unreacted n-butanol, water, and other organic byproducts.[3] Acidic or basic residues from catalysts may also be present.[8] Hydrocarbon impurities that form azeotropes with the nitrile can also be a challenge to remove.[10]

Q5: What are the critical safety precautions when distilling this compound? A5: this compound is a highly flammable liquid with a low flash point (around 17-18 °C).[3][4] It is also acutely toxic if swallowed, inhaled, or in contact with skin.[11][12] All handling and distillation must be conducted in a well-ventilated chemical fume hood.[11] Explosion-proof equipment and non-sparking tools should be used, and ignition sources (open flames, sparks, hot surfaces) must be strictly avoided.[4][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValue
CAS Number109-74-0[3]
Molecular FormulaC₄H₇N[13]
Molar Mass69.11 g/mol [13]
Boiling Point117-119 °C[1][2]
Density~0.794 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D)~1.384[2]
Flash Point17-18 °C[3][4]
GHS Signal WordDanger
Hazard StatementsH225, H300, H311, H330, H319, H370

Table 2: Potential Impurities and Their Boiling Points

CompoundBoiling Point (°C)Notes
Water100 °CForms azeotrope with this compound.[7]
n-Butanol117.7 °CA common starting material with a very close boiling point.[14]
Isothis compound~103 °CA potential isomeric impurity.[15]
Propionitrile~97 °CA potential shorter-chain nitrile impurity.[10]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the purification of ~100 mL of crude this compound. Adjust volumes and equipment as necessary.

1. Pre-treatment of Crude this compound:

  • Washing (Optional): If acidic or basic impurities are suspected, wash the crude this compound in a separatory funnel. Use a 5% sodium bicarbonate solution to neutralize acids or a 5% hydrochloric acid solution to neutralize bases.[8] Follow with a wash using deionized water to remove any salts.

  • Drying: Transfer the organic layer to a dry Erlenmeyer flask. Add anhydrous magnesium sulfate or calcium sulfate in portions, swirling after each addition. Continue adding until the drying agent no longer clumps together. Allow it to sit for 15-20 minutes to ensure complete drying.

  • Filtration: Filter the dried this compound through a fluted filter paper directly into a round-bottom flask of an appropriate size for distillation (the flask should be 1/2 to 2/3 full).

2. Assembly of Fractional Distillation Apparatus:

  • Place a stir bar in the round-bottom flask containing the dried, crude this compound.

  • Mount a fractionating column (e.g., a Vigreux column or one packed with Raschig rings or metal sponges) vertically on top of the distillation flask.[5][8]

  • Attach a distillation head (Y-adapter) to the top of the column. Insert a thermometer with its bulb positioned just below the side arm leading to the condenser.[5]

  • Attach a condenser to the side arm of the distillation head and secure it. Ensure cooling water flows in through the bottom inlet and out through the top outlet.

  • Connect a collection adapter and a receiving flask to the end of the condenser. It is advisable to vent the system to prevent pressure buildup.

  • Ensure all glass joints are properly sealed and clamped.

3. Distillation Procedure:

  • Heat the distillation flask using a heating mantle. Turn on the magnetic stirrer to ensure smooth boiling.

  • Observe the liquid as it begins to boil and the vapor starts to rise slowly up the fractionating column.[5]

  • Foreshot Collection: Collect the first few milliliters of distillate separately. This fraction, known as the forerun or foreshot, will contain any low-boiling impurities.[8]

  • Main Fraction Collection: The temperature should stabilize at the boiling point of pure this compound (approx. 117-119 °C). Once the temperature is constant, switch to a clean, pre-weighed receiving flask to collect the main fraction.[5]

  • Maintain a slow and steady distillation rate (1-2 drops per second) for optimal separation.

  • Final Fraction: Stop the distillation when the temperature either begins to drop (indicating the product is nearly gone) or rise sharply (indicating higher-boiling impurities are starting to distill). Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

Troubleshooting Guide

ProblemPossible CausesSolutions
No distillate is collecting - Insufficient heating.- Heat loss from the column.- A leak in the system.- Gradually increase the heating mantle temperature.- Insulate the fractionating column and distillation head with glass wool or aluminum foil.[5]- Check all joints and clamps to ensure a sealed system.
Temperature fluctuates wildly - Bumping or uneven boiling.- Distillation rate is too fast.- Changes in the composition of the distilling vapor (poor separation).- Ensure the stir bar is working effectively.- Reduce the heating rate to slow down distillation.- Use a more efficient fractionating column (more theoretical plates) or increase the reflux ratio.
Distillate is cloudy - Water is co-distilling with the product.- The initial drying step was insufficient. Stop the distillation, re-dry the this compound with a fresh batch of drying agent, and restart the process.[8]
Poor separation of fractions - Distillation rate is too high.- Inefficient fractionating column.- Boiling points of components are extremely close.- Reduce the heating to achieve a slower, more controlled distillation rate.- Use a longer or more efficient (e.g., packed) column.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference between components.
Low recovery of purified product - Significant hold-up in the fractionating column.- Prematurely stopping the distillation.- Product loss through leaks.- Use a smaller column appropriate for the scale of the distillation.- Continue collecting the main fraction as long as the temperature remains stable at the correct boiling point.- Re-check all connections for a tight seal.

Visualizations

ExperimentalWorkflow cluster_prep Pre-treatment cluster_distill Fractional Distillation cluster_analysis Analysis & Storage crude Crude this compound wash Optional Wash (Acid/Base Neutralization) crude->wash dry Drying (Anhydrous MgSO₄) wash->dry filter Filtration dry->filter setup Assemble Apparatus filter->setup heat Heat and Collect Fractions setup->heat foreshot Fraction 1: Foreshot (Low-boiling impurities) heat->foreshot main_fraction Fraction 2: Pure this compound (Collect at stable BP) foreshot->main_fraction final_fraction Fraction 3: After-run (High-boiling impurities) main_fraction->final_fraction analyze Purity Analysis (GC, Refractive Index) main_fraction->analyze store Store Pure Product analyze->store

Caption: Workflow for the purification of crude this compound.

TroubleshootingLogic start Problem Encountered q1 Is the temperature stable during collection? start->q1 sol_fluctuation Issue: Temperature Fluctuation - Reduce heating rate - Check stirrer function - Improve column efficiency q1->sol_fluctuation NO q2 Is the distillate cloudy? q1->q2 YES a1_yes YES a1_no NO sol_cloudy Issue: Water Contamination - Stop distillation - Re-dry the material - Restart process q2->sol_cloudy YES q3 Is the distillation rate very slow or stopped? q2->q3 NO a2_yes YES a2_no NO sol_slow Issue: No/Slow Distillation - Increase heat input - Insulate column - Check for system leaks q3->sol_slow YES end Consult further if problem persists q3->end NO a3_yes YES a3_no NO

Caption: Troubleshooting decision tree for fractional distillation.

References

identifying and minimizing side products in butyronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of butyronitrile.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of Butanol in Synthesis from an Alkyl Halide

Possible Cause: Presence of water in the reaction mixture, leading to the formation of butanol as a major side product through a competing hydrolysis reaction.[1][2]

Solution:

  • Ensure Anhydrous Conditions: Use a dry solvent, such as absolute ethanol, for the reaction.[1][2] Dry all glassware thoroughly before use.

  • Solvent Choice: The use of an ethanolic solution of sodium or potassium cyanide is recommended over an aqueous solution to favor the nitrile formation.[1][2]

  • Reagent Quality: Use freshly opened or properly stored anhydrous sodium or potassium cyanide.

Experimental Protocol: Synthesis of this compound from 1-Bromopropane

  • Set up a reflux apparatus with a round-bottom flask, a condenser, and a drying tube.

  • In the flask, dissolve sodium cyanide in absolute ethanol.

  • Slowly add 1-bromopropane to the cyanide solution while stirring.

  • Heat the mixture to reflux and maintain for the appropriate reaction time.

  • After cooling, filter the mixture to remove the sodium bromide precipitate.

  • Distill the filtrate to isolate the this compound.

Problem 2: Formation of Isothis compound as a Side Product

Possible Cause: Use of a secondary alkyl halide (e.g., 2-bromopropane) as a starting material, which can lead to the formation of the isomeric isothis compound. Rearrangement of a carbocation intermediate, although less likely with primary halides under SN2 conditions, could also be a factor under certain conditions.

Solution:

  • Starting Material Purity: Ensure the use of a high-purity primary alkyl halide (1-bromopropane or 1-chloropropane).

  • Reaction Conditions: Employ conditions that favor an SN2 mechanism, such as using a polar aprotic solvent like DMSO or acetone, which can enhance the rate of the desired substitution without promoting carbocation formation.[3]

Problem 3: Presence of Butyramide in the Final Product

Possible Cause: Incomplete dehydration if synthesizing from butyramide, or partial hydrolysis of this compound during workup.

Solution:

  • Dehydration from Butyramide:

    • Dehydrating Agent: Use a powerful dehydrating agent like phosphorus pentoxide (P₄O₁₀).[1]

    • Reaction Conditions: Ensure thorough mixing of the amide and the dehydrating agent and heat sufficiently to drive the reaction to completion.[1]

  • Workup: Avoid prolonged exposure to strong acidic or basic aqueous conditions during the workup, as this can hydrolyze the nitrile back to the amide.

Experimental Protocol: Dehydration of Butyramide

  • In a dry flask, thoroughly mix butyramide with phosphorus pentoxide.

  • Heat the solid mixture gently.

  • The liquid this compound will distill over. Collect the distillate.

  • The collected nitrile can be further purified by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound are the nucleophilic substitution reaction of a 1-halobutane (like 1-bromopropane or 1-chloropropane) with sodium or potassium cyanide, and the dehydration of butyramide.[1][4][5][6] Industrially, it is often prepared by the ammoxidation of n-butanol.[7]

Q2: What are the primary side products to expect when synthesizing this compound from 1-bromopropane and sodium cyanide?

A2: The main side product is typically butan-1-ol, formed if water is present in the reaction mixture.[1][2] Another potential, though usually minor, side product is propene from an elimination reaction, which is more prevalent with secondary or tertiary halides or a more basic cyanide source.

Q3: How can I minimize the formation of butanol during the synthesis of this compound from an alkyl halide?

A3: To minimize butanol formation, it is crucial to carry out the reaction under anhydrous conditions. This involves using a dry solvent like absolute ethanol, thoroughly dried glassware, and anhydrous cyanide salt.[1][2]

Q4: In the industrial ammoxidation of butanol, what are the potential side products?

A4: In the ammoxidation of butanol, intermediates such as butyraldehyde can react with ammonia to form butylimine.[8] While the process is generally high-yield, incomplete conversion or side reactions can lead to impurities. The presence of ammonia helps to suppress the hydrogenolysis of butanol or butylamine.[8]

Q5: How can I purify my crude this compound product?

A5: Fractional distillation is the most common method for purifying this compound.[9] If hydrocarbon impurities are present, which may form azeotropes, azeotropic distillation with methanol can be employed.[9] Washing the crude product with water can help remove residual inorganic salts.[10]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsCommon Side ProductsKey Considerations
Nucleophilic Substitution 1-Halopropane (e.g., 1-bromopropane), Sodium/Potassium CyanideButan-1-ol, PropeneRequires anhydrous conditions to minimize alcohol formation.[1][2]
Dehydration of Amide Butyramide, Dehydrating Agent (e.g., P₄O₁₀)Unreacted ButyramideRequires a strong dehydrating agent and sufficient heating.[1]
Ammoxidation (Industrial) n-Butanol, Ammonia, OxygenButylimineHigh-temperature, catalytic gas-phase reaction.[7][8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Prepare Anhydrous Reagents (Ethanol, NaCN) start->reagents mix Mix Reagents reagents->mix reflux Heat under Reflux mix->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter distill Fractional Distillation filter->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound from a haloalkane.

troubleshooting_logic start Low Yield of this compound? check_butanol Is Butanol Detected (e.g., by GC-MS)? start->check_butanol Yes check_amide Is Butyramide Detected? start->check_amide No check_butanol->check_amide No water_present Likely Cause: Water in Reaction check_butanol->water_present Yes incomplete_dehydration Likely Cause: Incomplete Dehydration check_amide->incomplete_dehydration Yes other_issue Investigate Other Issues: - Reaction Time - Temperature - Reagent Purity check_amide->other_issue No solution_anhydrous Solution: - Use Anhydrous Solvents - Dry Glassware water_present->solution_anhydrous solution_dehydration Solution: - Increase Dehydrating Agent - Ensure Sufficient Heating incomplete_dehydration->solution_dehydration

Caption: Troubleshooting logic for identifying sources of low this compound yield.

References

Butyronitrile: A Technical Guide to Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of butyronitrile in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and ensure user safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that is fatal if swallowed or inhaled and toxic in contact with skin.[1] It can cause serious eye irritation and damage to organs.[1] The vapor can form explosive mixtures with air, and it may decompose upon heating or contact with acids and hot surfaces to produce highly toxic hydrogen cyanide and nitrogen oxides.[2][3]

Q2: What are the immediate symptoms of this compound exposure?

A2: Acute exposure to this compound can irritate the skin, eyes, nose, and throat, leading to coughing and wheezing.[4] High exposure may cause headache, nausea, vomiting, weakness, confusion, dizziness, tremors, convulsions, and a bluish discoloration of the skin (cyanosis), which can be fatal.[4]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Appropriate PPE is critical to ensure safety. This includes:

  • Eye/Face Protection: Safety glasses, safety goggles, and a face shield.[1] Contact lenses should not be worn.[4]

  • Hand Protection: Impervious gloves must be worn.[1]

  • Skin and Body Protection: Impervious protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: A gas mask or a self-contained breathing apparatus should be used.[1] In situations with potential for high exposure, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is necessary.[4]

Q4: How should this compound be properly stored in the laboratory?

A4: this compound must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5][6] Containers should be kept tightly closed and may require storage under an inert gas to protect from moisture.[1][7] It should be stored locked up and separated from incompatible materials.[1][2]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong acids (e.g., hydrochloric, sulfuric, nitric), strong bases (e.g., sodium hydroxide, potassium hydroxide), strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), and strong reducing agents.[4][5][6][8][9] Violent reactions can occur when mixed with these substances.[2][3]

Troubleshooting Guide

Scenario 1: Accidental Skin or Eye Contact

  • Problem: this compound has been splashed on the skin or in the eyes.

  • Solution:

    • Skin Contact: Immediately remove all contaminated clothing.[7][10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

Scenario 2: Inhalation Exposure

  • Problem: A researcher is feeling dizzy or unwell after working with this compound, suggesting potential inhalation.

  • Solution:

    • Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10][11]

    • If breathing has stopped, perform artificial respiration.[11]

    • Call for immediate medical assistance.[5][10]

    • If symptoms of cyanide poisoning develop, amyl nitrite capsules may be administered by trained personnel. A cyanide antidote kit should be readily available.[4]

Scenario 3: Small Spill in the Laboratory

  • Problem: A small amount of this compound has been spilled on a lab bench.

  • Solution:

    • Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[3][5]

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5] Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5][11]

    • Clean the spill area thoroughly.

    • Dispose of the waste according to local regulations.[7][12]

Scenario 4: Fire Involving this compound

  • Problem: A fire has started in an area where this compound is stored or being used.

  • Solution:

    • This compound is a dangerous fire hazard.[4] In case of fire, use dry chemical, CO2, water spray, or alcohol-resistant foam extinguishers.[4]

    • Poisonous gases, including hydrogen cyanide and nitrogen oxides, are produced in a fire.[4]

    • Containers may explode when heated.[4] Use water spray to keep fire-exposed containers cool.[4]

    • Only personnel trained and equipped as per OSHA 1910.156 should attempt to fight the fire.[4]

Quantitative Data Summary

Physical and Chemical Properties

PropertyValue
Flash Point17°C (62.6°F)[2]
Boiling Point116-117°C[13]
Auto-ignition Temperature501°C (933.8°F)
Lower Flammability Limit1.65%[2]
Vapor Pressure23 mm Hg at 25°C[2]
Solubility in WaterSlightly soluble[9][11]

Exposure Limits

OrganizationLimit
NIOSH (REL)8 ppm (22 mg/m³) averaged over a 10-hour workshift[4]

Experimental Protocols

Procedure for Safely Dispensing this compound

  • Preparation:

    • Ensure the work area is a well-ventilated chemical fume hood.

    • Verify that an emergency shower and eyewash station are readily accessible.[5][6]

    • Remove all potential ignition sources from the vicinity.[4]

    • Don the required PPE: safety goggles, face shield, impervious gloves, and a lab coat.

  • Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge.[2][4][7]

    • Use only non-sparking tools to open and handle containers.[2][4]

    • Slowly and carefully transfer the required amount of this compound to the receiving vessel.

    • Avoid splashing.

  • Post-Dispensing:

    • Securely close both the source and receiving containers.

    • Wipe down any minor drips on the exterior of the containers with a suitable absorbent material.

    • Properly dispose of any contaminated materials.

    • Wash hands thoroughly after handling.[1]

Procedure for Safe Dilution of this compound

  • Preparation:

    • Follow all preparation steps outlined in the "Safely Dispensing this compound" protocol.

    • Select a solvent that is compatible with this compound.

  • Dilution:

    • In a chemical fume hood, add the calculated amount of the chosen solvent to the reaction vessel.

    • Slowly and with constant stirring, add the this compound to the solvent. Never add the solvent to the this compound to avoid localized heating.

  • Post-Dilution:

    • Seal the container with the diluted solution.

    • Label the container clearly with the contents and concentration.

    • Clean all equipment used in the process.

    • Dispose of any waste materials according to institutional guidelines.

Safe Handling and Storage Workflow

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Waste Disposal cluster_emergency Emergency Procedures A Assess Risks and Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Don Appropriate PPE C->D E Ground and Bond Containers D->E Proceed to Handling F Use Non-Sparking Tools E->F G Dispense or Use Chemical F->G H Close Containers Tightly G->H P Spill G->P If Spill Occurs Q Exposure (Skin/Eye/Inhalation) G->Q If Exposure Occurs R Fire G->R If Fire Occurs I Store in a Cool, Dry, Well-Ventilated Area H->I Proceed to Storage L Clean Work Area H->L Proceed to Cleanup J Separate from Incompatibles I->J K Store Locked Up J->K M Dispose of Contaminated Materials Properly L->M N Remove and Clean PPE M->N O Wash Hands Thoroughly N->O

Caption: Logical workflow for the safe handling and storage of this compound.

References

strategies to prevent polymerization during nitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization during chemical reactions involving nitriles.

Troubleshooting Guide

Unintended polymerization is a common challenge in nitrile chemistry, often leading to decreased yields, purification difficulties, and in some cases, runaway reactions. This guide will help you diagnose and resolve these issues.

Issue: My reaction mixture is becoming viscous, cloudy, or solidifying.

This is a strong indication that polymerization is occurring. Use the following troubleshooting workflow to identify the cause and find a solution.

G Troubleshooting Workflow: Suspected Nitrile Polymerization cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Reaction mixture becomes viscous, cloudy, or solidifies q1 Was the inhibitor removed from the nitrile monomer? observe->q1 q2 Are the reagents and solvents pure? q1->q2 Yes sol1 Use monomer with inhibitor or add a suitable inhibitor to the reaction. q1->sol1 No q3 Are the reaction conditions appropriate? q2->q3 Yes sol2 Purify reagents and solvents. Check for peroxides in ethers. q2->sol2 No sol3 Control temperature. Protect from light. Use an inert atmosphere. q3->sol3 No end If issues persist, consider reaction mechanism and monomer reactivity. q3->end Yes G Mechanism of Free-Radical Inhibition initiator Initiator (e.g., Peroxide) radical Free Radical (R.) initiator->radical Decomposition growing_chain Growing Polymer Chain (P.) radical->growing_chain Initiation + Monomer inactive Inactive Species radical->inactive Inhibition monomer Nitrile Monomer polymer Polymer growing_chain->polymer Propagation + n Monomers growing_chain->inactive Inhibition inhibitor Inhibitor (e.g., HQ) inhibitor->inactive Reaction with Radicals G Workflow: Inhibitor Removal via Column Chromatography start Start prep_column Prepare chromatography column with basic alumina. start->prep_column add_monomer Carefully add the inhibitor-containing nitrile to the top of the column. prep_column->add_monomer elute Allow the nitrile to pass through the alumina under gravity. add_monomer->elute collect Collect the purified, inhibitor-free nitrile in a clean, dry flask. elute->collect use_immediately Use the purified nitrile immediately or store appropriately for a short period. collect->use_immediately end End use_immediately->end

Navigating the Exothermic Landscape of Butyronitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the exothermic nature of butyronitrile synthesis. This compound is a valuable building block in organic synthesis, but its preparation can present significant thermal challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and efficient laboratory operations.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered an exothermic process?

A1: The formation of the carbon-carbon bond between the propyl group and the cyanide moiety is an energetically favorable process, releasing a significant amount of energy as heat. This is true for both common synthesis routes: the industrial ammoxidation of n-butanol and the laboratory-scale nucleophilic substitution of a propyl halide with a cyanide salt. If not properly managed, this heat can lead to a rapid increase in temperature, posing a safety risk and potentially causing side reactions that reduce product yield and purity.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction during this compound synthesis?

A2: The main risks include:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle of heat generation.[1] This can cause the reaction mixture to boil violently, potentially over-pressurizing and rupturing the reaction vessel.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions, such as the elimination of the alkyl halide to form propene in the nucleophilic substitution pathway, or the formation of impurities.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in pressure and loss of solvent, concentrating the reactants and further accelerating the reaction.

  • Release of Toxic Fumes: this compound and cyanide salts are toxic.[2] A loss of containment due to an uncontrolled reaction could release these hazardous materials.

Q3: What are the key parameters to monitor to ensure a safe reaction?

A3: Careful monitoring of the following is crucial:

  • Internal Reaction Temperature: This is the most critical parameter. A thermocouple should be placed directly in the reaction mixture.

  • Reagent Addition Rate: Slow and controlled addition of the limiting reagent is essential to manage the rate of heat generation.

  • Cooling System Temperature and Flow: Ensure the cooling bath is at the target temperature and that the coolant is circulating effectively.

  • Stirring Rate: Vigorous stirring is necessary to ensure even heat distribution and prevent the formation of localized hot spots.

Q4: Are there alternative, less exothermic methods for synthesizing nitriles?

A4: While the direct synthesis of this compound is inherently exothermic, alternative strategies in nitrile synthesis in general aim to improve safety. For instance, flow chemistry offers superior heat and mass transfer, significantly mitigating the risk of thermal runaway. Additionally, exploring different leaving groups on the propyl substrate or using different cyanide sources might alter the reaction's thermal profile, though specific data for this compound is limited.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during this compound synthesis.

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

Possible Causes:

  • Reagent addition is too fast.

  • Inadequate cooling (e.g., cooling bath temperature is too high, insufficient coolant flow).

  • Poor mixing leading to localized "hot spots".

  • Incorrectly high concentration of reagents.

Troubleshooting Steps:

  • IMMEDIATELY stop the addition of the reagent.

  • Ensure the cooling system is operating at maximum capacity (lower the bath temperature if possible).

  • Verify that the mechanical stirrer is functioning correctly and increase the stirring rate.

  • Monitor the temperature closely. If it continues to rise uncontrollably, prepare for an emergency quench (see Section 4).

  • Once the temperature is stable and within the desired range, resume reagent addition at a significantly slower rate.

Issue 2: Temperature Continues to Rise After Reagent Addition is Complete

Possible Causes:

  • Accumulation of unreacted starting material due to initial reaction temperatures being too low.

  • The reaction has a delayed onset or an induction period.

Troubleshooting Steps:

  • Apply maximum cooling.

  • If the temperature rise is rapid and approaches the boiling point of the solvent, proceed to the emergency quench procedure.

  • For future experiments, consider a slower initial addition rate or allowing the reaction to stir for a longer period at a lower temperature before warming.

Issue 3: Low Yield of this compound

Possible Causes:

  • Side reactions due to elevated temperatures: In the synthesis from 1-bromopropane, elimination to form propene can occur.

  • Incomplete reaction: The reaction time may have been too short, or the temperature was not sufficient to drive the reaction to completion after the initial exotherm.

  • Hydrolysis of the cyanide salt: If water is present in the solvent, it can react with the cyanide salt, reducing its nucleophilicity.[3][4]

  • Loss of product during workup: this compound is volatile and can be lost during solvent removal.

Troubleshooting Steps:

  • Review the temperature profile of the reaction. If there were significant temperature spikes, optimize the cooling and addition rate in subsequent runs.

  • Ensure anhydrous conditions if using a non-aqueous solvent.

  • Consider extending the reaction time after the addition is complete.

  • During product isolation, use a cooled receiving flask during distillation to minimize losses.

Section 3: Quantitative Data

The exothermic nature of this compound synthesis can be quantified by calculating the standard enthalpy of reaction (ΔH°rxn).

Table 1: Standard Enthalpies of Formation and Calculated Heat of Reaction for this compound Synthesis Methods
Reaction Compound Formula State Standard Enthalpy of Formation (ΔH°f) (kJ/mol) Calculated Standard Enthalpy of Reaction (ΔH°rxn) (kJ/mol)
Ammoxidation of n-Butanol n-ButanolC₄H₉OH(l)-327.2-531.48
AmmoniaNH₃(g)-46.1
OxygenO₂(g)0
This compoundC₄H₇N(l)-5.82[2]
WaterH₂O(l)-285.8
Synthesis from 1-Bromopropane 1-BromopropaneC₃H₇Br(l)-92.0-173.18
Sodium CyanideNaCN(s)-91[5]
This compoundC₄H₇N(l)-5.82[2]
Sodium BromideNaBr(s)-361[6]

Note: The calculated ΔH°rxn values indicate that both reactions are significantly exothermic.

Section 4: Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from 1-Bromopropane and Sodium Cyanide

This protocol is designed for a laboratory setting and emphasizes temperature control.

Materials:

  • 1-Bromopropane

  • Sodium Cyanide (Caution: Highly Toxic)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-water bath

  • Mechanical stirrer

  • Thermocouple

  • Addition funnel

  • Reaction flask equipped with a reflux condenser

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel. Place the flask in an ice-water bath.

  • Reagent Preparation: In the reaction flask, dissolve sodium cyanide in anhydrous DMSO with vigorous stirring.

  • Controlled Addition: Slowly add 1-bromopropane to the stirred sodium cyanide solution via the addition funnel. Crucially, monitor the internal temperature and maintain it below 25°C during the addition. The addition rate should be adjusted to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The exotherm should subside during this time.

  • Completion: Gently heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the temperature to prevent any secondary exotherm.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the this compound with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 116-118°C.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Temperature Spikes

TroubleshootingWorkflow start Temperature Spike During Reagent Addition stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Verify Vigorous Stirring max_cooling->check_stirring monitor_temp Monitor Temperature check_stirring->monitor_temp temp_stable Is Temperature Stable? monitor_temp->temp_stable resume_slowly Resume Addition at a Slower Rate temp_stable->resume_slowly Yes emergency_quench Proceed to Emergency Quench Procedure temp_stable->emergency_quench No

Caption: Decision workflow for managing a sudden temperature increase.

Diagram 2: Logical Relationship for Preventing Thermal Runaway

ThermalRunawayPrevention param_addition Reagent Addition Rate Slow & Controlled outcome_safe Safe & Controlled Reaction Stable Temperature High Yield param_addition:f1->outcome_safe:f0 outcome_runaway Thermal Runaway Rapid Temp Rise Pressure Buildup Side Reactions param_addition:f0->outcome_runaway:f0 Too Fast param_cooling Cooling Capacity Low Bath Temp & High Coolant Flow param_cooling:f1->outcome_safe:f0 param_cooling:f0->outcome_runaway:f0 Inadequate param_mixing Agitation Vigorous & Consistent param_mixing:f1->outcome_safe:f0 param_mixing:f0->outcome_runaway:f0 Poor

Caption: Key parameters for preventing thermal runaway.

References

Technical Support Center: Addressing Butyronitrile Contamination in Solvent Stocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and resolve issues related to butyronitrile contamination in your laboratory solvent stocks. This compound, a colorless liquid with a sharp odor, can be an unexpected and problematic contaminant in various organic solvents, potentially compromising experimental results and drug development timelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern as a solvent contaminant?

This compound (C₄H₇N), also known as butanenitrile or propyl cyanide, is a nitrile that is miscible with most polar organic solvents.[1][2] Its presence as an impurity in other laboratory solvents is a concern due to its potential to interfere with sensitive analytical techniques and participate in unintended side reactions. Nitriles can react with strong acids, bases, oxidizing agents, and reducing agents, and may also polymerize in the presence of certain metals.[1]

Q2: What are the common sources of this compound contamination in laboratory solvents?

This compound contamination can originate from several sources:

  • Manufacturing Processes: this compound is synthesized industrially through the ammoxidation of n-butanol.[2] Solvents that are produced in the same facilities or that use similar nitrile-based precursors may have a higher risk of cross-contamination.

  • Solvent Degradation: Although less common, some solvents or additives may degrade under specific conditions of heat, light, or chemical stress to form nitrile-containing impurities.

  • Shared Laboratory Equipment: Cross-contamination can occur through the use of shared distillation apparatus, transfer lines, or storage containers that were previously used for this compound or nitrile-containing reaction mixtures.

  • Improper Storage: Storing solvents in inadequately sealed containers can lead to the absorption of airborne contaminants present in the laboratory environment.

Q3: What are the tell-tale signs of potential this compound contamination in my experiments?

Suspect this compound contamination if you observe the following:

  • Analytical Techniques:

    • NMR Spectroscopy: Unexplained peaks in the aliphatic region of your ¹H NMR spectrum. This compound has characteristic proton signals.

    • Mass Spectrometry: The appearance of unexpected ions, particularly those corresponding to the molecular weight of this compound (69.11 g/mol ) or its fragments and adducts.[3]

    • HPLC/UPLC: The presence of "ghost peaks" in your chromatograms, especially in gradient runs, or shifts in retention times of your analytes.[4]

  • Chemical Reactions:

    • Unexpected Side Products: Formation of amides, carboxylic acids, or other nitrogen-containing byproducts.

    • Inconsistent Reaction Yields: Lower than expected yields or complete reaction failure.

    • Crystallization Issues: Difficulty in inducing crystallization, formation of oils instead of solids, or changes in crystal habit. The presence of impurities can significantly impact nucleation and crystal growth.[5]

Troubleshooting Guides

Issue 1: I suspect my solvent is contaminated with this compound. How can I confirm its presence and quantify it?

Recommended Action: Utilize chromatographic and spectroscopic techniques for confirmation and quantification.

Workflow for Identification and Quantification of this compound Contamination

cluster_start cluster_analysis Analytical Workflow cluster_decision cluster_end start Suspicion of this compound Contamination gcms GC-MS Analysis (Primary Method) start->gcms  Direct injection or headspace sampling hplc HPLC-UV/MS Analysis (Alternative Method) start->hplc  Requires method development nmr NMR Spectroscopy (Qualitative Confirmation) start->nmr  Compare to known spectra quantify Quantify Concentration gcms->quantify hplc->quantify nmr->quantify  Semi-quantitative report Report Findings quantify->report  Document concentration and impact

Caption: Workflow for analyzing suspected this compound contamination.

Detailed Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most recommended method for its high sensitivity and specificity.

    • Sample Preparation: For most organic solvents, direct injection of a diluted sample (e.g., 1:100 in a clean solvent) is sufficient.

    • Protocol: A general GC-MS protocol for this compound detection is outlined in the table below. This method can be adapted from established methods for analyzing nitriles in various matrices.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile solvent matrices. Method development may be required to achieve good separation from the solvent front and other impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide qualitative or semi-quantitative information. The presence of this compound can be confirmed by comparing the spectrum to a reference. Compilations of NMR chemical shifts for common impurities are valuable resources.[8][9][10]

Table 1: Analytical Methods for this compound Detection

Technique Typical Column/Probe Detector Limit of Detection (LOD) - Estimated Key Considerations
GC-MS DB-WAX or similar polar capillary columnMass Spectrometer (Scan or SIM mode)0.1 - 1 µg/mLHigh sensitivity and specificity. Can provide structural confirmation.
GC-FID DB-WAX or similar polar capillary columnFlame Ionization Detector1 - 5 µg/mLGood for quantification but less specific than MS.
HPLC-UV C18 Reverse-PhaseUV-Vis5 - 20 µg/mLRequires this compound to be chromophoric at the detection wavelength (low UV).
¹H NMR Standard 5mm NMR tube-~0.05% (mol/mol)Good for initial screening and structural confirmation at higher concentrations.
Issue 2: this compound contamination is confirmed. How can I remove it from my solvent stock?

Recommended Action: The choice of purification method depends on the solvent and the concentration of the this compound.

Logical Flow for this compound Removal from Solvents

cluster_start cluster_methods Purification Methods cluster_decision cluster_end start Contaminated Solvent distillation Fractional Distillation start->distillation  Significant boiling point difference spe Solid-Phase Extraction (SPE) start->spe  Trace to moderate contamination adsorption Adsorption (Activated Carbon) start->adsorption  Trace contamination verify Verify Purity (GC-MS) distillation->verify spe->verify adsorption->verify purified Purified Solvent verify->purified  Purity acceptable discard Discard Solvent verify->discard  Purity unacceptable

Caption: Decision tree for selecting a this compound removal method.

Detailed Methodologies:

  • Fractional Distillation: This is the most effective method when there is a significant difference in boiling points between this compound (117-118 °C) and the solvent.[11]

    • Protocol: Use a fractionating column with high theoretical plates (e.g., Vigreux or packed column). Carefully monitor the temperature at the head of the column and collect the fraction corresponding to the boiling point of the pure solvent. Discard the initial and final fractions, which are likely to be enriched in the contaminant.

  • Solid-Phase Extraction (SPE): SPE can be effective for removing trace to moderate levels of this compound, especially from solvents where distillation is not practical.

    • Protocol: The choice of sorbent is critical. For removing a polar contaminant like this compound from a less polar solvent, a normal-phase sorbent (e.g., silica gel, alumina) may be effective. For more polar solvents, a reversed-phase (e.g., C18) or a specific ion-exchange resin might be necessary. Method development and validation are required.[9][12]

  • Adsorption: Treatment with activated carbon can be a simple method for removing trace amounts of organic impurities.

    • Protocol: Add a small amount of activated carbon to the contaminated solvent, stir or shake for a period (e.g., 1-2 hours), and then filter to remove the carbon. The efficiency of removal will depend on the specific solvent and the grade of activated carbon used.[13][14]

Table 2: Comparison of this compound Removal Methods

Method Best For Advantages Disadvantages
Fractional Distillation Solvents with significantly different boiling pointsHigh purity achievable; scalableEnergy-intensive; not suitable for azeotropes
Solid-Phase Extraction (SPE) Trace to moderate contaminationHigh selectivity possible; can be automatedRequires method development; sorbent cost
Adsorption (Activated Carbon) Trace contaminationSimple and inexpensiveLower capacity; may not be selective
Issue 3: My reaction is failing, and I suspect this compound is the culprit. What should I do?

Recommended Action: Follow a systematic troubleshooting approach to confirm the cause and mitigate the impact.

Troubleshooting Experimental Failures Due to Suspected this compound Contamination

cluster_start cluster_investigation Investigation cluster_decision cluster_action Corrective Actions start Experimental Failure (e.g., low yield, side products) analyze_solvent Analyze Solvent Stock for this compound (GC-MS) start->analyze_solvent review_reaction Review Reaction Chemistry for Nitrile Reactivity start->review_reaction control_exp Run Control Experiment with Certified Pure Solvent start->control_exp confirm_cause Contamination Confirmed as Root Cause? analyze_solvent->confirm_cause review_reaction->confirm_cause control_exp->confirm_cause purify_solvent Purify Contaminated Solvent Stock confirm_cause->purify_solvent Yes new_solvent Acquire New, Certified Solvent Stock confirm_cause->new_solvent Yes review_procedures Review Solvent Handling and Storage Procedures confirm_cause->review_procedures No, but good practice purify_solvent->review_procedures new_solvent->review_procedures

Caption: A logical workflow for troubleshooting experimental issues.

Steps for Investigation:

  • Analyze the Solvent: Use the analytical methods described in Issue 1 to confirm the presence and concentration of this compound in the solvent lot you are using.

  • Review Reaction Compatibility: Assess whether any reagents or catalysts in your reaction are known to react with nitriles. For example, strong acids or bases can hydrolyze nitriles, and some metal catalysts can promote side reactions.[1]

  • Run a Control Experiment: If possible, repeat the experiment using a new, certified high-purity lot of the same solvent. If the reaction proceeds as expected, this strongly implicates the original solvent as the source of the problem.

  • Implement Corrective Actions: If contamination is confirmed, either purify the existing solvent stock using the methods in Issue 2 or acquire a new, certified lot of solvent. It is also crucial to review your lab's solvent handling and storage procedures to prevent future contamination.

By following these guidelines, researchers can effectively diagnose and address issues arising from this compound contamination, ensuring the integrity and success of their experiments.

References

Technical Support Center: Butyronitrile Hydrolysis to Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of butyronitrile to butyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of butyric acid from this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The hydrolysis of nitriles can be slow.[1]

    • Solution: Ensure you are using appropriate reaction conditions. For acidic hydrolysis, heating under reflux with a strong acid like concentrated HCl or H₂SO₄ is typically required.[2] For basic hydrolysis, heating with a strong base such as NaOH or KOH is necessary.[3] Consider increasing the reaction time and monitor the progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter.

    • Solution: For acidic hydrolysis, a temperature range of 60-80°C is often effective.[4] If the temperature is too low, the reaction rate will be slow, and if it's too high, it can lead to the formation of byproducts. For basic hydrolysis, heating to at least 60°C is often necessary to drive the reaction.[1]

  • Inadequate Reagent Concentration: Using dilute acids or bases may not be sufficient to catalyze the reaction effectively.[4]

    • Solution: Use concentrated reagents as specified in established protocols.

  • Loss During Workup: Butyric acid has some solubility in water, which can lead to losses during the extraction process.

    • Solution: To maximize recovery, perform multiple extractions of the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane.[1] Saturating the aqueous layer with a salt, such as NaCl (creating a brine solution), can decrease the solubility of butyric acid in the aqueous phase and improve extraction efficiency.

Q2: My reaction seems to have stopped at the intermediate amide stage. How can I drive it to completion?

A2: The hydrolysis of nitriles proceeds through a butyramide intermediate.[5] Under milder conditions, particularly in basic hydrolysis, the reaction can sometimes stall at this stage.[5]

  • Solution: To hydrolyze the amide to the carboxylic acid, more vigorous conditions are generally required. This includes increasing the reaction temperature and/or extending the reaction time.[5] In acidic conditions, the hydrolysis of the amide to the carboxylic acid is typically favored and less likely to be the final product if the reaction is allowed to proceed to completion.[5]

Q3: My final product is impure. What are the likely contaminants and how can I purify it?

A3: Impurities can include unreacted starting material, the intermediate amide, or byproducts from side reactions.

  • Unreacted this compound or Butyramide: This indicates an incomplete reaction.

    • Solution: Optimize your reaction conditions as described in Q1 and Q2. These impurities can often be separated from butyric acid by fractional distillation due to differences in their boiling points.[4]

  • Side Products: Under certain conditions, side reactions can occur. For instance, under strongly basic conditions, there is a potential for side reactions involving the alpha-protons of the nitrile.

    • Solution: Careful control of reaction conditions is key. Purification by fractional distillation under reduced pressure is a highly effective method for separating butyric acid from less volatile impurities.[4]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.

  • Procedure:

    • Prepare a TLC plate with three lanes: one for your starting material (this compound), one for the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by using a staining agent.

    • The disappearance of the starting material spot in the reaction mixture lane indicates that the reaction is proceeding. The appearance of a new spot corresponds to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The choice between acidic and basic hydrolysis depends on the stability of your starting material and desired final product form before workup. Below is a summary of typical reaction conditions.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Concentrated HCl or H₂SO₄Aqueous NaOH or KOH[3]
Solvent Typically aqueousWater, often with a co-solvent like ethanol or methanol[1]
Temperature Reflux (typically 60-100°C)[2][4]Reflux (typically 60-100°C)[1]
Reaction Time Several hours, monitor by TLCCan be slower, monitor by TLC[1]
Initial Product Butyric acid and ammonium salt[2]Sodium or potassium butyrate and ammonia[2]
Workup Extraction with organic solventAcidification followed by extraction[1][2]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound to Butyric Acid

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq). Cautiously add a 4:1 v/v mixture of concentrated sulfuric acid and water (approximately 5-10 volumes relative to the this compound).

  • Heating: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Periodically take a small aliquot of the reaction mixture, quench it with a base (like saturated sodium bicarbonate solution), extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate against the starting this compound.

  • Workup: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature. Carefully pour the mixture over ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude butyric acid by fractional distillation under reduced pressure.

Protocol 2: Basic Hydrolysis of this compound to Butyric Acid

This is a general procedure for nitrile hydrolysis and may require optimization for this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or methanol (10 volumes). Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2 volumes).

  • Heating: Stir the mixture at room temperature for 16 hours. If the reaction is slow, heat the mixture to 60°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in the acidic hydrolysis protocol.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the alcohol.

  • Extraction (to remove impurities): Dilute the residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with 1N HCl.

  • Extraction (of product): Extract the acidified aqueous layer with dichloromethane (2 x 5 volumes).

  • Washing and Drying: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude butyric acid. Purify by fractional distillation under reduced pressure.

Mandatory Visualizations

Acidic_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound + Conc. H₂SO₄/H₂O reflux Heat to Reflux (approx. 100°C) start->reflux 1. monitor Monitor by TLC reflux->monitor 2. quench Cool and Pour over Ice monitor->quench 3. (Reaction Complete) extract Extract with Organic Solvent quench->extract 4. wash Wash with Brine extract->wash 5. dry Dry over Na₂SO₄ wash->dry 6. concentrate Concentrate dry->concentrate 7. distill Fractional Distillation concentrate->distill 8. product Pure Butyric Acid distill->product

Caption: Workflow for the Acidic Hydrolysis of this compound.

Basic_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound + NaOH/EtOH/H₂O heat Stir at RT or Heat to 60°C start->heat 1. monitor Monitor by TLC heat->monitor 2. concentrate1 Concentrate monitor->concentrate1 3. (Reaction Complete) extract_impurities Extract Impurities with DCM concentrate1->extract_impurities 4. acidify Acidify to pH 3 with HCl extract_impurities->acidify 5. extract_product Extract Product with DCM acidify->extract_product 6. wash_dry Wash & Dry extract_product->wash_dry 7. concentrate2 Concentrate wash_dry->concentrate2 8. distill Fractional Distillation concentrate2->distill 9. product Pure Butyric Acid distill->product

Caption: Workflow for the Basic Hydrolysis of this compound.

Troubleshooting_Tree start Low Yield of Butyric Acid incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Loss During Workup? start->loss_workup side_reactions Side Reactions? start->side_reactions sol_incomplete Increase reaction time/temp. Use concentrated reagents. Monitor by TLC. incomplete_rxn->sol_incomplete Yes sol_loss Perform multiple extractions. Use brine to reduce aqueous solubility. loss_workup->sol_loss Yes sol_side Optimize temperature. Ensure inert atmosphere if needed. side_reactions->sol_side Yes

Caption: Troubleshooting Decision Tree for Low Yields.

References

Technical Support Center: Improving Catalyst Efficiency in Butyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the efficiency of catalysts in butyronitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: this compound is commonly synthesized through two main catalytic routes:

  • Ammoxidation of n-butanol: This industrial method involves the reaction of n-butanol with ammonia and oxygen in the presence of a catalyst.[1]

  • Ammonolysis of n-butanol / Dehydrogenation of n-butylamine: This process involves the reaction of butanol with ammonia over a catalyst, proceeding through the formation of butylimine, which is then dehydrogenated to this compound.[2]

Another related synthesis for α-aminonitriles is the Strecker reaction , which involves the condensation of an aldehyde (like butyraldehyde), an amine, and a cyanide source.[3]

Q2: What are the common catalysts used for this compound synthesis and its subsequent hydrogenation?

A2: A range of metal-based catalysts are employed for both the synthesis of this compound and its hydrogenation to primary amines like butylamine. These include:

  • For Synthesis (Ammonolysis/Ammoxidation):

    • Molybdenum nitride (Mo₂N) has shown high yields for the ammonolysis of butanol.[2]

    • Nickel-aluminum oxide catalysts are also utilized.

  • For Hydrogenation:

    • Palladium (Pd) on various supports (e.g., SiO₂, carbon, alumina) is a commonly used heterogeneous catalyst.[4]

    • Cobalt (Co) and Nickel (Ni) catalysts, often on silica supports, are effective for the selective hydrogenation to primary amines.[5]

    • Other noble metals like Platinum (Pt) and Ruthenium (Ru) have also been investigated.

Q3: What factors influence the efficiency and selectivity of the catalyst in this compound synthesis?

A3: Several factors can significantly impact catalyst performance:

  • Catalyst Composition and Support: The choice of metal and the support material (e.g., silica, alumina, carbon) plays a crucial role in activity and selectivity.

  • Reaction Conditions: Temperature, pressure, and solvent can dramatically affect reaction rates and product distribution.[5]

  • Catalyst Structure: Properties like metal particle size and dispersion on the support can influence the number of active sites.

  • Presence of Promoters: The addition of promoters, such as Barium (Ba) to a Pd/SiO₂ catalyst, can enhance performance.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis experiments.

Problem 1: Low Yield or Poor Conversion of this compound

Possible Cause Troubleshooting Steps
Catalyst Deactivation - Identify the cause of deactivation: Common causes include poisoning by impurities in reactants or feed streams, coking (carbon deposition on the catalyst surface), or sintering (agglomeration of metal particles at high temperatures).[6][7] - Regenerate the catalyst: Depending on the cause, regeneration might be possible (e.g., controlled oxidation to remove coke). - Screen for more robust catalysts: Some catalysts are inherently more resistant to deactivation under specific reaction conditions.
Suboptimal Reaction Conditions - Optimize temperature and pressure: Systematically vary the temperature and pressure to find the optimal range for your specific catalyst and reactor setup. - Select an appropriate solvent: The solvent can influence reactant solubility and catalyst stability. For hydrogenation, solvents like ethanol, benzene, and cyclohexane have been studied, with varying effects on selectivity.[5] - Ensure proper mixing: In heterogeneous catalysis, efficient mixing is crucial for good contact between reactants and the catalyst surface.
Impure Starting Materials - Purify reactants: Ensure that n-butanol, ammonia, and any solvents are free from impurities that could poison the catalyst. Water content can also be a critical factor.

Problem 2: Low Selectivity to this compound (Formation of Byproducts)

Possible Cause Troubleshooting Steps
Side Reactions - Identify byproducts: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major byproducts. Common byproducts in the synthesis from butanol can include butyraldehyde and dibutylamine. In hydrogenation, secondary and tertiary amines are common.[8] - Adjust reaction conditions: Temperature, pressure, and reactant ratios can be tuned to disfavor the formation of specific byproducts. For instance, in the ammonolysis of butanol, the presence of ammonia suppresses the hydrogenolysis of butanol.[2]
Catalyst Properties - Modify the catalyst: The selectivity of a catalyst can be altered by changing the support material, adding a promoter, or modifying the active metal. For example, in the amination of alcohols, controlled carbon deposition has been shown to enhance selectivity to primary amines by creating steric hindrance for the formation of bulkier secondary imines.[7]

Data Presentation

Table 1: Performance of Silica-Supported Metal Catalysts in the Liquid-Phase Hydrogenation of this compound

CatalystMetal Loading (wt%)This compound Conversion (%)Selectivity to n-Butylamine (%)Selectivity to Dibutylamine (%)Other Byproducts
Co/SiO₂9.8100973-
Ni/SiO₂10.51008416-
Cu/SiO₂9.2< 5--Rapid deactivation
Pt/SiO₂0.2743MinorMajorTributylamine
Pd/SiO₂0.33< 5--Rapid deactivation
Ru/SiO₂1.866MajorSignificantButylidene-butylamine

Reaction Conditions: 373 K, 13 bar H₂, ethanol solvent.

Experimental Protocols

1. Catalyst Preparation: Incipient-Wetness Impregnation of Metal on Silica Support

This protocol describes a general method for preparing silica-supported metal catalysts.

  • Materials:

    • Silica (SiO₂) support powder

    • Metal salt precursor (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, etc.)

    • Deionized water

  • Procedure:

    • Calculate the amount of metal salt needed to achieve the desired metal loading on the silica support.

    • Dissolve the calculated amount of metal salt in a volume of deionized water equal to the pore volume of the silica support.

    • Add the metal salt solution dropwise to the silica powder while continuously mixing to ensure uniform distribution.

    • Dry the impregnated silica overnight in an oven at a temperature appropriate for the specific metal precursor (e.g., 373 K).

    • Calcine the dried powder in air at a high temperature (e.g., 673 K) for several hours to decompose the metal salt and form the metal oxide.

    • Prior to the reaction, the catalyst is typically reduced in a stream of hydrogen at an elevated temperature to convert the metal oxide to the active metallic form.

2. This compound Synthesis via Ammonolysis of n-Butanol

This protocol is based on the synthesis of this compound over a Mo₂N catalyst.[2]

  • Catalyst: Molybdenum nitride (Mo₂N)

  • Reactants:

    • n-Butanol

    • Ammonia (NH₃)

  • Reaction Conditions:

    • Temperature: 573 K

  • Procedure:

    • The reaction is typically carried out in a fixed-bed reactor.

    • The Mo₂N catalyst is packed into the reactor.

    • A feed stream of n-butanol and ammonia is passed over the catalyst bed at the specified temperature.

    • The reaction proceeds via the dehydrogenation of butanol to butyraldehyde, which then reacts with ammonia to form butylimine.

    • The butylimine is subsequently dehydrogenated to this compound.

    • The product stream is cooled and collected for analysis and purification.

Visualizations

Butyronitrile_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Catalytic Reactor cluster_products Products & Intermediates n-Butanol n-Butanol Dehydrogenation_1 Dehydrogenation n-Butanol->Dehydrogenation_1 Ammonia Ammonia Imination Imination Ammonia->Imination Butyraldehyde Butyraldehyde Dehydrogenation_1->Butyraldehyde Butylimine Butylimine Imination->Butylimine Dehydrogenation_2 Dehydrogenation This compound This compound Dehydrogenation_2->this compound Butyraldehyde->Imination Butylimine->Dehydrogenation_2

Caption: Workflow for the synthesis of this compound from n-butanol and ammonia.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Check for Catalyst Deactivation Start->Q1 A1_Yes Regenerate or Replace Catalyst Q1->A1_Yes Yes Q2 Review Reaction Conditions Q1->Q2 No A1_Yes->Q2 A2_Optimize Optimize Temperature, Pressure, Solvent Q2->A2_Optimize Suboptimal Q3 Analyze Starting Materials Q2->Q3 Optimal A2_Optimize->Q3 A3_Purify Purify Reactants Q3->A3_Purify Impure End Improved Yield Q3->End Pure A3_Purify->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Validation & Comparative

Comparative Analysis of Butyronitrile and Isobutyronitrile by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the gas chromatographic separation and analysis of butyronitrile and its isomer, isothis compound.

This guide provides a comprehensive comparative analysis of this compound and isothis compound using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals who require reliable methods for the separation and quantification of these isomers. This document outlines the chromatographic behavior of these two compounds, presents relevant quantitative data, and provides a detailed experimental protocol for their analysis.

Introduction to this compound and Isothis compound

This compound (n-butyronitrile) and isothis compound (2-methylpropanenitrile) are structural isomers with the same molecular formula (C₄H₇N) but different arrangements of atoms. This structural difference, specifically the branched chain in isothis compound, leads to distinct physical properties and, consequently, different behaviors during chromatographic separation. Accurate analysis and differentiation of these isomers are crucial in various fields, including chemical synthesis, environmental monitoring, and pharmaceutical development, where the presence of one isomer over the other can significantly impact reaction pathways, toxicity, and product purity.

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. The separation of isomers by GC can be challenging due to their similar physicochemical properties. However, by selecting the appropriate GC column and optimizing the analytical conditions, a successful separation of this compound and isothis compound can be achieved.

Chromatographic Performance Comparison

The key to the successful separation of this compound and isothis compound lies in exploiting the subtle differences in their interaction with the stationary phase of the GC column. Due to its linear structure, this compound generally exhibits slightly stronger intermolecular forces and a higher boiling point compared to the more compact, branched isothis compound. This typically results in a longer retention time for this compound on non-polar and moderately polar stationary phases.

A study on the simultaneous determination of this compound and isothis compound in air samples by gas chromatography with a flame ionization detector (GC-FID) has demonstrated the feasibility of their separation and quantification[1]. While the specific retention times were not detailed in the abstract, the method's validation indicates a successful resolution of the two isomers.

Further research providing relative retention time data for a wide range of volatile organic compounds confirms the elution order, with isothis compound eluting before this compound. This is consistent with the general principle that branched isomers are often more volatile and thus have shorter retention times than their linear counterparts.

The following table summarizes the key analytical parameters for the GC-FID analysis of this compound and isothis compound, based on available data.

ParameterThis compoundIsothis compoundReference
Relative Retention Time 1.08920.8441
Limit of Detection (LOD) 0.33 µg/ml0.33 µg/ml[1]
Linear Range 1.60-1600.00 µg/ml1.52-1520.00 µg/ml[1]
Correlation Coefficient (r) 0.999980.99998[1]

Experimental Protocol

This section provides a detailed methodology for the comparative analysis of this compound and isothis compound by GC-FID. This protocol is a composite based on established methods for the analysis of volatile nitriles.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of this compound and isothis compound in a suitable solvent, such as methanol or dichloromethane. From the stock solutions, prepare a mixed standard solution containing both isomers at a known concentration (e.g., 100 µg/ml each).

  • Sample Collection (for air analysis): For workplace air analysis, draw a known volume of air through a silica gel sorbent tube to trap the analytes[1].

  • Sample Desorption (for air analysis): Desorb the analytes from the silica gel tube by eluting with a small, precise volume of methanol[1].

Gas Chromatography (GC) Conditions
  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A capillary column suitable for the separation of polar compounds. A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), or a more polar phase like a polyethylene glycol (WAX) column is recommended.

    • Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.0 ml/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µl.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • FID Gas Flows: Hydrogen and air flows as per manufacturer's recommendations for optimal detector performance.

Data Analysis
  • Identify the peaks corresponding to isothis compound and this compound based on their retention times, as determined from the analysis of individual standards.

  • Integrate the peak areas for both isomers in the mixed standard and any unknown samples.

  • For quantitative analysis, construct a calibration curve for each isomer by plotting peak area versus concentration using a series of standards of known concentrations.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative GC analysis of this compound and isothis compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_comparison Comparative Analysis Standard_Prep Prepare Individual and Mixed Standards GC_Injection Inject Sample into GC Standard_Prep->GC_Injection Sample_Collection Sample Collection (e.g., Air Sampling) Sample_Desorption Sample Desorption (if applicable) Sample_Collection->Sample_Desorption Sample_Desorption->GC_Injection Chrom_Separation Chromatographic Separation on Capillary Column GC_Injection->Chrom_Separation FID_Detection Detection by FID Chrom_Separation->FID_Detection Peak_ID Peak Identification (based on Retention Time) FID_Detection->Peak_ID Peak_Integration Peak Area Integration Peak_ID->Peak_Integration Quantification Quantification (using Calibration Curve) Peak_Integration->Quantification Compare_RT Compare Retention Times Quantification->Compare_RT Compare_Response Compare Detector Response Quantification->Compare_Response Conclusion Draw Conclusions on Separation and Quantification Compare_RT->Conclusion Compare_Response->Conclusion

Workflow for GC analysis of this compound and isothis compound.

Signaling Pathways and Experimental Workflows

For this particular analysis, the concept of "signaling pathways" is not directly applicable as it relates to biological processes. The experimental workflow is a linear process as depicted in the Graphviz diagram above, moving from sample preparation to GC analysis and finally to data interpretation and comparison. The logical relationship between the steps is sequential, with the outcome of each step being the input for the next.

The critical relationship in the chromatographic separation is the differential partitioning of the two isomers between the mobile phase (carrier gas) and the stationary phase within the GC column. This relationship is governed by the physical properties of the isomers (boiling point, polarity, molecular shape) and the chemical nature of the stationary phase. The branched structure of isothis compound leads to a lower boiling point and reduced interaction with the stationary phase compared to the linear this compound, resulting in its earlier elution.

The following diagram illustrates the logical relationship of the separation process on a molecular level.

Separation_Principle cluster_column GC Column cluster_analytes Analytes Stationary_Phase Stationary Phase Elution_Order Elution Order Stationary_Phase->Elution_Order Mobile_Phase Mobile Phase (Carrier Gas) Mobile_Phase->Elution_Order This compound This compound (Linear) This compound->Stationary_Phase Stronger Interaction (Lower Volatility) Isothis compound Isothis compound (Branched) Isothis compound->Mobile_Phase Weaker Interaction (Higher Volatility) Isobutyronitrile_Elutes Isothis compound Elutes First Elution_Order->Isobutyronitrile_Elutes Shorter Retention Time Butyronitrile_Elutes This compound Elutes Second Elution_Order->Butyronitrile_Elutes Longer Retention Time

Principle of GC separation of this compound and isothis compound.

Conclusion

The gas chromatographic analysis of this compound and isothis compound is a reliable method for the separation and quantification of these two isomers. Due to its branched structure, isothis compound is more volatile and exhibits a shorter retention time compared to the linear this compound on common GC stationary phases. By utilizing a mid-polar to polar capillary column and a suitable temperature program, a baseline separation of these isomers can be readily achieved. The provided experimental protocol offers a starting point for method development and can be further optimized to meet specific analytical requirements. This comparative guide provides the necessary data and methodologies to assist researchers in the accurate analysis of this compound and isothis compound.

References

A Comparative Analysis of the Toxicity Profiles of Saturated Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of several saturated aliphatic nitriles. The information is compiled from various toxicological studies and presented to facilitate a clear understanding of the relative hazards associated with these compounds. All quantitative data is summarized in tabular format, and detailed experimental methodologies are provided for the key toxicological assays cited.

The primary mechanism of acute toxicity for many saturated aliphatic nitriles is the metabolic release of cyanide.[1][2] This process is initiated by the cytochrome P450 mixed-function oxidase system in the liver, which hydroxylates the carbon atom alpha to the cyano group.[1] The resulting cyanohydrin is unstable and rapidly decomposes to an aldehyde or ketone and hydrogen cyanide.[1][3] It is the liberated cyanide that is responsible for the characteristic signs of nitrile poisoning, which include convulsions, respiratory distress, and ultimately death due to the inhibition of cellular respiration.[1][4]

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) and lethal concentration (LC50) values for a selection of saturated aliphatic nitriles across different species and routes of administration. A lower LD50 or LC50 value indicates higher acute toxicity.

Chemical NameFormulaCAS No.SpeciesRouteLD50/LC50Reference
AcetonitrileCH₃CN75-05-8MouseOral269 mg/kg[1]
MouseInhalation (1 hr)2693 ppm[5]
RatOral3.8 g/kg[6]
PropionitrileCH₃CH₂CN107-12-0MouseInhalation (1 hr)163 ppm[1][5]
RatOral39 mg/kg
RatInhalation (4 hr)1441 ppm[1]
ButyronitrileCH₃(CH₂)₂CN109-74-0RatOral50 mg/kg[7][8]
MouseOral27.7 mg/kg[7]
RabbitDermal500 µL/kg[7]
Isothis compound(CH₃)₂CHCN78-82-0RatOral102 mg/kg[9]
RabbitDermal398 mg/kg
ValeronitrileCH₃(CH₂)₃CN110-59-8MouseOral2.297 mmol/kg[10]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from acute toxicity studies conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess the short-term toxic effects of a substance following a single or brief exposure.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance without causing mortality as a primary endpoint. Instead, it relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces signs of toxicity without causing severe effects or death.[2][7]

  • Main Study: Groups of at least five animals of a single sex (typically female rats) are dosed with the test substance at the selected starting dose.[2]

  • Dose Adjustment: Depending on the outcome (no effects, toxic effects, or mortality), the dose for the next group is adjusted up or down from the fixed dose levels.

  • Observation: Animals are observed for a minimum of 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[11] Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[4]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential hazards of a substance upon short-term dermal exposure.

  • Animal Selection: Young adult rats (8-12 weeks old) are typically used.[12]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. The area of exposure should be about 10% of the body surface area.

  • Application: The test substance is applied uniformly over the shaved area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance. The exposure duration is 24 hours.[4]

  • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.[4]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study evaluates the health hazards associated with a single, short-term inhalation exposure to a chemical.

  • Exposure System: The study is conducted using a dynamic airflow inhalation exposure system that can generate a breathable atmosphere containing the test substance at a controlled concentration.[13]

  • Test Animals: Typically, rats are used.

  • Exposure: Animals are exposed to the test substance for a fixed period, usually 4 hours.[13]

  • Concentrations: A limit test at a high concentration or a series of at least three concentrations are used to determine a dose-response relationship.

  • Observation: The animals are monitored for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-exposure.[13]

Visualizations

Metabolic Pathway of Saturated Aliphatic Nitriles

The following diagram illustrates the general metabolic pathway for the activation of saturated aliphatic nitriles to cyanide.

Metabolic_Pathway Nitrile Saturated Aliphatic Nitrile (R-CH₂-C≡N) CYP450 Cytochrome P450 (α-carbon hydroxylation) Nitrile->CYP450 Metabolism Cyanohydrin Cyanohydrin (unstable) (R-CH(OH)-C≡N) CYP450->Cyanohydrin Decomposition Spontaneous Decomposition Cyanohydrin->Decomposition Products Aldehyde/Ketone (R-CHO) + Hydrogen Cyanide (HCN) Decomposition->Products Toxicity Cellular Respiration Inhibition (Toxicity) Products->Toxicity leads to

Caption: Metabolic activation of saturated aliphatic nitriles to cyanide.

General Workflow for Acute Toxicity Testing

The diagram below outlines a typical workflow for conducting an acute toxicity study.

Acute_Toxicity_Workflow start Start sighting Sighting Study (Determine Starting Dose) start->sighting main_study Main Study (Dose Groups of Animals) sighting->main_study observation Observation Period (14 days) main_study->observation data_collection Data Collection (Clinical Signs, Body Weight, Mortality) observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Data Analysis (Determine LD50/LC50, Toxicity Profile) necropsy->analysis end End analysis->end

Caption: A generalized workflow for acute toxicity assessment.

References

A Comparative Guide to the Validation of Butyronitrile Synthesis Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical final step in the synthesis of any chemical compound, ensuring the reliability of subsequent experiments and the safety of potential therapeutic agents. For butyronitrile, a versatile solvent and synthetic intermediate, nuclear magnetic resonance (NMR) spectroscopy offers a powerful, direct, and non-destructive method for purity assessment. This guide provides a comprehensive comparison of quantitative NMR (qNMR) spectroscopy with other analytical techniques for the validation of this compound synthesis purity, supported by experimental data and detailed protocols.

Introduction to this compound Synthesis and Potential Impurities

This compound is commonly synthesized through several methods, with the most prevalent being the nucleophilic substitution of a butyl halide with a cyanide salt or the ammoxidation of n-butanol. Regardless of the synthetic route, impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Common impurities include:

  • n-Butanol: Unreacted starting material from the ammoxidation route.

  • Butyramide: Formed by the hydrolysis of the nitrile group.

  • Butyric acid: Resulting from the complete hydrolysis of the nitrile group.

The ability to accurately identify and quantify these impurities is paramount for quality control.

Quantitative ¹H NMR Spectroscopy for Purity Determination

Quantitative NMR (qNMR) stands out as a primary analytical method because the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. This allows for the direct quantification of a compound against a certified internal standard, without the need for a reference standard of the analyte itself.

Key Advantages of qNMR:
  • Direct Measurement: Provides a direct molar ratio of the analyte to an internal standard.

  • High Accuracy and Precision: Capable of delivering highly reliable and reproducible purity values.

  • Structural Information: Simultaneously provides structural confirmation of the analyte and identification of any proton-bearing impurities.

  • Non-destructive: The sample can be recovered after analysis.

  • Versatility: A single internal standard can be used to quantify a wide range of compounds.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the procedure for determining the purity of a this compound sample using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.
  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dioxane) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or expected impurities.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube to dissolve both the sample and the internal standard.
  • Gently vortex the tube to ensure complete dissolution and homogenization.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
  • Pulse Program: A standard 90° pulse sequence should be used.
  • Relaxation Delay (d1): To ensure full relaxation of all protons, a long relaxation delay is crucial for accurate quantification. A delay of at least 5 times the longest T₁ of any signal of interest (analyte and internal standard) is recommended. A typical starting point is 30 seconds.
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure high digital resolution.
  • Spectral Width (sw): Set the spectral width to encompass all expected signals (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the signal shape.
  • Manually and carefully phase the spectrum to ensure all peaks are in pure absorption mode.
  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.
  • Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard. For this compound, the triplet corresponding to the methyl protons (CH₃) is often a good choice. For the internal standard, select a signal that is sharp and free from overlap.
  • Calculate the purity of the this compound sample using the following equation:

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are crucial for identifying the presence of impurities in the NMR spectrum.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundCH₃-CH₂- (next to CH₃)-CH₂- (next to functional group)Other
This compound ~1.05 (t)~1.70 (sextet)~2.35 (t)-
n-Butanol ~0.94 (t)~1.40 (sextet)~1.55 (quintet)~3.64 (t, -CH₂OH), ~1.3 (s, -OH)
Butyramide ~0.96 (t)~1.67 (sextet)~2.20 (t)~5.5-6.5 (br s, -NH₂)
Butyric Acid ~0.98 (t)~1.71 (sextet)~2.38 (t)~11.5 (br s, -COOH)

(s = singlet, t = triplet, quintet = quintet, sextet = sextet, br s = broad singlet)

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundCH₃-CH₂- (next to CH₃)-CH₂- (next to functional group)Functional Group Carbon
This compound ~13.4~19.4~19.7~119.5 (-CN)
n-Butanol ~13.9~19.2~35.1~62.3 (-CH₂OH)
Butyramide ~13.7~19.1~38.3~175.5 (-CONH₂)
Butyric Acid ~13.6~18.5~36.2~180.8 (-COOH)

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful technique, other methods are also employed for purity determination. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.

Table 3: Comparison of Purity Assessment Methods

FeatureqNMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Melting/Boiling Point
Principle Molar ratio to internal standardSeparation based on polaritySeparation based on volatilityPhase transition temperature
Quantification Absolute (with certified standard)Relative (requires analyte standard)Relative (requires analyte standard)Qualitative indication
Structural Info YesNoNoNo
Sample Prep. Simple dissolutionMethod development requiredMethod development requiredMinimal
Speed Relatively fastCan be time-consumingCan be time-consumingFast
Destructive? NoYesYesNo
Sensitivity ModerateHighHighLow
Best For Absolute purity, structural IDSeparating complex mixturesVolatile compoundsPreliminary purity check

Workflow for this compound Purity Validation by NMR

The logical flow of validating the purity of a this compound synthesis via NMR spectroscopy can be visualized as follows:

Butyronitrile_Purity_Validation cluster_synthesis This compound Synthesis cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation & Purity Calculation cluster_reporting Reporting cluster_decision Decision cluster_outcome Outcome Synthesis Synthesize this compound Workup Reaction Work-up & Purification Synthesis->Workup SamplePrep Prepare qNMR Sample (this compound + Internal Standard) Workup->SamplePrep Acquisition Acquire ¹H NMR Spectrum SamplePrep->Acquisition Processing Process NMR Data (Phasing, Baseline Correction, Integration) Acquisition->Processing ImpurityID Identify Impurity Signals (e.g., n-Butanol, Butyramide) Processing->ImpurityID PurityCalc Calculate Purity using qNMR Equation ImpurityID->PurityCalc Report Generate Purity Report PurityCalc->Report Decision Purity Meets Specification? Report->Decision Pass Pass Decision->Pass Yes Fail Fail - Repurify Decision->Fail No

Caption: Workflow for this compound purity validation by NMR.

Conclusion

NMR spectroscopy, particularly quantitative ¹H NMR, provides a robust, accurate, and efficient method for the purity assessment of synthesized this compound. It not only allows for precise quantification but also offers invaluable structural information for the identification of potential impurities in a single, non-destructive experiment. While other techniques like HPLC and GC are valuable for specific applications, the direct and absolute nature of qNMR makes it an indispensable tool for researchers, scientists, and drug development professionals who require the highest confidence in the quality of their chemical compounds.

A Head-to-Head Comparison: Butyronitrile vs. Acetonitrile as Solvents in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of an organic reaction. Acetonitrile has long been a staple in the organic chemist's toolkit, valued for its versatility as a polar aprotic solvent. However, its homolog, butyronitrile, presents an alternative with distinct properties that may offer advantages in specific applications. This guide provides an objective comparison of this compound and acetonitrile, supported by their physicochemical properties and their roles in different reaction types, to aid in informed solvent selection.

This comparison will delve into the key characteristics of each solvent, present their physical and chemical properties in a structured format, and explore their influence on common organic reactions. While direct, head-to-head experimental comparisons in the literature are limited, this guide will leverage established principles of solvent effects to provide a comprehensive overview.

Physicochemical Properties: A Tabular Comparison

The selection of a solvent is often guided by its physical and chemical properties. The following table summarizes the key parameters for this compound and acetonitrile for easy comparison.

PropertyThis compoundAcetonitrile
Chemical Formula C₄H₇NC₂H₃N
Molecular Weight 69.11 g/mol 41.05 g/mol [1]
Boiling Point 116-118 °C81.6 °C[1]
Melting Point -112 °C-46 °C[1]
Density 0.795 g/mL[2]0.786 g/mL[1]
Dielectric Constant 20.70[2]37.5[1]
Dipole Moment 4.07 D[2]3.92 D
Solubility in Water Slightly solubleMiscible[1]

Understanding the Implications of Their Properties

The differences in their physicochemical properties have significant implications for their application in organic synthesis.

  • Boiling Point: this compound's higher boiling point makes it suitable for reactions requiring elevated temperatures, allowing for a wider operational temperature range without the need for a sealed reaction vessel. Conversely, the lower boiling point of acetonitrile facilitates its removal from the reaction mixture post-reaction.

  • Polarity and Dielectric Constant: Acetonitrile is the more polar of the two, with a significantly higher dielectric constant.[1][2] This generally makes it a better solvent for dissolving polar and ionic reagents. The higher polarity of acetonitrile can also have a pronounced effect on reaction rates and mechanisms, particularly in reactions involving charged intermediates or transition states.

  • Solubility: Acetonitrile's miscibility with water can be advantageous for reactions involving aqueous workups or for reactions where co-solvents are used.[1] this compound's lower water solubility can be beneficial in situations where phase separation is desired.

Performance in Key Organic Reaction Types

While direct comparative studies are scarce, the known effects of solvent polarity and other properties on reaction mechanisms allow for an informed discussion of their potential performance in various organic reactions.

Nucleophilic Substitution Reactions (Sₙ2)

In Sₙ2 reactions, polar aprotic solvents are known to accelerate the reaction rate by solvating the cation of the nucleophilic salt, leaving the anion "naked" and more nucleophilic.[3] Both acetonitrile and this compound fall into this category.

  • Acetonitrile: Its higher polarity and dielectric constant would theoretically lead to better solvation of the counter-ion of the nucleophile, potentially leading to faster reaction rates compared to this compound.[3]

  • This compound: While less polar, it is still capable of promoting Sₙ2 reactions. Its higher boiling point could be an advantage for reactions that are sluggish at the boiling point of acetonitrile.

A typical experimental protocol for an Sₙ2 reaction in acetonitrile is provided below.

Experimental Protocol: Sₙ2 Reaction of Benzyl Bromide with Sodium Cyanide in Acetonitrile

Objective: To synthesize benzyl cyanide via a nucleophilic substitution reaction.

Materials:

  • Benzyl bromide

  • Sodium cyanide

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous acetonitrile.

  • Stir the suspension and add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for the time determined by reaction monitoring (e.g., by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or chromatography.

Diels-Alder Reactions

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is also influenced by the solvent. While nonpolar solvents are often used, polar solvents can sometimes accelerate the reaction and influence the endo/exo selectivity.

  • Acetonitrile: Its polarity can help to stabilize the polar transition state of the Diels-Alder reaction, potentially leading to rate enhancement.

  • This compound: Its effect would likely be similar but potentially less pronounced due to its lower polarity. Its higher boiling point could be beneficial for reactions with high activation energies.

A general experimental protocol for a Diels-Alder reaction is outlined below.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

Objective: To synthesize the endo and exo adducts of cyclopentadiene and methyl acrylate.

Materials:

  • Dicyclopentadiene (source of cyclopentadiene)

  • Methyl acrylate

  • Solvent (e.g., this compound or Acetonitrile)

  • Round-bottom flask

  • Distillation apparatus (for cracking dicyclopentadiene)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and analysis

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer (boiling point ~41 °C) in a chilled receiver. Keep the cyclopentadiene on ice.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 equivalent) in the chosen solvent (this compound or acetonitrile).

  • Cool the solution in an ice bath and slowly add the freshly distilled cyclopentadiene (1.2 equivalents).

  • Allow the reaction to stir at room temperature or heat as necessary, monitoring the progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The ratio of endo to exo products can be determined by ¹H NMR spectroscopy or GC analysis.

Logical Workflow for Solvent Selection

The choice between this compound and acetonitrile can be guided by a logical workflow that considers the specific requirements of the reaction.

Solvent_Selection_Workflow Solvent Selection: this compound vs. Acetonitrile start Define Reaction Requirements temp High Temperature (>82°C) Required? start->temp polarity High Polarity / Dielectric Constant Critical? temp->polarity No This compound Consider this compound temp->this compound Yes solubility Water Miscibility Important? polarity->solubility No acetonitrile Consider Acetonitrile polarity->acetonitrile Yes solubility->this compound No solubility->acetonitrile Yes end Final Solvent Choice This compound->end acetonitrile->end Solvent_Influence_Pathway Solvent Influence on a Reaction with a Charged Intermediate Reactants Reactants (A + B) TS Transition State (TS‡) Reactants->TS Intermediate Charged Intermediate (C+) TS->Intermediate Product Product (D) Intermediate->Product Solvent Solvent Choice Acetonitrile Acetonitrile (High Polarity) Solvent->Acetonitrile This compound This compound (Lower Polarity) Solvent->this compound Acetonitrile->TS Stabilizes more, lowers activation energy Acetonitrile->Intermediate Strongly Solvates This compound->TS Stabilizes less This compound->Intermediate Moderately Solvates

References

Comparative Toxicology of Alkyl Nitriles: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicology of alkyl nitriles, focusing on the relationship between their chemical structure and biological activity. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the toxicological profiles of this class of compounds. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key toxicological assays are provided.

Executive Summary

The toxicity of alkyl nitriles is closely linked to their chemical structure, primarily driven by their metabolism. The key determinants of an alkyl nitrile's toxicity are the length and branching of the alkyl chain, the presence of unsaturation, and the subsequent metabolic release of cyanide. This guide explores these structure-activity relationships through in vivo and in vitro toxicity data, metabolic pathways, and detailed experimental protocols.

In Vivo Acute Toxicity

The acute toxicity of alkyl nitriles is predominantly attributed to the metabolic release of cyanide, which inhibits cytochrome c oxidase, a critical enzyme in cellular respiration.[1] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] The rate of cyanide release is a major factor in the acute toxicity of these compounds.[2]

The structure of the alkyl group significantly influences the rate of metabolism and, consequently, the acute toxicity. Generally, nitriles that are more readily metabolized to release cyanide are more toxic.[2] The stability of the carbon radical at the α-position to the cyano group plays a crucial role, with the order of toxicity generally being tertiary > secondary > primary alkyl nitriles.[2]

Table 1: Acute Toxicity of Selected Alkyl Nitriles in Rodents

CompoundChemical StructureSpeciesRouteLD50 (mg/kg)LC50 (ppm, 4h)Reference(s)
AcetonitrileCH₃CNMouseOral269-[2]
RatOral-19,950[2]
PropionitrileCH₃CH₂CNMouseInhalation (1h)-163[2]
RatInhalation-1,441[2]
n-ButyronitrileCH₃(CH₂)₂CNMouse---
Isobutyronitrile(CH₃)₂CHCNMouse---
ChloroacetonitrileClCH₂CNMouseOral139-[2]
RatOral180-220-[2]
MalononitrileCH₂(CN)₂----
AcrylonitrileCH₂=CHCNRatOral81-[3]
RatInhalation-425[3]
MouseInhalation-313[3]

Note: This table is a compilation of data from the cited sources and is not exhaustive. The absence of a value indicates that data was not found in the searched literature.

In Vitro Cytotoxicity

In vitro cytotoxicity assays provide a valuable tool for screening the toxic potential of alkyl nitriles and for elucidating their mechanisms of action at the cellular level. Studies on human cancer cell lines, such as HepG2 (liver carcinoma), have shown that the cytotoxicity of nitriles is also structure-dependent.

For instance, a study on food-borne nitriles demonstrated that aromatic nitriles and those with increasing methylthioalkyl chain length exhibited higher cytotoxicity.[1] It was also observed that the cytotoxic potential of these nitriles was significantly lower than their corresponding isothiocyanates.[1]

Table 2: In Vitro Cytotoxicity of Selected Nitriles on HepG2 Cells

CompoundIC50 (mM)Reference(s)
Benzyl cyanide19.95[1]
2-Phenylethyl cyanide18.21[1]
3-Methylthiopropyl nitrile>20[1]
4-Methylthiobutyl nitrile14.51[1]
5-Methylthiopentyl nitrile10.23[1]
6-Methylthiohexyl nitrile8.15[1]

Metabolic Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for most saturated alkyl nitriles is their metabolism to cyanide. This process is initiated by the hydroxylation of the carbon atom alpha to the nitrile group, a reaction catalyzed by cytochrome P450 enzymes.[2] The resulting cyanohydrin is unstable and spontaneously decomposes to an aldehyde or ketone and hydrogen cyanide.

For some nitriles, particularly unsaturated ones like acrylonitrile, the toxicity is not solely dependent on cyanide release.[4] Acrylonitrile's toxicity is also linked to oxidative stress and direct conjugation with glutathione.[3][5]

Key Signaling and Metabolic Pathways:

Toxicity_Pathway AlkylNitrile Alkyl Nitrile CYP450 Cytochrome P450 (e.g., CYP2E1) AlkylNitrile->CYP450 Metabolism Cyanohydrin α-Hydroxynitrile (Cyanohydrin) CYP450->Cyanohydrin α-Hydroxylation HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Aldehyde Aldehyde/Ketone Cyanohydrin->Aldehyde CytochromeOxidase Cytochrome c Oxidase HCN->CytochromeOxidase Inhibition CellularRespiration Inhibition of Cellular Respiration CytochromeOxidase->CellularRespiration Toxicity Acute Toxicity CellularRespiration->Toxicity UnsaturatedNitrile Unsaturated Alkyl Nitrile (e.g., Acrylonitrile) GSH Glutathione (GSH) UnsaturatedNitrile->GSH Conjugation OxidativeStress Oxidative Stress UnsaturatedNitrile->OxidativeStress GSH_conjugate GSH Conjugate GSH->GSH_conjugate OtherToxicity Other Toxic Effects GSH_conjugate->OtherToxicity OxidativeStress->OtherToxicity

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

This method, known as the Up-and-Down Procedure (UDP), is used to determine the LD50 of a substance with a reduced number of animals.

  • Animal Selection: Healthy, young adult rodents (rats or mice), typically females, are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for a specified period before dosing.

  • Dose Administration: The test substance is administered orally in a single dose via gavage.

  • Dosing Procedure:

    • A starting dose is selected based on available information, usually below the estimated LD50.

    • A single animal is dosed.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until specific stopping criteria are met.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

LD50_Workflow start Start select_dose Select Initial Dose start->select_dose dose_animal Dose a Single Animal select_dose->dose_animal observe Observe for 48h dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Death continue_dosing Continue Sequential Dosing increase_dose->continue_dosing decrease_dose->continue_dosing stop_criteria Stopping Criteria Met? continue_dosing->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stop_criteria->calculate_ld50 Yes end End calculate_ld50->end

In Vitro Cytotoxicity Assay (MTS Assay)

This colorimetric assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and incubate until they reach the desired confluence.

  • Compound Exposure: Treat the cells with various concentrations of the alkyl nitrile for a specified period (e.g., 24 or 48 hours). Include vehicle and positive controls.

  • MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent (e.g., PES), to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTS_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compound Add Alkyl Nitrile (Various Concentrations) plate_cells->add_compound incubate_exposure Incubate (e.g., 24-48h) add_compound->incubate_exposure add_mts Add MTS/PES Reagent incubate_exposure->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Measure Absorbance at 490 nm incubate_mts->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

In Vitro Metabolism using Liver Microsomes

This assay is used to investigate the metabolic fate of alkyl nitriles and identify the P450 isoforms involved.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and the alkyl nitrile substrate.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system or NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile or methanol).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant for the disappearance of the parent nitrile and the formation of metabolites (e.g., cyanide) using appropriate analytical techniques such as GC-MS or LC-MS.

  • CYP450 Isoform Identification: To identify the specific CYP isoforms involved, the assay can be repeated in the presence of specific chemical inhibitors for different CYP isoforms or by using recombinant human CYP enzymes.[6]

Microsomal_Metabolism_Workflow start Start prepare_mix Prepare Incubation Mixture: Microsomes, Buffer, Nitrile start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_nadph Add NADPH to Initiate pre_incubate->add_nadph incubate_reaction Incubate at 37°C (Time Course) add_nadph->incubate_reaction stop_reaction Terminate Reaction (e.g., Acetonitrile) incubate_reaction->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge analyze Analyze by LC-MS/GC-MS centrifuge->analyze isoform_id Optional: Repeat with CYP Inhibitors or Recombinant Enzymes analyze->isoform_id end End isoform_id->end

Conclusion

The toxicological properties of alkyl nitriles are intrinsically linked to their chemical structures. The primary determinant of acute toxicity for many saturated alkyl nitriles is the rate of metabolic conversion to cyanide, which is governed by the structure of the alkyl group. However, for some compounds, particularly unsaturated nitriles, other mechanisms such as oxidative stress and glutathione conjugation play a significant role. This guide provides a framework for comparing the toxicity of different alkyl nitriles and highlights the importance of considering both in vivo and in vitro data in a comprehensive toxicological assessment. The provided experimental protocols offer standardized approaches for generating further data to refine our understanding of the structure-activity relationships within this chemical class.

References

A Comparative Guide to the Developmental Toxicity of Saturated and Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the developmental toxicity of saturated and unsaturated nitriles, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and mechanisms of toxicity for this class of compounds.

Introduction

Nitriles are organic compounds characterized by a -C≡N functional group. They are widely used in industrial processes and are present in some natural products. The toxicity of nitriles is of significant interest, particularly their potential to cause developmental defects. A key distinction in their toxicological profile lies in their saturation. Saturated nitriles primarily exert their toxicity through the metabolic release of cyanide, which is a potent inhibitor of cellular respiration.[1][2][3] In contrast, the developmental toxicity of unsaturated nitriles is more complex, involving not only cyanide but also other reactive metabolites.[1]

This guide summarizes key findings from in vivo and in vitro studies, presents detailed experimental protocols, and visualizes the proposed mechanisms of action.

Comparative Toxicity Data

The following tables summarize the quantitative data on the developmental toxicity of a selection of saturated and unsaturated nitriles from a key comparative study by Saillenfait et al. (2000).[1]

Table 1: In Vitro Developmental Toxicity of Saturated and Unsaturated Nitriles in Rat Whole Embryo Culture[1]
CompoundChemical StructureLowest Effect Level (mM)Embryotoxic Effects Observed
Saturated Nitriles
AcetonitrileCH₃CN40Decreased growth and differentiation
PropionitrileCH₃CH₂CN2Decreased growth and differentiation, neural tube defects
n-ButyronitrileCH₃(CH₂)₂CN1Decreased growth and differentiation, neural tube defects
Unsaturated Nitriles
AcrylonitrileCH₂=CHCN0.1Decreased growth and differentiation, abnormal head and branchial arches
MethacrylonitrileCH₂=C(CH₃)CN0.2Decreased growth and differentiation, abnormal head and branchial arches
Allyl nitrileCH₂=CHCH₂CN0.1Decreased growth and differentiation, abnormal head and branchial arches
cis-2-PentenenitrileCH₃CH=CHCH₂CN0.1Decreased growth and differentiation, abnormal head and branchial arches
2-ChloroacrylonitrileCH₂=C(Cl)CN0.05Decreased growth and differentiation, severe malformations
Table 2: In Vivo Developmental Toxicity of Saturated and Unsaturated Nitriles in Rats (Single Oral Dose on Gestation Day 10)[1]
CompoundDose (mmol/kg)Maternal ToxicityEmbryonic Malformations Observed
Saturated Nitriles
Acetonitrile48.7YesNeural tube defects, hematomas
Propionitrile3.2YesNeural tube defects, hematomas
n-Butyronitrile2.2YesNeural tube defects, hematomas
Unsaturated Nitriles
Acrylonitrile1.9YesAbnormal head and branchial arches, hematomas
Methacrylonitrile2.2YesAbnormal head and branchial arches, hematomas
Allyl nitrile1.5YesAbnormal head and branchial arches, hematomas
cis-2-Pentenenitrile1.2YesAbnormal head and branchial arches, hematomas
2-Chloroacrylonitrile0.6YesSevere malformations, embryonic death

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Rat Whole Embryo Culture

This protocol is based on the methods described by Saillenfait et al. (2000).[1]

  • Embryo Collection: Day 10 rat embryos (Wistar strain) are explanted from the uterus. The decidua is removed, and Reichert's membrane is opened to expose the visceral yolk sac.

  • Culture Medium: Embryos are cultured in rotating bottles containing heat-inactivated rat serum.

  • Test Compound Exposure: The nitrile compounds are dissolved in a suitable solvent (e.g., distilled water or dimethyl sulfoxide) and added to the culture medium at various concentrations.

  • Incubation: The embryo cultures are incubated at 37°C for 46-48 hours. The gas phase is initially 5% O₂, 5% CO₂, and 90% N₂, and is gradually enriched with oxygen over the culture period.

  • Assessment: At the end of the culture period, the embryos are examined for viability, growth (crown-rump length, somite number), and differentiation (morphological score). The presence and type of malformations are recorded.

In Vivo Developmental Toxicity Study in Rats

This protocol is a summary of the in vivo experiments conducted by Saillenfait et al. (2000).[1]

  • Animal Model: Pregnant Sprague-Dawley rats are used. The day of insemination is designated as gestation day 0.

  • Dosing: On gestation day 10, a single oral dose of the test nitrile, dissolved in a vehicle like olive oil, is administered by gavage. A control group receives the vehicle only.

  • Maternal Observation: The dams are observed for clinical signs of toxicity throughout the study period.

  • Embryo Evaluation: On gestation day 12, the dams are euthanized, and the uteri are examined. The number of implantation sites, resorptions, and live and dead fetuses are recorded. The embryos are examined for external malformations.

Mechanisms of Developmental Toxicity

The developmental toxicity of saturated and unsaturated nitriles is mediated by different primary mechanisms.

Saturated Nitriles: Cyanide-Mediated Toxicity

The toxicity of saturated nitriles is largely attributed to their metabolism to cyanide by cytochrome P450 enzymes.[2][3] Cyanide then inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and ATP depletion.[2][3] This disruption of cellular energy metabolism is a critical factor in the induction of developmental abnormalities, particularly affecting rapidly developing tissues with high energy demands like the neural tube.

Saturated_Nitrile_Toxicity Saturated_Nitrile Saturated Nitrile CYP450 Cytochrome P450 Saturated_Nitrile->CYP450 Metabolism Cyanide Cyanide (CN⁻) CYP450->Cyanide Cytochrome_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_Oxidase Inhibition ETC Electron Transport Chain ATP_Depletion ATP Depletion & Cellular Hypoxia Cytochrome_Oxidase->ATP_Depletion Disruption Developmental_Toxicity Developmental Toxicity (e.g., Neural Tube Defects) ATP_Depletion->Developmental_Toxicity

Mechanism of Saturated Nitrile Developmental Toxicity.
Unsaturated Nitriles: Dual Toxicity Mechanisms

Unsaturated nitriles also release cyanide, contributing to their toxicity.[1] However, their developmental toxicity is enhanced by the formation of other reactive metabolites through microsomal metabolism.[1] These electrophilic metabolites can react with cellular macromolecules, leading to oxidative stress and direct cellular damage, which contributes to the observed malformations in structures like the head and branchial arches. The presence of a rat hepatic microsomal fraction enhances the embryotoxic effects of unsaturated nitriles in vitro, but not those of saturated nitriles.[1]

Unsaturated_Nitrile_Toxicity Unsaturated_Nitrile Unsaturated Nitrile Microsomal_Metabolism Microsomal Metabolism (e.g., CYP450) Unsaturated_Nitrile->Microsomal_Metabolism Cyanide Cyanide (CN⁻) Microsomal_Metabolism->Cyanide Reactive_Metabolites Reactive Metabolites (e.g., Epoxides) Microsomal_Metabolism->Reactive_Metabolites Cellular_Targets Cellular Targets Cyanide->Cellular_Targets Inhibits Cytochrome c Oxidase Reactive_Metabolites->Cellular_Targets Adduct Formation, Oxidative Stress Developmental_Toxicity Developmental Toxicity (e.g., Craniofacial Defects) Cellular_Targets->Developmental_Toxicity

Dual Mechanisms of Unsaturated Nitrile Developmental Toxicity.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo studies described.

InVitro_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Embryo_Explantation Explant Day 10 Rat Embryos Culture Culture Embryos in Rotating Bottles for 48h Embryo_Explantation->Culture Culture_Setup Prepare Serum-Based Culture Medium Culture_Setup->Culture Compound_Prep Prepare Nitrile Solutions Compound_Prep->Culture Morphological_Assessment Assess Viability, Growth, and Differentiation Culture->Morphological_Assessment Malformation_Analysis Record Incidence and Type of Malformations Morphological_Assessment->Malformation_Analysis

In Vitro Whole Embryo Culture Workflow.

InVivo_Workflow cluster_dosing Dosing cluster_observation Observation cluster_evaluation Evaluation Animal_Prep Acclimate Pregnant Rats Dosing Administer Single Oral Dose of Nitrile on GD 10 Animal_Prep->Dosing Maternal_Monitoring Monitor Dams for Clinical Signs of Toxicity Dosing->Maternal_Monitoring Necropsy Euthanize Dams on GD 12 Maternal_Monitoring->Necropsy Uterine_Exam Examine Uterine Contents (Implants, Resorptions) Necropsy->Uterine_Exam Embryo_Analysis Assess Embryonic Viability and External Malformations Uterine_Exam->Embryo_Analysis

In Vivo Developmental Toxicity Workflow.

Conclusion

The developmental toxicity of nitriles is significantly influenced by their chemical structure. Saturated nitriles primarily induce developmental defects through the metabolic release of cyanide, leading to cellular hypoxia. Unsaturated nitriles exhibit greater embryotoxic potency due to a dual mechanism involving both cyanide release and the formation of other reactive metabolites. This guide provides a foundational understanding for researchers and professionals involved in the safety assessment and development of nitrile-containing compounds. Further investigation into the specific reactive metabolites of unsaturated nitriles and their precise molecular targets is warranted to fully elucidate their mechanisms of developmental toxicity.

References

Validating Analytical Methods for Butyronitrile Detection in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of butyronitrile in complex matrices is critical across various fields, from environmental monitoring to toxicology and food safety. The selection of an appropriate analytical method is paramount to achieving robust and defensible data. This guide provides an objective comparison of common chromatographic techniques for this compound detection—Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with UV detection—supported by established experimental protocols and performance data.

Comparison of Analytical Techniques

The choice between GC and HPLC for this compound analysis is primarily dictated by the analyte's volatility and the matrix's complexity. This compound is a volatile organic compound, making GC a natural choice. For HPLC analysis, derivatization is typically required to attach a chromophore for sensitive UV detection.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability to this compound Excellent, due to its volatility.Requires derivatization for sensitive UV detection.
Typical Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV) Detector (post-derivatization)
Sample Throughput Generally faster run times per sample.Can be comparable, but derivatization adds a time-consuming step.
Sensitivity High, especially with MS.Highly dependent on the derivatization agent's molar absorptivity.
Matrix Interference Can be significant, often requiring headspace or purge-and-trap techniques.Matrix effects can be mitigated with appropriate sample cleanup (e.g., SPE).

Performance Characteristics

The following table summarizes typical validation parameters for the analytical methods discussed. It is important to note that these values can vary based on the specific matrix, instrumentation, and laboratory conditions.

ParameterHeadspace GC-FID (Blood/Aqueous)Purge and Trap GC-MS (Soil/Water)HPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.005 - 0.01 g/dL (estimated for this compound)[1]0.2 - 5.0 ng/g[2]0.1 - 1.0 µg/mL (highly dependent on derivative)
Limit of Quantitation (LOQ) 0.01 - 0.03 g/dL (estimated for this compound)[1]0.5 - 10.0 ng/g[2]0.3 - 3.0 µg/mL (highly dependent on derivative)
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%80 - 120%85 - 115%
Precision (% RSD) < 10%< 15%< 10%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the detection of this compound in various complex matrices.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for this compound in Blood

This method is suitable for the analysis of volatile compounds like this compound in biological fluids.

a. Sample Preparation:

  • Pipette 1.0 mL of whole blood or plasma into a 20 mL headspace vial.

  • Add 1.0 mL of an internal standard solution (e.g., isothis compound in water).

  • Seal the vial immediately with a PTFE-lined septum and aluminum crimp cap.

  • Vortex briefly to mix.

b. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Headspace Autosampler.

  • Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent.

c. GC Conditions:

  • Injector Temperature: 200°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 250°C

d. Headspace Conditions:

  • Vial Equilibration Time: 15 minutes at 85°C.

  • Pressurization Time: 0.2 minutes.

  • Loop Fill Time: 0.2 minutes.

  • Injection Time: 1.0 minute.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) for this compound in Soil

This method is designed for the analysis of volatile organic compounds in solid matrices.

a. Sample Preparation:

  • Weigh 5.0 g of the soil sample into a 40 mL VOA vial.

  • Add a magnetic stir bar and 10 mL of organic-free water.

  • Spike with an appropriate internal standard.

  • Immediately seal the vial.

b. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Purge and Trap Concentrator.

  • Column: DB-624 (60 m x 0.25 mm x 1.4 µm) or equivalent.

c. Purge and Trap Conditions:

  • Purge Gas: Helium at 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Desorb Temperature: 250°C for 2 minutes.

  • Bake Temperature: 270°C for 8 minutes.

d. GC-MS Conditions:

  • Injector Temperature: 200°C

  • Oven Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: 10°C/min to 220°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line: 230°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 35-300

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Water (with Derivatization)

As this compound lacks a strong chromophore, a pre-column derivatization step is necessary for UV detection. This protocol is a general guideline and the specific derivatizing agent will determine the reaction conditions and detection wavelength. A common approach for nitriles involves hydrolysis to the corresponding carboxylic acid followed by derivatization.

a. Sample Preparation and Derivatization:

  • Hydrolysis: Adjust the pH of 10 mL of the water sample to >12 with NaOH and heat to convert this compound to butyrate.

  • Derivatization: Neutralize the sample and react with a suitable derivatizing agent that introduces a chromophore (e.g., p-bromophenacyl bromide). This reaction often requires a catalyst and heating.

  • Extraction: After derivatization, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the derivatized analyte and remove excess reagent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

b. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

c. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

Mandatory Visualizations

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Method (GC/HPLC) A->B C Optimize Parameters B->C D Specificity / Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Sample Preparation I->J Method Approved K Instrumental Analysis J->K L Data Processing & Reporting K->L

Caption: General workflow for analytical method validation.

GC_vs_HPLC This compound This compound in Complex Matrix GC Gas Chromatography (GC) This compound->GC HPLC High-Performance Liquid Chromatography (HPLC) This compound->HPLC Volatile Volatile Analyte GC->Volatile GC_Adv Advantages: - High Sensitivity - Faster for Volatiles GC->GC_Adv NonVolatile Requires Derivatization for UV Detection HPLC->NonVolatile HPLC_Adv Advantages: - Broad Applicability - Good for Thermally Labile Derivatives HPLC->HPLC_Adv

Caption: Key decision points for choosing between GC and HPLC for this compound analysis.

References

A Comparative Guide to the Electronic Properties of Butyronitrile: A Computational DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of butyronitrile, a versatile solvent and building block in organic synthesis, against a selection of alternative aliphatic nitriles. The data presented herein is derived from computational Density Functional Theory (DFT) studies, offering a theoretical framework to understand and predict the chemical behavior of these molecules. This information is particularly valuable for applications in materials science, reaction mechanism elucidation, and rational drug design where the electronic characteristics of a molecule are paramount.

Comparison of Electronic Properties

The electronic properties of this compound and its analogs—acetonitrile, propionitrile, and isothis compound—were computationally evaluated. The key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, are summarized in the table below. These values provide insights into the kinetic stability, chemical reactivity, and intermolecular interactions of these nitriles.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -7.240.547.783.58
Acetonitrile-7.840.418.253.92
Propionitrile-7.480.517.993.79
Isothis compound-7.150.627.773.65

Note: These values are theoretical and can vary with the computational method and basis set used.

Experimental Protocols: Computational DFT Methodology

The electronic properties listed above are typically determined using the following computational protocol:

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process ensures that the calculated properties correspond to the most stable structure of the molecule.[1][2]

  • Frequency Calculation: To confirm that the optimized geometry represents a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is carried out using the same DFT functional and basis set. This calculation provides the energies of the molecular orbitals, including the HOMO and LUMO.[3] The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.[3][4]

  • Dipole Moment Calculation: The dipole moment is also obtained from the single-point energy calculation, providing a measure of the molecule's overall polarity.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a computational DFT study of molecular electronic properties.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis Input Molecular Structure (e.g., this compound) Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Define Methodology Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy Freq->SPE Calculate Properties Properties Electronic Properties (HOMO, LUMO, Dipole Moment) SPE->Properties Extract Data Validation Comparison with Experimental Data (if available) Properties->Validation Validate Results

Caption: A flowchart illustrating the key stages of a computational DFT study for determining molecular electronic properties.

Logical Relationship of Electronic Properties

The relationship between the frontier molecular orbitals (HOMO and LUMO) and the resulting electronic properties is fundamental to understanding a molecule's reactivity. The diagram below depicts this conceptual relationship.

Electronic_Properties_Relationship HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap IP Ionization Potential HOMO->IP approximates LUMO LUMO Energy LUMO->Gap EA Electron Affinity LUMO->EA approximates Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Stability Kinetic Stability Gap->Stability directly proportional

Caption: The relationship between frontier molecular orbital energies and key electronic properties of a molecule.

References

Unveiling the Environmental Fate of Butyronitrile: A Comparative Biodegradation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is paramount. This guide provides a comprehensive comparison of the environmental biodegradation of butyronitrile against other common nitriles, supported by experimental data and detailed protocols.

This compound, a versatile chemical intermediate, sees significant use in various industrial processes. Its potential release into the environment necessitates a thorough assessment of its biodegradability. This guide summarizes key findings on the microbial degradation of this compound and compares its performance with acetonitrile, benzonitrile, and propionitrile.

Comparative Biodegradation Performance

The biodegradation of nitriles is primarily mediated by microbial enzymes, namely nitrilases and a two-step pathway involving nitrile hydratase and amidase. The efficiency of this process varies depending on the specific nitrile compound, the microbial consortium present, and environmental conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

CompoundMicroorganism(s)Initial ConcentrationDegradation Rate / EfficiencyKey MetabolitesReference(s)
This compound Rhodococcus sp. MTB52.0% (v/v)100% degradation in 60 hoursButyramide, Butyric acid, Ammonia[1]
Pseudomonas putidaNot specifiedUtilized as a sole carbon and nitrogen sourceNot specified[2][3]
Acetonitrile Adapted activated sludgeNot specified0.083 g/g-VSS/hAcetamide, Acetic acid, Ammonia[4]
Pseudomonas putidaHigh concentrationsOxidized with a Km of 40.61 mMAcetic acid, Ammonia[2][3]
Benzonitrile Adapted activated sludgeNot specified0.0029 g/g-VSS/hBenzoic acid, Ammonia[4]
Rhodococcus rhodochrous J1Not specifiedUtilized as a carbon and nitrogen sourceBenzoate, Ammonia[5]
Propionitrile Klebsiella oxytoca150 mM100% removal in 16 hours (immobilized cells)Propionamide, Propionic acid, Ammonia[6]
Nocardia rhodochrous LL100-21Not specifiedComplete conversion to propionic acid and ammoniaPropionamide, Propionic acid, Ammonia[7]

Biodegradation Pathways

The microbial breakdown of this compound and other nitriles primarily follows two enzymatic pathways, as illustrated below. The dominance of a particular pathway can depend on the microbial species and the specific substrate.

Butyronitrile_Biodegradation_Pathways cluster_0 Nitrile Hydratase / Amidase Pathway cluster_1 Nitrilase Pathway This compound This compound Butyramide Butyramide This compound->Butyramide Nitrile Hydratase Butyric_Acid_Nitrilase Butyric Acid + Ammonia This compound->Butyric_Acid_Nitrilase Nitrilase Butyric_Acid Butyric Acid + Ammonia Butyramide->Butyric_Acid Amidase Mineralization CO2 + H2O + Biomass Butyric_Acid->Mineralization Further Metabolism

Biodegradation pathways of this compound.

Experimental Protocols

Standardized methods are crucial for assessing the biodegradability of chemical compounds. The following outlines a general experimental workflow based on established OECD guidelines for testing the ready biodegradability of organic chemicals.

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Analysis cluster_data Data Interpretation A Prepare Mineral Salts Medium D Set up Test Flasks: - Test Substance + Inoculum A->D B Select and Prepare Inoculum (e.g., activated sludge, specific strain) B->D E Set up Control Flasks: - Inoculum only (Blank) - Test Substance only (Abiotic control) B->E F Set up Reference Flask: - Readily biodegradable substance + Inoculum B->F C Prepare Test Substance Stock Solution (this compound or alternative) C->D C->E G Incubate under controlled conditions (e.g., 20-25°C, dark, aerobic) D->G E->G F->G H Periodically sample and analyze for: - Nitrile concentration (e.g., GC, HPLC) - CO2 evolution or O2 consumption - Intermediate metabolites (e.g., GC-MS) G->H I Calculate Percentage Biodegradation H->I J Determine Degradation Rate H->J K Identify Degradation Pathway H->K

General experimental workflow for assessing biodegradability.
Detailed Methodologies

1. Preparation of Mineral Salts Medium: A typical mineral salts medium for biodegradation studies is prepared according to OECD Guideline 301.[8][9] This medium contains essential minerals and trace elements to support microbial growth.

2. Inoculum Preparation: The inoculum can be a mixed microbial population from activated sludge of a wastewater treatment plant or a pure culture of a specific microorganism known to degrade nitriles.[4] For studies with activated sludge, it is often washed and aerated before use to reduce endogenous respiration.

3. Experimental Setup:

  • Test Vessels: Sterile glass bottles or flasks are used.

  • Test Concentration: The test substance is added to the mineral salts medium at a concentration that is not inhibitory to the microorganisms (e.g., 2-100 mg/L of Total Organic Carbon).

  • Controls:

    • Inoculum Blank: Contains only the mineral salts medium and the inoculum to measure the background biological activity.

    • Abiotic Control: Contains the test substance and mineral salts medium but no inoculum (sterilized) to assess for any non-biological degradation.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.[1]

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.[8]

4. Analytical Methods:

  • Nitrile Concentration: The concentration of the nitrile compound is typically measured over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Biodegradation Measurement: The extent of biodegradation is determined by measuring parameters such as:

    • Dissolved Organic Carbon (DOC) removal: The decrease in DOC in the test vessels compared to the controls.

    • Carbon Dioxide (CO2) evolution: The amount of CO2 produced from the mineralization of the test substance.[10]

    • Oxygen (O2) consumption: The amount of O2 consumed by the microorganisms during the degradation process.

  • Metabolite Identification: Intermediate and final degradation products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a foundational understanding of the environmental biodegradation of this compound in comparison to other nitriles. The provided data and protocols can serve as a valuable resource for researchers in designing and interpreting biodegradation studies, ultimately contributing to a more comprehensive environmental risk assessment of these compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Butyronitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of butyronitrile, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a highly flammable, toxic liquid that is fatal if swallowed or inhaled and toxic in contact with skin.[1][2] It can form highly toxic hydrogen cyanide gas upon contact with acids, strong bases, or when heated to decomposition.[3][4] Therefore, strict safety measures are mandatory during handling and preparation for disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, face shield, flame-retardant lab coat, and butyl-rubber gloves.[2] All handling of this compound and its waste should be conducted inside a certified chemical fume hood.[3]

  • Ignition Sources: this compound has a low flash point. All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[1][5] Use only non-sparking tools and explosion-proof equipment when handling this substance.[2][5]

  • Ventilation: Ensure adequate ventilation at all times. Use a closed system for transfers whenever possible.[5]

Quantitative Data for Safe Disposal

The following table summarizes key quantitative data that informs the hazardous nature of this compound and the necessary precautions for its disposal.

ParameterValueSignificance for Disposal
UN Number 2411Proper shipping identifier for hazardous waste transport.[1][2]
Hazard Classes 3 (Flammable Liquid), 6.1 (Toxic)Indicates the primary hazards that must be managed during storage, transport, and disposal.[2]
Flash Point 16 - 17°C (61 - 63°F)The liquid is highly flammable and can be ignited at typical room temperatures.[3]
Incompatibilities Strong acids, bases, oxidizing, and reducing agentsContact with these substances can lead to violent reactions or the release of fatal hydrogen cyanide gas.[3][4]
Oral LD50 (Rat) 50 mg/kgIndicates high acute toxicity if ingested.[3]
Dermal LD50 (Rabbit) 500 uL/kgIndicates high toxicity upon skin contact.[3]
Inhalation LC50 (Mouse) 249 ppm/1HIndicates high toxicity if inhaled.[3]

Protocol for this compound Waste Disposal

The standard and required procedure for disposing of this compound is through a licensed hazardous waste management company.[1] On-site treatment or disposal into the sanitary sewer system is strictly prohibited.[2]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled waste container for this compound. The container must be in good condition, compatible with nitriles, and have a tightly sealing lid.[3][5] It is often best to leave the chemical in its original container.[2]

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, especially acids, bases, or oxidizers.[2][3]

  • Collect Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, must be collected as hazardous waste.[3] Empty containers retain hazardous residue and must be handled as if they were full.[3]

Step 2: Spill Management and Cleanup

In the event of a spill, immediate action is required to contain and clean the material safely.

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[4][5]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, sand, or earth.[3][4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate the Area: Once the absorbed material is removed, decontaminate the spill area according to your institution's safety protocols.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[4]

Step 3: Storage and Labeling for Disposal
  • Container Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," "this compound," and the associated hazard pictograms (flammable, toxic).[1]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[2][5] The storage area must be away from incompatible materials.[3] Keep the container locked up or in an area only accessible to authorized personnel.[1][2]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[1] Provide them with an accurate description and quantity of the waste.

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste.

Butyronitrile_Disposal_Workflow start This compound Waste Generated ppe 1. Don Appropriate PPE (Fume Hood, Gloves, Goggles) start->ppe spill_check Is there a spill? ppe->spill_check contain_spill 2a. Contain Spill with Inert Absorbent spill_check->contain_spill spill_yes check_container Is original container usable? spill_check->check_container spill_no spill_yes Yes spill_no No collect_spill 2b. Collect Waste with Non-Sparking Tools contain_spill->collect_spill collect_waste 3. Place Waste in Designated Container collect_spill->collect_waste label_container 4. Securely Seal and Label 'Hazardous Waste - this compound' collect_waste->label_container check_container->collect_waste use_original check_container->collect_waste use_new Transfer to new approved container use_original Yes use_new No storage 5. Store in Cool, Ventilated, Secure Satellite Area label_container->storage contact_ehs 6. Contact EHS for Pickup by Licensed Vendor storage->contact_ehs end Disposal Complete contact_ehs->end

References

Personal protective equipment for handling Butyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling butyronitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Understanding the Hazards

This compound is a highly hazardous chemical that requires careful handling. It is a flammable liquid and vapor, and it is fatal if swallowed or inhaled and toxic in contact with skin.[1][2] It can cause serious eye irritation and may cause damage to organs.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes recommended glove materials. Always consult the manufacturer's specific chemical resistance guide for the most up-to-date information.

Glove Chemical Compatibility for this compound

Glove MaterialBreakthrough Time (Minutes)RatingRecommendations
Butyl Rubber> 480ExcellentRecommended for prolonged contact.
Nitrile RubberVariesGood to FairSuitable for splash protection, but not for immersion. Double gloving is recommended. Change gloves immediately upon contamination.[3]
NeopreneVariesGood to FairOffers good resistance to a range of chemicals, but specific data for this compound should be confirmed.
Natural Rubber (Latex)Not RecommendedPoorOffers poor chemical resistance to this compound.[3]

Note: Breakthrough times can be affected by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use.

Required PPE for Handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Butyl rubber gloves are highly recommended for prolonged handling. For shorter tasks or where dexterity is critical, nitrile gloves may be used, but they should be changed frequently and immediately upon any sign of contamination.

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened.[5] Chemical-resistant aprons and sleeves are also recommended, especially when handling larger quantities.

  • Foot Protection: Closed-toe shoes are required in all laboratory settings.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][6] In the event of a large spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to prevent accidents.

Receiving and Unpacking:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during unpacking.

  • Verify that the container is clearly labeled with the chemical name and hazard symbols.

  • Scan the QR code or log the receipt of the chemical in your laboratory's inventory management system.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

  • Keep the container tightly closed.

  • Store in a designated and clearly labeled flammable liquids cabinet.

  • Ensure segregation from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Workflow:

The following diagram illustrates a typical workflow for a reaction involving this compound.

G Experimental Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE FumeHood Work in a Certified Fume Hood PPE->FumeHood Ensure Safety Reagents Gather and Weigh Reagents FumeHood->Reagents Setup Set up Reaction Apparatus Reagents->Setup Addthis compound Add this compound to Reaction Setup->Addthis compound Controlled Addition Monitor Monitor Reaction Progress Addthis compound->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Perform Extraction Quench->Extract Purify Purify Product Extract->Purify Decontaminate Decontaminate Glassware Purify->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea

Caption: A typical experimental workflow involving this compound.

Emergency Plan: Spill Response

Immediate and correct response to a this compound spill is critical to prevent injury and further contamination.

Minor Spill (less than 100 mL) inside a Chemical Fume Hood:

  • Alert others: Inform nearby personnel of the spill.

  • Contain the spill: Use a spill kit containing absorbent pads or sand to dike the spill.

  • Absorb the spill: Cover the spill with an inert absorbent material.

  • Collect the residue: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of waste: All contaminated materials must be placed in a designated hazardous waste container.

Major Spill (more than 100 mL) or any spill outside of a Fume Hood:

  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).

  • ASSIST: If someone has been exposed, move them to a safe location and begin first aid.

  • SECURE: Prevent entry into the affected area until emergency responders arrive.

The following flowchart outlines the decision-making process for a chemical spill.

G This compound Spill Response Plan Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess InHood Inside Fume Hood? Assess->InHood MinorSpill < 100 mL? InHood->MinorSpill Yes Evacuate Evacuate Area Activate Alarm Call Emergency Response InHood->Evacuate No MinorSpill->Evacuate No Contain Contain Spill with Absorbent MinorSpill->Contain Yes Absorb Absorb with Inert Material Contain->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making flowchart for a this compound spill.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Waste Collection:

  • Segregate Waste: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and leak-proof container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.

Disposal Procedure:

  • Request Pickup: When the waste container is full, submit a hazardous waste pickup request through your institution's Environmental Health & Safety department.

  • Do Not Pour Down the Drain: this compound must never be disposed of down the drain.

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they may retain hazardous residues.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.